molecular formula C7H8Cl2FN B1430673 5-Chloro-2-fluoro-4-methylaniline hydrochloride CAS No. 1263274-31-2

5-Chloro-2-fluoro-4-methylaniline hydrochloride

Cat. No.: B1430673
CAS No.: 1263274-31-2
M. Wt: 196.05 g/mol
InChI Key: OZSOSHBFKONYJZ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2FN and its molecular weight is 196.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSOSHBFKONYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 5-Chloro-2-fluoro-4-methylaniline hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-5-Chloro-2-fluoro-4-methylaniline-hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern synthetic chemistry.[1] Its trifunctionalized benzene ring—bearing chloro, fluoro, and methyl groups, along with a protonated amino function—offers a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[2]

Aniline derivatives are foundational structures in drug discovery, prized for their ability to interact with biological targets.[3][4] However, the aniline moiety can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites.[5] The specific halogenation and methylation pattern of this compound is designed to modulate these metabolic pathways, influence binding affinities, and enhance the overall pharmacological profile of the final active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The compound is systematically named according to IUPAC conventions, which precisely describe the location of each substituent on the aniline core.[1]

  • Systematic Name : this compound

  • Parent Compound : 5-Chloro-2-fluoro-4-methylaniline

  • CAS Number : 1263274-31-2[6]

  • Molecular Formula : C₇H₈Cl₂FN[6][7]

  • Molecular Weight : 196.05 g/mol [7][8]

The structure consists of a benzene ring substituted at position 1 with an amino group (protonated in the hydrochloride salt), a fluorine atom at position 2, a methyl group at position 4, and a chlorine atom at position 5. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in certain reaction conditions.

Chemical structure of this compound
Physicochemical Data

The physical and chemical properties of a synthetic intermediate are critical for process development, determining factors such as reaction solvent choice, purification methods, and storage conditions. The data for this compound and its free base are summarized below.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
Molecular Formula C₇H₈Cl₂FNC₇H₇ClFN[6][9]
Molecular Weight 196.05 g/mol 159.59 g/mol [7][9]
Physical Form Solid (Typical)Solid[10]
Purity >95%>95%[6][10]
Boiling Point Not available~224-257 °C[2][9]
Solubility Enhanced solubility in polar solventsSoluble in organic solvents (ethanol, ether, acetone), slightly soluble in water[11]

Note: Experimental data for the hydrochloride salt, such as melting and boiling points, are not widely published. The boiling point of the free base is provided as an estimate. The hydrochloride form is expected to have a higher melting point and greater solubility in aqueous media compared to the free base.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step sequence. The causality behind the chosen synthetic route is to introduce the substituents in a specific order to control regioselectivity, avoiding the formation of unwanted isomers.

A plausible synthetic pathway starts with a readily available nitrotoluene derivative. The process involves electrophilic aromatic substitution reactions (halogenation) followed by the reduction of the nitro group to an amine.

Caption: Conceptual workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline HCl.

Expertise & Causality :

  • Nitro Group as a Director : The nitro group is a meta-director and strongly deactivating. Its presence and position are crucial for guiding the subsequent halogenation steps to the desired positions.

  • Reduction Step : The reduction of the nitro group is typically the final step before salt formation. Catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction (e.g., with hydrazine hydrate) are common methods.[12] This transformation is robust and high-yielding.

  • Salt Formation : The conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in a suitable organic solvent. This step not only improves handling characteristics but also serves as a final purification step, as the salt often precipitates with high purity.

Analytical Characterization Protocols

Ensuring the identity and purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13][14]

Standard Protocol: Purity Determination by RP-HPLC

This protocol is a self-validating system for assessing the purity of the target compound and detecting process-related impurities.

Objective : To quantify the purity of this compound.

Instrumentation :

  • HPLC system with UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

Reagents :

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference Standard (this compound, >99% purity)

  • Sample to be analyzed

Methodology :

  • Mobile Phase Preparation : Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).[15] Degas the mobile phase prior to use.

  • Standard Preparation : Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~1.0 mg/mL.

  • Sample Preparation : Prepare the sample to be analyzed in the same manner as the standard.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[16]

    • Column Temperature : 30 °C.[15][16]

    • Injection Volume : 10 µL.[15]

    • Detection : UV at 254 nm.[16]

    • Run Time : 15 minutes or until all components have eluted.[15]

  • Analysis : Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Caption: Standard experimental workflow for HPLC purity analysis.

Applications in Drug Discovery and Development

Halogenated anilines are crucial starting materials in medicinal chemistry. The specific substitution pattern of this compound is engineered to impart desirable properties to target molecules.

  • Modulation of pKa : The electron-withdrawing effects of the fluorine and chlorine atoms lower the basicity (pKa) of the aniline nitrogen. This can be critical for tuning a drug candidate's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

  • Metabolic Blocking : The fluorine and chlorine atoms, particularly fluorine, can serve as "metabolic blockers." By placing a halogen at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, the metabolic stability and half-life of a drug can be significantly increased.[17]

  • Fine-Tuning Pharmacological Properties : Substituting aniline moieties allows medicinal chemists to optimize a compound's properties, potentially enhancing bioavailability, solubility, or receptor selectivity.[3]

  • Vector for Further Synthesis : The amino group is a versatile functional handle for building more complex structures through reactions like amide bond formation, sulfonylation, or reductive amination, making it a key intermediate for creating libraries of compounds for screening.

Safety, Handling, and Storage

Hazard Identification

Based on related compounds, this compound should be considered hazardous.

Hazard ClassGHS ClassificationPictogram
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)☠️ or ❗
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Carcinogenicity May be suspected of causing cancerहेल्थ हज़ार्ड

Disclaimer: This table is based on data for structurally related aniline derivatives and should be used for guidance only.[18][20][21][22] A substance-specific risk assessment must be performed before handling.

Recommended Handling and PPE
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[18] Ensure eyewash stations and safety showers are readily accessible.[19]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[18]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[18]

    • Respiratory Protection : If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[18]

First Aid and Exposure Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18][20]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[18]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[20][21]

Storage and Disposal
  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[18] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

  • Disposal : Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemical products. Its unique substitution pattern provides chemists with a tool to modulate the electronic and metabolic properties of target molecules. A thorough understanding of its physicochemical properties, analytical characterization, and stringent adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

  • CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAchem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline. Fisher Scientific.
  • Hao, L., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Oberhaensli, T., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. Retrieved from [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline. Thermo Fisher Scientific.
  • Sigma-Aldrich Inc. (2026).
  • Thoreauchem. (n.d.). This compound-1263274-31-2. Thoreauchem. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2013).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]

  • ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology. Retrieved from [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Retrieved from [Link]

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5-Chloro-2-fluoro-4-methylaniline hydrochloride CAS number 1263274-31-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline hydrochloride

This document provides a comprehensive technical overview of this compound (CAS No. 1263274-31-2), a substituted aromatic amine of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's structural characteristics, physicochemical properties, potential synthetic applications, and critical safety protocols. The narrative emphasizes the rationale behind its utility as a molecular building block and outlines the best practices for its handling and characterization.

Introduction and Chemical Identity

This compound is a halogenated aromatic amine hydrochloride salt.[1] Its structure is characterized by an aniline core substituted with chloro, fluoro, and methyl groups at specific positions, which imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] The hydrochloride form enhances the compound's stability and solubility in certain solvent systems compared to its free base form. Primarily utilized in scientific research, it serves as a versatile scaffold for constructing novel compounds in medicinal chemistry and materials science.[2][3]

Key Identifiers:
  • Chemical Name: this compound

  • CAS Number: 1263274-31-2[2][4]

  • Synonyms: 5-chloro-2-fluoro-4-methylbenzenamine hydrochloride[1][2]

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The specific arrangement of substituents on the aniline ring dictates the compound's physical and chemical behavior. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the aromatic system, affecting its reactivity in synthetic transformations.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1263274-31-2[4]
Molecular Formula C₇H₈Cl₂FN[4]
Molecular Weight 196.05 g/mol [3][5]
Purity Typically >95%[4][5]
Appearance Solid (inferred from related compounds)[6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[7]
Structural Analysis

The nomenclature "this compound" systematically describes the molecule's architecture based on IUPAC conventions.[1] The aniline amine group defines the primary carbon (C1). The substituents are then numbered accordingly around the benzene ring. This specific substitution pattern is critical for its function as a building block, offering multiple, distinct sites for further chemical modification. The hydrochloride salt form is achieved by protonating the basic amino group, which is a common strategy to improve the handling and stability of aniline derivatives.

Synthesis and Quality Control

Conceptual Synthetic Workflow

A plausible synthesis would begin with a polysubstituted nitrobenzene. The critical step is the selective reduction of the nitro group to an amine without disturbing the halogen and methyl substituents.

G start Starting Material (e.g., 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene) reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) start->reduction freebase Isolation of Free Base (5-Chloro-2-fluoro-4-methylaniline) reduction->freebase salt_formation Salt Formation (Treatment with HCl) freebase->salt_formation product Final Product (this compound) salt_formation->product purification Purification & Analysis (Recrystallization, HPLC, NMR) product->purification

Caption: A conceptual workflow for the synthesis of a substituted aniline hydrochloride.

Causality in Synthesis:

  • Choice of Precursor: A correctly substituted nitrobenzene is essential as the nitro group serves as a reliable precursor to the aniline amine group.

  • Reduction Method: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using iron, tin, or zinc in acidic media) are standard methods. The choice depends on substrate compatibility, scalability, and desired purity. For instance, catalytic methods are often cleaner, while metal/acid reductions are robust and cost-effective.[8]

  • Salt Formation: The conversion to the hydrochloride salt is typically performed in the final step by treating the purified free base with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step facilitates precipitation and isolation of a stable, crystalline solid.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the final product, a suite of analytical techniques is employed. Chemical suppliers often provide access to this data.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities or starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing detailed information about the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Applications in Research and Development

As a "versatile small molecule scaffold," this compound is primarily used as an intermediate in organic synthesis.[3] Its utility stems from the presence of multiple functional groups and substituents that can be selectively targeted in subsequent reactions.

Role as a Molecular Building Block: The amino group (-NH₂) is a versatile functional handle. It can undergo a wide range of chemical transformations, including:

  • Amide bond formation: Reacting with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.

  • Diazotization: Conversion to a diazonium salt, which is a powerful intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, other halogens) via Sandmeyer-type reactions.

  • N-alkylation and N-arylation: Forming more complex secondary or tertiary amines.

The halogen substituents (Cl and F) provide additional opportunities for modification, particularly through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental in modern drug discovery for building complex molecular architectures.

G cluster_0 Core Building Block cluster_1 Synthetic Pathways cluster_2 Potential Final Products A 5-Chloro-2-fluoro-4- methylaniline HCl B Amide Coupling A->B C Diazotization A->C D Cross-Coupling A->D E APIs B->E F Agrochemicals C->F G Functional Materials D->G

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from structurally related chlorinated anilines provide a strong basis for hazard assessment and safe handling protocols. Aromatic amines as a class should be handled with care due to potential toxicity.[8]

Table 2: Hazard Identification and Precautionary Measures (Inferred)
CategoryDescription
GHS Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)[10]
Signal Word Danger or Warning
Hazard Statements Harmful if swallowed.[10] May cause cancer.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11]
Precautionary Statements Wear protective gloves, protective clothing, eye protection, and face protection.[10] IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10] IF exposed or concerned: Get medical advice/attention.[10] Store locked up.[10]
Experimental Protocols for Safe Handling
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11]

    • Eye Protection: Use chemical safety goggles or a face shield.[12]

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[12][13]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10]

Conclusion

This compound, CAS No. 1263274-31-2, is a strategically substituted aromatic amine that holds significant potential as a molecular building block in synthetic chemistry. Its unique combination of reactive sites—the primary amine and halogen atoms—makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and materials. While its synthesis and application are specialized, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

  • AiFChem. (n.d.). 1263274-31-2 | this compound.
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  • BLD Pharm. (n.d.). 116759-33-2|4-Chloro-2-fluoro-5-methylaniline.
  • CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006.
  • Benchchem. (n.d.). This compound | 1263274-31-2.
  • BLD Pharm. (n.d.). 1263274-31-2|this compound.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline.
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  • Capot Chemical. (2013). Material Safety Data Sheet: 3-Fluoro-4-methylaniline.
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Chemical structure of 5-Chloro-2-fluoro-4-methylaniline hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure of 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Introduction

Substituted anilines are foundational building blocks in modern organic chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of different functional groups on the aniline core dictates the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for specific applications. This guide provides a detailed examination of this compound, a polysubstituted aromatic amine. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a more convenient precursor for subsequent synthetic transformations. This document, intended for researchers and drug development professionals, will elucidate the compound's structural features, physicochemical properties, a conceptual synthesis pathway, and essential safety protocols, grounded in authoritative sources.

Nomenclature and Structural Elucidation

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted benzene derivatives.[1] The primary structure is an aniline core, with the amino group defining position 1 on the benzene ring. The substituents are located as follows: a fluorine atom at position 2, a methyl group at position 4, and a chlorine atom at position 5. The molecule is presented as a hydrochloride salt, where the amino group is protonated to form an anilinium cation, which is ionically bonded to a chloride anion.

  • Systematic Name: this compound[1]

  • Alternative Name: 5-Chloro-2-fluoro-4-methylbenzenamine hydrochloride[1]

  • CAS Registry Number: 1263274-31-2[1][2]

The unique substitution pattern, featuring both electron-withdrawing halogens (Cl, F) and an electron-donating alkyl group (CH₃), creates a distinct electronic environment on the aromatic ring, which is pivotal for its reactivity in synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₈Cl₂FN[1][2]
Molecular Weight 195.00 g/mol [2]
Purity >95%[2]
Appearance Solid[3]
Parent Base CAS 754821-90-5[1]

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the atoms and the formation of the anilinium hydrochloride salt.

Caption: 2D structure of this compound.

Conceptual Synthesis Pathway

The synthesis of halogenated anilines often involves the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route to 5-Chloro-2-fluoro-4-methylaniline involves the catalytic reduction of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. The resulting free aniline base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. This method is advantageous as the reduction of nitro groups is typically high-yielding and the starting materials are often accessible.

The workflow below illustrates this conceptual pathway.

SynthesisWorkflow start_node Starting Material 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene process_node Catalytic Reduction (e.g., Pd/C, H₂ or Hydrazine Hydrate) start_node->process_node Step 1 intermediate_node Intermediate 5-Chloro-2-fluoro-4-methylaniline (Free Base) process_node->intermediate_node process_node2 Acidification (Hydrochloric Acid) intermediate_node->process_node2 Step 2 end_node Final Product This compound process_node2->end_node

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of the final compound.[1] The retention time of the main peak under specific column and mobile phase conditions indicates the compound's presence, while the peak area percentage is used to quantify its purity.

  • Mass Spectrometry (MS): MS is critical for confirming the molecular weight of the compound.[1] It provides a mass-to-charge ratio that should correspond to the calculated molecular weight of the protonated free base (C₇H₇ClFN).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the positions of the hydrogen, carbon, and fluorine atoms on the aromatic ring.

Safety and Handling

Based on safety data sheets for the parent compound and its hydrochloride, this chemical is considered hazardous and requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is harmful if swallowed.[4] Some related compounds are suspected of causing cancer.[5][6] It may also cause skin and serious eye irritation.[5][7]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[4][8]

    • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[5][7] Use only in a well-ventilated area or under a chemical fume hood.

    • Storage: Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5] Store locked up.[4]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately and rinse the mouth.[4]

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • If Exposed or Concerned: Get medical advice or attention.[4]

Applications in Research and Development

This compound is primarily used as a chemical intermediate in organic synthesis. Its multifunctional structure allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecules. Similar halogenated and methylated anilines are utilized in several industrial and research fields:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[9]

  • Agrochemicals: Serves as an intermediate for pesticides.[10]

  • Dyes and Pigments: Used in the synthesis of azo dyes.[9]

  • Liquid Crystal Materials: Acts as a precursor for materials used in electronic displays.[11]

The specific substitution pattern of this compound offers a unique scaffold for medicinal chemists and material scientists to develop novel molecules with tailored biological or physical properties.

Conclusion

This compound is a well-defined chemical entity with a precise three-dimensional structure that dictates its chemical behavior. Its characterization through modern analytical methods confirms its identity and purity, while established synthesis routes allow for its reliable production. Its primary value lies in its role as a versatile intermediate for creating high-value molecules in the pharmaceutical and material science sectors. Due to its potential hazards, strict adherence to safety protocols is mandatory to ensure its responsible handling and use in advancing scientific research.

References

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  • 4-Methylaniline hydrochloride. Chem-Impex.

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An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline Hydrochloride: Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks for the synthesis of complex molecules with tailored electronic and steric properties. Among these, 5-Chloro-2-fluoro-4-methylaniline hydrochloride has emerged as a compound of significant interest, particularly as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this versatile scaffold, delving into its nomenclature, physicochemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and industrial professionals.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amine that is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions. The structure features a benzene ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

A comprehensive understanding of its various identifiers is crucial for accurate sourcing and regulatory compliance.

IdentifierValue
Systematic Name This compound
Synonyms 5-Chloro-2-fluoro-4-methylbenzenamine hydrochloride
CAS Number 1263274-31-2
Molecular Formula C₇H₈Cl₂FN
Molecular Weight 196.05 g/mol
Parent Compound (Free Base) 5-Chloro-2-fluoro-4-methylaniline
Parent Compound CAS 1263275-21-3
Parent Compound PubChem CID 75482190

Table 1: Chemical Identifiers for this compound.

Physicochemical Properties

The unique substitution pattern of this compound imparts distinct physicochemical properties that are instrumental to its reactivity and utility in synthesis. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl and amino) groups on the aromatic ring creates a nuanced electronic environment that influences its role in various chemical transformations.

PropertyValue
Appearance Off-white to light brown crystalline solid
Solubility Soluble in polar organic solvents such as methanol and DMSO. The hydrochloride salt exhibits increased water solubility compared to the free base.
Purity Typically available in purities of >95%

Table 2: General Physicochemical Properties.

Synthesis and Manufacturing

The synthesis of 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step process starting from commercially available precursors. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-methylaniline

Step 1: Nitration of 4-Chloro-1-fluoro-2-methylbenzene

  • To a stirred solution of 4-chloro-1-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-fluoro-5-methyl-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • To a solution of 4-chloro-1-fluoro-5-methyl-2-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • If using SnCl₂·2H₂O, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain crude 5-Chloro-2-fluoro-4-methylaniline.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 5-Chloro-2-fluoro-4-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same solvent or bubble dry hydrogen chloride gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 4-Chloro-1-fluoro-2-methylbenzene C 4-Chloro-1-fluoro-5-methyl-2-nitrobenzene A->C Nitration B HNO₃ / H₂SO₄ E 5-Chloro-2-fluoro-4-methylaniline (Free Base) C->E Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) G 5-Chloro-2-fluoro-4-methylaniline Hydrochloride E->G Protonation F HCl (gas or solution)

General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The presence and positioning of the halogen and methyl substituents can significantly influence the binding affinity and selectivity of the final drug candidate for its target protein.

Case Study: A Building Block for Kinase Inhibitors

Numerous patents in the pharmaceutical industry describe the use of substituted anilines, including structures related to 5-Chloro-2-fluoro-4-methylaniline, in the synthesis of inhibitors for various protein kinases implicated in cancer cell proliferation and survival. For instance, this aniline derivative can serve as a key fragment in the construction of ATP-competitive inhibitors that target the hinge region of the kinase domain.

The general synthetic strategy often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, where the amino group of 5-Chloro-2-fluoro-4-methylaniline displaces a leaving group on a heterocyclic core, or vice-versa.

Kinase_Inhibitor_Synthesis A 5-Chloro-2-fluoro-4-methylaniline Hydrochloride C Kinase Inhibitor Precursor A->C Coupling Reaction (e.g., Buchwald-Hartwig) B Heterocyclic Core (with leaving group) B->C D Further Functionalization C->D Modification E Final Kinase Inhibitor D->E Final Steps

Generalized scheme for the use of this compound in kinase inhibitor synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons (which may be broad and exchangeable). The coupling patterns of the aromatic protons can provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atoms attached to the electronegative fluorine and chlorine atoms exhibiting distinct chemical shifts.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used to assess the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where the analyte has strong absorbance (typically around 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.[1] Under electron ionization (EI), halogenated anilines typically show a prominent molecular ion peak.[1] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, providing further confirmation of the compound's identity.[2][3][4]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • General Hazards: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel compounds with specific biological activities. A thorough understanding of its chemical identity, properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

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An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylaniline Hydrochloride: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a halogenated aniline derivative with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and applications, empowering researchers to leverage its unique properties in their work.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic amine that presents as a valuable scaffold for chemical synthesis. Its structure, featuring a strategic arrangement of chloro, fluoro, and methyl groups on an aniline core, offers a unique combination of steric and electronic properties. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many experimental and industrial applications.[1]

Identifier Value Source(s)
IUPAC Name 5-chloro-2-fluoro-4-methylaniline;hydrochloridePubChem
CAS Number 1263274-31-2Thoreauchem[2]
Molecular Formula C₇H₈Cl₂FNThoreauchem[2]
Molecular Weight 196.05 g/mol CymitQuimica

Synthesis and Chemical Reactivity

A general and efficient method for the synthesis of the parent amine, 5-Chloro-2-methylaniline, involves the reduction of 4-chloro-2-nitrotoluene.[3][4][5] One patented method describes the use of a polysulfide in the presence of an ammonium salt, followed by distillation to yield the desired aniline.[1] Another approach involves catalytic hydrogenation.[6]

The formation of the hydrochloride salt is a straightforward acid-base reaction. Dissolving the free aniline base in a suitable solvent and treating it with hydrochloric acid would yield the hydrochloride salt, which can then be isolated by precipitation and filtration.[7]

The reactivity of this compound is primarily dictated by the aniline functional group. The amino group is a nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The presence of the electron-withdrawing chloro and fluoro groups decreases the basicity of the aniline nitrogen, which can influence its reactivity in certain reactions.

Applications in Drug Discovery and Materials Science

Halogenated anilines are crucial building blocks in the development of pharmaceuticals, particularly in the realm of kinase inhibitors for cancer therapy.[8][9][10][11][12] The specific substitution pattern of this compound makes it an attractive candidate for the synthesis of targeted therapeutics. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase domains, a common binding motif for many inhibitors.[9] The chloro and fluoro substituents can modulate the compound's lipophilicity and metabolic stability, properties that are critical for drug efficacy and safety.[9]

While specific examples of drugs containing this exact molecule are not prevalent in the public domain, its structural motifs are found in numerous kinase inhibitors. For instance, the chloro- and fluoro-substituted aniline core is a key feature in many targeted therapies.

Beyond pharmaceuticals, the unique electronic properties conferred by the fluorine atom make this compound a candidate for use in the synthesis of functional polymers with enhanced thermal and chemical stability.

Spectroscopic and Analytical Characterization

A definitive set of spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound is not widely published. However, chemical suppliers often provide such data upon request.[13] The following is an interpretation of the expected spectral characteristics based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methyl protons should appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bonds.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations in the region of 2850-3100 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

  • C-N stretching: Aromatic C-N stretching in the region of 1250-1350 cm⁻¹.

  • C-Cl stretching: A band in the region of 600-800 cm⁻¹ corresponding to the C-Cl bond.[14]

  • C-F stretching: A strong band in the region of 1000-1400 cm⁻¹ corresponding to the C-F bond.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragment ions. The presence of chlorine will be evident from the characteristic M+2 isotope pattern, with the relative intensity of the M and M+2 peaks being approximately 3:1.[15][16] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for anilines include the loss of HCN.[15]

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. While a specific toxicology profile is not available, related anilines are known to be toxic and may be carcinogenic.[5]

Conclusion and Future Outlook

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with tailored properties. As the demand for targeted therapeutics and advanced materials continues to grow, the importance of such specialized chemical intermediates is set to increase. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.

Visualizations

Synthesis Workflow

Synthesis_Workflow Conceptual Synthesis of this compound cluster_0 Step 1: Reduction of Nitro Precursor cluster_1 Step 2: Hydrochloride Salt Formation Nitro_Precursor 2-Fluoro-4-methyl-5-nitro-chlorobenzene Aniline_Base 5-Chloro-2-fluoro-4-methylaniline Nitro_Precursor->Aniline_Base Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) Final_Product This compound Aniline_Base->Final_Product Acid-Base Reaction HCl_Solution Hydrochloric Acid (HCl)

Sources

A Technical Guide to the Core Characteristics of Halogenated Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Duality of Function

Halogenated aromatic amines (HAAs) represent a class of organic compounds fundamental to numerous scientific disciplines, from materials science to medicinal chemistry. These molecules, characterized by one or more halogen atoms and at least one amino group attached to an aromatic ring system, are ubiquitous as synthetic intermediates for dyes, pesticides, and polymers.[1] However, their most impactful role in modern science is arguably within drug discovery and development, where the strategic introduction of halogens onto an aromatic amine scaffold can profoundly modulate a molecule's pharmacological profile.[2][3][4]

This guide provides an in-depth exploration of the core characteristics of HAAs. We will move beyond a simple recitation of properties to dissect the underlying electronic and structural principles that govern their behavior. For the researcher, scientist, or drug development professional, a deep understanding of the interplay between the amino group and the halogen substituent is critical for rational design, synthesis, and application of these versatile compounds. We will examine their unique physicochemical properties, chemical reactivity, pivotal role in medicinal chemistry, and the associated toxicological considerations that must accompany their use.

Physicochemical Properties: The Halogen's Electronic Tug-of-War

The defining characteristic of a halogen substituent on an aromatic ring is its dual electronic nature. This duality is the key to understanding the properties of HAAs.

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond.[5] This is an electron-withdrawing effect that deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated into the aromatic pi (π) system.[6] This is an electron-donating effect that specifically increases electron density at the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the aromatic ring.[7][8] This makes HAAs less reactive in electrophilic aromatic substitution reactions than aniline itself. However, the resonance effect, though weaker, still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[5][6] This unique combination of being deactivating yet ortho, para-directing is a hallmark of halogen substituents.[6]

The amino group, in contrast, is a powerful activating group due to its strong +R effect, which overwhelmingly outweighs its -I effect.[7] In an HAA, these two substituents engage in an electronic tug-of-war, with the overall reactivity and properties of the molecule depending on the nature and position of the halogen(s).

Acidity/Basicity and Solubility

The electron-withdrawing nature of halogens decreases the electron density on the nitrogen atom of the amino group.[9] This makes the lone pair less available to accept a proton, thus decreasing the basicity of the amine compared to its non-halogenated counterpart. The effect is most pronounced with the halogen in the ortho position and diminishes at the meta and para positions.[9]

Generally, HAAs are low-melting solids or high-boiling liquids with limited solubility in water but good solubility in organic solvents.[10][11] The introduction of halogens, particularly fluorine, can significantly increase the lipophilicity (fat-solubility) of a molecule, a critical parameter in drug design.[2]

Table 1: Comparison of Physicochemical Properties of Aniline and Monochloroanilines

CompoundpKa of Conjugate AcidLogP (Octanol-Water)Boiling Point (°C)
Aniline4.630.90184
2-Chloroaniline2.651.89209
3-Chloroaniline3.461.86230
4-Chloroaniline4.151.83232

Note: Data compiled from various sources. Values can vary slightly depending on experimental conditions.

The σ-Hole and Halogen Bonding

A crucial, non-covalent interaction that defines modern HAAs is the halogen bond . Contrary to what electronegativity alone would suggest, the halogen atom in an R-X bond (where X = Cl, Br, I) has an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole , on the side of the halogen opposite the R-X covalent bond.[12][13]

This electropositive σ-hole can act as a Lewis acid, accepting electron density from a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom, or the π-system of another aromatic ring).[14][15] This highly directional, attractive interaction is a halogen bond.[13][15] The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl >> F.[15] Fluorine is generally not considered a halogen bond donor due to its low polarizability and high electronegativity.[16] The amine group within HAAs can, in certain contexts, act as a halogen bond acceptor.[17]

HalogenBond cluster_0 Halogenated Aromatic Amine (Donor) cluster_1 Lewis Base (Acceptor) (e.g., Protein Backbone) HAA Ar-X Acceptor Y-R' HAA->Acceptor Halogen Bond (X···Y) p1 p2

Caption: The Halogen Bond: A σ-hole interaction.

Chemical Reactivity and Synthesis

The reactivity of HAAs is a direct consequence of their electronic structure. Key reactions involve electrophilic substitution on the aromatic ring and reactions of the amine group itself.

Electrophilic Aromatic Substitution (EAS)

As discussed, the interplay between the activating amino group and the deactivating halogen governs EAS reactivity. Direct halogenation of anilines is often difficult to control and can lead to poly-substituted products and oxidation.[10][18] Therefore, a common synthetic strategy involves protecting the highly activating amino group as an amide (e.g., acetanilide). This moderates its activating strength, allowing for more controlled, regioselective halogenation, typically at the para position. The protecting group can then be easily removed by hydrolysis.

Experimental Protocol: Synthesis of p-Bromoacetanilide

This protocol demonstrates the controlled bromination of a protected aromatic amine.

  • Protection: Dissolve 10.0 g of aniline in 30 mL of glacial acetic acid and 30 mL of water. While stirring, add 12.0 mL of acetic anhydride. Stir vigorously for 10 minutes.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide product.

  • Isolation: Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water to obtain pure acetanilide.

  • Bromination: Dissolve 5.0 g of the purified acetanilide in 20 mL of glacial acetic acid. In a separate flask, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Reaction: Slowly add the bromine solution to the stirred acetanilide solution over 15 minutes. The color of the bromine should discharge.

  • Product Isolation: After the addition is complete, stir for another 30 minutes, then pour the mixture into 400 mL of cold water. The p-bromoacetanilide will precipitate.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and recrystallize from ethanol to yield the final product.

  • Deprotection (Optional): The resulting p-bromoacetanilide can be hydrolyzed back to p-bromoaniline by refluxing with aqueous HCl.

Synthesis Routes

Several key strategies are employed for the synthesis of HAAs.

Synthesis cluster_0 Route A: Direct Halogenation cluster_1 Route B: Sandmeyer Reaction cluster_2 Route C: Nucleophilic Substitution A1 Aromatic Amine (e.g., Aniline) A2 Protection (e.g., Acylation) A1->A2 A3 Halogenation (X₂, Lewis Acid) A2->A3 A4 Deprotection A3->A4 A5 Halogenated Aromatic Amine A4->A5 B1 Aromatic Amine B2 Diazotization (NaNO₂, H⁺) B1->B2 B3 Aryl Diazonium Salt B2->B3 B4 Substitution (CuX) B3->B4 B5 Halogenated Aromatic B4->B5 B6 Reduction of Nitro Group (if starting from Nitroaromatic) B5->B6 If Ar-NO₂ is halogenated first B6->A5 C1 Dihalogenated Aromatic C3 Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) C1->C3 C2 Amine C2->C3 C4 Halogenated Aromatic Amine C3->C4

Caption: Key synthetic pathways to HAAs.

  • Direct Halogenation: As described above, often requiring protection of the amine.[19][20]

  • From Diazonium Salts (Sandmeyer Reaction): Aromatic amines can be converted to diazonium salts, which are then displaced by a halide using a copper(I) salt catalyst. This is a versatile method for introducing Cl, Br, and I.[16]

  • Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the coupling of a dihalogenated aromatic compound with an amine in the presence of a palladium or nickel catalyst.[21]

Role in Drug Design and Development

The "privilege" of halogenation in medicinal chemistry is well-established, with nearly a third of drugs in clinical trials containing a halogen.[22] When applied to aromatic amines, this strategy offers powerful tools for lead optimization.

  • Enhanced Lipophilicity: Introducing halogens increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • Metabolic Blocking: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a halogen (especially fluorine) at a metabolically "hot" position can block this pathway, increasing the drug's half-life and duration of action.[2][22]

  • Improved Target Affinity: Halogen bonds can serve as key interactions in a drug's binding pocket.[4] They are strong, directional, and can be more favorable than hydrogen bonds in certain environments, offering a valuable tool for improving binding affinity and selectivity.[16][23] For instance, a halogen atom can form a crucial bond with a backbone carbonyl oxygen in a protein's hinge region.[16]

Toxicology and Metabolic Activation

A critical aspect of working with HAAs is understanding their toxicity. Many aromatic amines are known or suspected carcinogens.[24][25][26] Their toxicity is not inherent to the parent molecule but arises from metabolic activation within the body, primarily in the liver.[1][27]

The key bioactivation step is the N-oxidation of the amino group by cytochrome P450 enzymes (particularly CYP1A2) to form an N-hydroxyarylamine.[27][28][29] This metabolite can be further converted, for example, by esterification, into a highly reactive electrophile like an arylnitrenium ion.[28] This reactive species can then form covalent adducts with nucleophilic sites in DNA and proteins, leading to mutations and initiating carcinogenesis.[27][29]

Metabolism cluster_0 Metabolic Activation Pathway Parent Halogenated Aromatic Amine (Procarcinogen) N_Hydroxy N-Hydroxyarylamine Parent->N_Hydroxy CYP450 (N-Oxidation) Reactive_Ion Reactive Electrophile (e.g., Arylnitrenium Ion) N_Hydroxy->Reactive_Ion Esterification, etc. Adduct DNA Adducts Reactive_Ion->Adduct Covalent Binding Mutation Mutation & Potential Carcinogenesis Adduct->Mutation

Caption: The metabolic activation of HAAs to carcinogens.

Due to these risks, stringent safety protocols, proper personal protective equipment (PPE), and appropriate disposal methods are mandatory when handling HAAs.[11][25] Their potential for environmental contamination, particularly of water and soil, also necessitates responsible stewardship.[1][11]

Conclusion

Halogenated aromatic amines are far more than simple substituted anilines. They are a class of molecules defined by a delicate balance of competing electronic effects that bestow upon them a unique and highly tunable set of characteristics. The ability of the halogen to modulate basicity, lipophilicity, metabolic stability, and reactivity, coupled with its capacity to engage in powerful halogen bonding, makes it an indispensable tool in the arsenal of the medicinal chemist. Simultaneously, the profound toxicological implications stemming from their metabolic activation demand a thorough and respectful understanding from the researchers who work with them. A comprehensive grasp of these core principles is essential for unlocking the full potential of HAAs while mitigating their inherent risks.

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Aniline Derivatives in Modern Chemical Synthesis: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline and its derivatives represent a cornerstone of modern organic synthesis, serving as indispensable building blocks and versatile intermediates across a spectrum of industries, most notably in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties and reactivity make them ideal precursors for a vast array of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the synthesis, functionalization, and characterization of aniline derivatives. We will delve into both classical and contemporary synthetic methodologies, from foundational nitration-reduction sequences to state-of-the-art transition-metal-catalyzed C-N bond formations and direct C-H functionalization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, comparative data, and safety considerations are integrated to create a self-validating and authoritative resource for laboratory application.

The Aniline Core: A Privileged Scaffold in Synthesis

The aniline scaffold, consisting of an amino group attached to a benzene ring, is a prototypical aromatic amine.[6][7] Its significance in synthesis stems from two key features: the nucleophilicity of the amino group and the activated nature of the aromatic ring. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing its electron density and making it highly susceptible to electrophilic substitution reactions, predominantly at the ortho and para positions.[7] This inherent reactivity is the foundation for its widespread use as a precursor for essential medicines, including analgesics, antibiotics, and oncology agents.[2][4][5][8][9]

The versatility of aniline allows for a wide range of chemical modifications, enabling chemists to craft diverse compounds with specific therapeutic actions.[8] Historically, acetanilide, an early derivative, was a pioneering synthetic analgesic, paving the way for the development of safer and more effective drugs like paracetamol (acetaminophen).[4][8] Today, the aniline moiety is a ubiquitous feature in numerous top-selling pharmaceuticals.[2]

Caption: Core reactivity sites of the aniline molecule.

Synthetic Methodologies: From Classical Routes to Modern Catalysis

The selection of a synthetic route to a target aniline derivative is a critical decision that influences yield, purity, cost, and environmental impact.[10] The choice often involves a trade-off between reaction scope, functional group tolerance, and the mildness of reaction conditions.[10]

Classical Approach: Nitration and Reduction

The most traditional and widely used method for preparing simple anilines involves a two-step process: the nitration of an aromatic ring followed by the reduction of the resulting nitro group.[7][11][12]

  • Nitration: The aromatic precursor is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group onto the ring.[11]

  • Reduction: The nitro group is then reduced to an amino (-NH₂) group. A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[11]

    • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Palladium, Platinum, Nickel) is highly efficient but can also reduce other groups like alkenes or remove halides.[11][13]

    • Metal/Acid Reduction: Reagents like iron (Fe) or tin (Sn) in acidic media (e.g., HCl or acetic acid) are milder and more chemoselective, preserving other reducible functional groups.[11]

    • Stannous Chloride (SnCl₂): This is another mild reducing agent, often used in an alcohol solvent like ethanol.[11]

Modern C-N Bond Forming Reactions

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines, offering milder conditions and broader substrate scope compared to classical methods.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. It is one of the most powerful and versatile methods for forming C-N bonds, tolerating a wide range of functional groups.[10][14][15]

  • Ullmann Condensation: A copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. While requiring higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.[10][14][15]

  • Chan-Lam Coupling: This copper-catalyzed method couples an amine with an arylboronic acid, offering an alternative set of starting materials and reaction conditions.[15]

Table 1: Comparative Overview of Key Synthetic Methods
Synthetic MethodTypical Catalyst / ReagentKey AdvantagesKey Limitations
Catalytic Reduction H₂, Pd/C, PtO₂, Raney NiHigh yield, clean reaction, scalableCan reduce other functional groups (alkenes, alkynes), requires specialized equipment (hydrogenator)[10][11]
Buchwald-Hartwig Pd(OAc)₂, P(t-Bu)₃ (or other ligands)Excellent functional group tolerance, broad scope, mild conditionsCost of palladium catalyst and ligands, sensitivity to air/moisture[10][14]
Ullmann Condensation CuI, Cu₂OCost-effective catalyst, suitable for large-scale synthesisOften requires high temperatures, narrower substrate scope than Pd-methods[10][14]
Direct C-H Functionalization: The Next Frontier

Directly converting a C-H bond on the aniline ring to a C-C or C-heteroatom bond is a highly atom-efficient strategy that avoids the need for pre-functionalized starting materials.[16][17] The primary challenge is controlling regioselectivity. The inherent electronic bias of the aniline ring favors ortho and para substitution.[7] However, recent advances in catalysis allow for selective functionalization at all three positions.

  • Ortho-Functionalization: Often achieved using a directing group on the nitrogen atom that coordinates to a metal catalyst (e.g., Pd, Rh, Ru), bringing it into proximity with the ortho C-H bond.[2]

  • Meta-Functionalization: This is more challenging due to the lack of inherent reactivity at the meta position. Specialized directing groups and templates have been developed that create a macrocyclometallic intermediate to achieve meta-selectivity.[16][18][19]

  • Para-Functionalization: Can be achieved through catalyst control, such as using specific Pd/S,O-ligand systems that override the typical ortho-directing effects.[17][20]

Caption: Regioselective C-H functionalization strategies.

Experimental Protocols: From Synthesis to Characterization

A successful synthesis is validated by rigorous purification and unambiguous characterization. The following protocols provide standardized, reproducible workflows.

Protocol 1: Catalytic Reduction of 4-Nitroanisole to 4-Methoxyaniline

This protocol illustrates a classic, high-yielding method for aniline synthesis from a nitro precursor.[10]

Causality: The choice of Palladium on carbon (Pd/C) as a catalyst is due to its high activity and efficiency in reducing aromatic nitro groups. Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions. The hydrogen balloon provides a simple and safe source of H₂ for a lab-scale reaction.

  • Setup: In a round-bottom flask, dissolve 4-nitroanisole (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-methoxyaniline.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Workflow for Characterization of a Synthesized Aniline Derivative

Ensuring the identity and purity of a synthesized compound is critical.[1] A multi-technique approach is required for an unambiguous structural profile.[1]

Characterization_Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Definitive Structure IR Infrared (IR) Spectroscopy Start->IR Functional Groups (N-H, C-N) MS Mass Spectrometry (MS) Start->MS Molecular Weight HPLC HPLC / UPLC Start->HPLC Purity Assessment Final Confirmed Structure & Purity > 95% NMR->Final IR->Final MS->Final HPLC->Final

Caption: Standard workflow for analytical characterization.

Protocol 3: Sample Preparation for NMR Spectroscopy

NMR provides the most detailed information about the molecular framework of a compound.[1]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Use a 300-600 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay: 2 seconds.[1]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Aniline Derivatives in Drug Development

The aniline moiety is a key building block in many life-saving drugs.[4] Its presence can significantly influence a drug's pharmacological properties.

  • Enhanced Stability: Aniline-based compounds are often more stable than other organic compounds, protecting the active pharmaceutical ingredient from degradation.[4]

  • Improved Bioavailability: Certain aniline derivatives can improve a drug's absorption in the gastrointestinal tract and its distribution to target tissues.[4]

  • Structural Versatility: The reactive nature of aniline allows chemists to create a vast array of molecular structures, which is vital for developing drugs that can target specific receptors or enzymes.[4]

Emerging applications include the use of aniline derivatives in targeted cancer therapies and the development of new antibiotics to combat resistant bacteria.[4] However, metabolic instability and potential toxicity are concerns that must be addressed during drug design, sometimes necessitating the replacement of the aniline group to optimize a drug's profile.[21]

Safety Considerations

Aniline and many of its derivatives are toxic and pose significant health risks.[22][23] They can be absorbed through the skin and are toxic if inhaled or ingested.[22][23] Aniline is also a suspected mutagen and carcinogen.[23]

Mandatory Safety Precautions:

  • Engineering Controls: All work with aniline must be performed in a certified chemical fume hood or a glove box to ensure adequate ventilation.[22] An eyewash station and safety shower must be readily accessible.[22]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are suitable for short-term use, but always check manufacturer recommendations for chemical compatibility.[22]

    • Eye Protection: Wear tight-fitting safety goggles.[22]

    • Lab Attire: A full-length lab coat, long pants, and closed-toe shoes are required.[22]

  • Handling: Avoid contact with skin, eyes, and clothing.[22] Wash hands thoroughly after handling.[24] Do not eat, drink, or smoke in work areas.[24]

  • Storage: Store in a dry, well-ventilated area, protected from light and moisture. Keep away from strong acids and oxidizing agents.[22][25]

  • Spill & Waste: Collect all waste in tightly sealed, properly labeled hazardous waste containers.[22] Spills must be cleaned up by trained personnel using appropriate PPE and absorbent materials.[22]

  • First Aid: In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and flush the skin with plenty of water. For eye contact, flush with water for at least 15 minutes.[22]

Conclusion and Future Outlook

Aniline derivatives will undoubtedly remain central to chemical synthesis, particularly in the quest for novel therapeutics. The evolution of synthetic methods from harsh, classical procedures to highly selective and efficient catalytic systems has broadened the horizons of what is achievable. The future of aniline synthesis will likely focus on advancing the principles of green chemistry, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and further expanding the toolkit for late-stage C-H functionalization to accelerate drug discovery pipelines.[4] The continued exploration of novel reaction pathways will empower scientists to construct the next generation of functional molecules with greater precision and efficiency.

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In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Novel Reagent

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a substituted aromatic amine that holds significant potential as a building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline ring, offers medicinal chemists a valuable scaffold for synthesizing novel compounds with tailored pharmacological properties.[2][3] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) information. Instead, this document aims to provide a deeper, more causal understanding of the "why" behind each safety recommendation, grounded in the fundamental chemical and toxicological properties of halogenated aromatic amines. By fostering a culture of informed caution, we can unlock the full research potential of this and similar molecules while ensuring the well-being of laboratory personnel.

Chemical and Physical Properties: The Foundation of Safe Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

PropertyValueSource
Chemical Name This compound[4][5]
CAS Number 1263274-31-2[4][5]
Molecular Formula C₇H₈Cl₂FN[4][5]
Molecular Weight 196.05 g/mol [4]
Purity >95%[5]

The hydrochloride salt form of this aniline derivative generally enhances its water solubility compared to the free base, a factor that has implications for both its biological activity and its behavior in the event of a spill. The presence of halogen atoms on the aromatic ring can influence the molecule's electronic properties and reactivity.

Hazard Identification and Toxicological Profile: Understanding the Risks

A study on F344 rats involving a structurally related compound showed a dose-dependent decrease in body weight and an increase in spleen size at a dose of 1000 mg/kg-day, indicating potential systemic toxicity at high doses.[2]

General Hazards of Halogenated Anilines:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.

  • Carcinogenicity: Some substituted anilines are suspected of causing cancer.

It is imperative to treat this compound as a potentially hazardous substance and to handle it with the appropriate precautions until more specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): Essential for Direct Handling

The use of appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls are not sufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Followed by Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Followed by Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Followed by

Caption: Workflow for the correct use of Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Use this compound only in a chemical fume hood. Do not breathe dust or vapors.

  • Grounding and Bonding: For larger quantities, use appropriate grounding and bonding procedures to prevent static discharge.

  • Use Non-Sparking Tools: When handling the solid, use non-sparking tools to avoid ignition sources.

Storage
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6]

  • Light and Air Sensitivity: Some aniline derivatives are sensitive to light and air. While specific data for this compound is unavailable, it is prudent to store it in a light-resistant container under an inert atmosphere if long-term stability is critical.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Remove Remove from Source Exposure->Remove Decontaminate Decontaminate Remove->Decontaminate First_Aid Administer First Aid Decontaminate->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

Caption: Key steps in the emergency response to chemical exposure.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material and place in a sealed container for disposal.

Waste Disposal: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to avoid unnecessary costs.[7]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

  • Professional Disposal: Use a licensed hazardous waste disposal company for the final disposal of this material.[8] Do not dispose of it down the drain or in the regular trash.

Conclusion: A Commitment to Safety

This compound is a valuable tool for innovation in drug discovery. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can confidently and responsibly explore its synthetic potential. This guide serves as a foundation for safe laboratory practices, and it is incumbent upon every researcher to remain vigilant, informed, and proactive in maintaining a safe research environment.

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Navigating the Unseen Risks: A Technical Guide to the Health Hazards of 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and fine chemical synthesis, novel molecules are the bedrock of innovation. Among these is 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a substituted aniline with potential applications in drug discovery and materials science. However, its structural alerts—a halogenated aromatic amine—necessitate a thorough and proactive assessment of its potential health hazards. This guide, intended for the discerning scientific professional, moves beyond boilerplate safety data sheet information to provide a deeper, mechanistic understanding of the potential risks associated with this compound. By synthesizing data from structurally related molecules and foundational toxicological principles, we aim to equip researchers with the knowledge to handle this and similar chemicals with the highest degree of safety and foresight.

Section 1: Deconstructing the Hazard Profile - A Structure-Toxicity Deep Dive

The toxicological profile of this compound is not yet extensively documented in publicly available literature. However, its chemical architecture provides significant clues to its potential bioactivity. As a Senior Application Scientist, my approach is to dissect the molecule into its core components and, through established structure-activity relationships (SAR), project a scientifically grounded hazard assessment.

The core structure is an aniline, a class of aromatic amines known for a range of toxicities. The key substituents that modulate this inherent toxicity are:

  • Aromatic Amine Group (-NH2): This functional group is the primary site of metabolic activation that can lead to toxicity.

  • Chlorine and Fluorine Atoms: These electron-withdrawing halogens can significantly influence the metabolic fate and reactivity of the molecule.

  • Methyl Group (-CH3): This alkyl group can also be a site for metabolism and can affect the overall lipophilicity of the compound.

The hydrochloride salt form enhances water solubility, which can influence its absorption and distribution in biological systems.

The Specter of Methemoglobinemia: A Class Effect of Aromatic Amines

A primary and acute hazard associated with many aromatic amines is the induction of methemoglobinemia. While specific data for this compound is unavailable, it is prudent to assume this risk.

Causality: The aniline moiety can be oxidized in the body, leading to the formation of metabolites such as nitrosobenzenes. These metabolites can then oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), fatigue, dizziness, and in severe cases, respiratory distress and death. The New Jersey Department of Health's fact sheet for the related compound 4-Chloro-2-Methyl Aniline explicitly warns of this hazard.

Genotoxicity and Carcinogenicity: The Metabolic Activation Paradigm

A significant long-term concern for aromatic amines is their potential to be genotoxic (damage DNA) and, consequently, carcinogenic. This is not a direct effect of the parent molecule but rather a consequence of its metabolic activation, primarily by cytochrome P450 enzymes in the liver.

The Bioactivation Pathway:

  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxylamine derivative.

  • Esterification: This N-hydroxylamine can be further activated, for example, by sulfotransferases or acetyltransferases, to form a reactive ester.

  • DNA Adduct Formation: This reactive intermediate is an electrophile that can covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts. These adducts can lead to mutations during DNA replication and are a critical initiating event in chemical carcinogenesis.

The presence of halogen substituents can influence the rate of metabolic activation and the stability of the reactive intermediates. While specific studies on this compound are lacking, the carcinogenicity of the structurally similar compound 5-chloro-o-toluidine has been demonstrated in mice, causing hemangiosarcomas and hepatocellular carcinomas. This provides a strong basis for treating this compound as a potential carcinogen.

Section 2: Quantitative and Mechanistic Insights

Hazard ClassificationInferred Risk for this compoundBasis of Inference (from structurally similar compounds)
Acute Oral Toxicity Likely Harmful if SwallowedSafety data for 5-Chloro-2-methylaniline and 3-Chloro-4-fluoroaniline classify them as harmful if swallowed.
Acute Dermal Toxicity Likely Harmful in Contact with SkinData for related compounds indicate dermal toxicity.
Acute Inhalation Toxicity Potentially Harmful if InhaledHalogenated anilines can be toxic upon inhalation.
Skin Corrosion/Irritation Likely to Cause Skin IrritationGHS classifications for similar compounds indicate skin irritation.
Serious Eye Damage/Irritation Likely to Cause Serious Eye IrritationGHS classifications for related molecules suggest a risk of serious eye irritation.
Carcinogenicity Suspected Carcinogen5-chloro-o-toluidine is carcinogenic in mice. Aromatic amines as a class are associated with carcinogenicity.
Germ Cell Mutagenicity Potential for Germ Cell MutagenicityThe mechanism of metabolic activation suggests a risk of DNA damage.

Metabolic Activation and Genotoxicity Pathway

G cluster_0 In the Body (e.g., Liver) cluster_1 Cellular Consequences Parent_Compound 5-Chloro-2-fluoro-4-methylaniline N_Hydroxylamine N-Hydroxylamine Metabolite Parent_Compound->N_Hydroxylamine Cytochrome P450 (N-oxidation) Reactive_Ester Reactive Ester (e.g., Sulfate or Acetate) N_Hydroxylamine->Reactive_Ester Sulfotransferase/ Acetyltransferase DNA_Adduct DNA Adduct Reactive_Ester->DNA_Adduct Covalent Binding Mutation DNA Mutation DNA_Adduct->Mutation Faulty DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of aromatic amines leading to potential genotoxicity.

Section 3: Prudent Laboratory Practices and Risk Mitigation

Given the potential for significant health hazards, a multi-layered approach to risk mitigation is essential when handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.

  • Lab Coat: A buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling Procedures
  • Avoid Creating Dust: Handle the solid material carefully to minimize the generation of airborne dust.

  • Designated Areas: Establish designated areas for handling and storing this compound.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with institutional and local regulations.

Section 4: Experimental Protocols for Hazard Assessment

For drug development professionals considering advancing this or a structurally related compound, a series of in vitro toxicological assays are recommended to definitively characterize its hazard profile.

Protocol: In Vitro Micronucleus Test for Genotoxicity

This assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) to a logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a series of dilutions to determine a dose-response relationship.

  • Exposure: Treat the cells with the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix from induced rat liver). Also, include a longer exposure (e.g., 24 hours) without the S9 mix.

  • Recovery: After exposure, wash the cells and allow them to recover for a period that allows for at least one cell division.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the vehicle control.

Workflow for In Vitro Micronucleus Assay

G Cell_Culture 1. Mammalian Cell Culture Compound_Prep 2. Prepare Test Compound Dilutions Cell_Culture->Compound_Prep Exposure 3. Expose Cells (+/- S9 mix) Compound_Prep->Exposure Recovery 4. Wash and Recovery Period Exposure->Recovery Cytokinesis_Block 5. Add Cytochalasin B Recovery->Cytokinesis_Block Harvest_Stain 6. Harvest, Fix, and Stain Cells Cytokinesis_Block->Harvest_Stain Analysis 7. Microscopic Scoring of Micronuclei Harvest_Stain->Analysis Data_Analysis 8. Statistical Analysis Analysis->Data_Analysis

Caption: Step-by-step workflow for the in vitro micronucleus assay.

Protocol: Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method for detecting gene mutations.

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).

  • Compound Preparation: Prepare a range of concentrations of the test compound.

  • Metabolic Activation: Conduct the assay with and without the addition of an S9 metabolic activation system.

  • Exposure: In a test tube, combine the bacterial strain, the test compound, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion: An Informed Approach to Chemical Safety

While a complete, compound-specific toxicological dataset for this compound is not yet established, a comprehensive analysis of its structure and the known hazards of related halogenated anilines provides a strong foundation for a precautionary approach. The potential for acute toxicity, particularly methemoglobinemia, and the long-term risks of genotoxicity and carcinogenicity through metabolic activation, should be at the forefront of all safety considerations. By implementing stringent engineering controls, consistent use of appropriate personal protective equipment, and adherence to safe handling protocols, researchers can mitigate the risks associated with this and other novel chemical entities. For those involved in drug development, a thorough in vitro toxicological evaluation is a critical step to ensure the safety of any potential drug candidate.

References

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: 4-Chloro-2-Methyl Aniline. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation research, 511(3), 191–206. [Link]

  • Kramer, P. J., Kleinman, M. H., & Ames, B. N. (1998). In vitro micronucleus test. In D. H. Phillips & S. Venitt (Eds.), Environmental Mutagenesis. BIOS Scientific Publishers.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]

  • Safety D

Methodological & Application

Synthesis of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust protocol for the synthesis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chemoselective reduction of 2-Chloro-4-fluoro-5-nitrotoluene, followed by the formation of the hydrochloride salt. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and outlines the necessary safety precautions for handling the involved reagents and products.

Introduction and Strategic Overview

5-Chloro-2-fluoro-4-methylaniline is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The hydrochloride salt form is often preferred to enhance stability and improve handling characteristics. The synthetic strategy detailed herein is designed for efficiency and selectivity, focusing on a well-established and reliable transformation: the catalytic hydrogenation of a nitroaromatic precursor.

The overall synthesis is dissected into two primary stages:

  • Stage 1: Chemoselective Reduction. The nitro group of 2-Chloro-4-fluoro-5-nitrotoluene is selectively reduced to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.

  • Stage 2: Hydrochloride Salt Formation. The synthesized free aniline is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation and improving the compound's stability.

This approach is predicated on the availability of the nitrated precursor, 2-Chloro-4-fluoro-5-nitrotoluene, which can be sourced commercially or synthesized via electrophilic nitration of 2-chloro-4-fluorotoluene.

G cluster_0 Synthesis Workflow Start Starting Material: 2-Chloro-4-fluoro-5-nitrotoluene Step1 Stage 1: Catalytic Hydrogenation (Nitro Group Reduction) Start->Step1 Intermediate Intermediate Product: 5-Chloro-2-fluoro-4-methylaniline (Free Aniline Base) Step1->Intermediate Step2 Stage 2: Salt Formation (Treatment with HCl) Intermediate->Step2 End Final Product: 5-Chloro-2-fluoro-4-methylaniline Hydrochloride Step2->End

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 5-Chloro-2-fluoro-4-methylaniline via Catalytic Hydrogenation

The cornerstone of this synthesis is the selective reduction of the aromatic nitro group in the presence of halogen substituents. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and widely adopted method for this transformation. The palladium surface efficiently adsorbs and activates molecular hydrogen, facilitating the reduction of the nitro group while typically leaving aryl halides intact under controlled conditions.[1][2]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
2-Chloro-4-fluoro-5-nitrotoluene64578-83-6189.5610.0 g (52.7 mmol)Starting material.
Palladium on Carbon (10% Pd)7440-05-3-0.5 - 1.0 g (5-10 wt%)Catalyst. Handle with care, can be pyrophoric.
Ethanol (EtOH) or Methanol (MeOH)64-17-5 / 67-56-146.07 / 32.04200 mLReaction solvent.
Hydrogen Gas (H₂)1333-74-02.0250-60 psiReducing agent.
Celite® (Diatomaceous Earth)61790-53-2-As neededFiltration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Detailed Experimental Protocol
  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 2-Chloro-4-fluoro-5-nitrotoluene (10.0 g, 52.7 mmol).

  • Solvent Addition: Add ethanol (200 mL) to the vessel and swirl to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (0.75 g). Expert Tip: Wetting the catalyst with a small amount of solvent before addition can reduce the risk of it becoming airborne and igniting.

  • Hydrogenation Reaction:

    • Securely attach the vessel to the hydrogenation apparatus.

    • Purge the system by evacuating the vessel and backfilling with nitrogen gas (repeat 3 times).

    • Evacuate the vessel and introduce hydrogen gas to a pressure of 50-60 psi.

    • Begin vigorous agitation (shaking or stirring) at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Work-up:

    • Once hydrogen uptake ceases, stop the agitation.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (approx. 50 mL) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). The product is a free aniline base at this stage.

Stage 2: Preparation of this compound

Conversion of the synthesized aniline to its hydrochloride salt is a straightforward acid-base reaction. This process enhances the compound's stability and often yields a crystalline solid that is easier to handle and purify than the free base.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
5-Chloro-2-fluoro-4-methylaniline116759-33-2159.59~8.4 g (from Stage 1)Synthesized intermediate.
Diethyl Ether (Et₂O) or Isopropanol60-29-7 / 67-63-074.12 / 60.10150 mLSolvent.
Hydrochloric Acid (2M in Et₂O or conc. HCl)7647-01-036.46~26.5 mL (1.0 eq)Acid for salt formation.
Detailed Experimental Protocol
  • Dissolution: Dissolve the crude 5-Chloro-2-fluoro-4-methylaniline (~8.4 g, 52.7 mmol) in diethyl ether (150 mL) in an Erlenmeyer flask equipped with a magnetic stirrer.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~26.5 mL, 52.7 mmol) dropwise. Alternative: A solution of concentrated HCl in isopropanol can also be used.

  • Precipitation: Upon addition of the acid, the hydrochloride salt will precipitate out of the solution, often as a white or off-white solid.

  • Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound.

Sources

Application Notes and Protocols for 5-Chloro-2-fluoro-4-methylaniline hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Privileged Scaffold Element

In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies, the judicious selection of starting materials is paramount. 5-Chloro-2-fluoro-4-methylaniline hydrochloride is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex heterocyclic compounds, most notably in the arena of protein kinase inhibitors. Its unique substitution pattern—comprising a chlorine atom, a fluorine atom, and a methyl group—is not arbitrary. Each substituent is strategically positioned to influence the physicochemical properties and biological activity of the final drug molecule. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various synthetic applications.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate, with a focus on its role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.

Core Application: Synthesis of Brigatinib, a Next-Generation ALK Inhibitor

Brigatinib (marketed as ALUNBRIG®) is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2][3] Its mechanism of action involves the inhibition of ALK autophosphorylation, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, AKT, ERK1/2, and S6 pathways.[4][5] Brigatinib is particularly valuable for its ability to overcome resistance to first-generation ALK inhibitors and its efficacy against a broad range of ALK resistance mutations.[1][6]

The molecular architecture of Brigatinib features a central pyrimidine scaffold, which is a common motif in kinase inhibitors, enabling interaction with the hinge region of the kinase's ATP-binding pocket. The aniline-derived portion of the molecule, for which 5-Chloro-2-fluoro-4-methylaniline serves as a precursor, plays a crucial role in anchoring the inhibitor within the active site. The specific substitution pattern of this aniline derivative is key to modulating the drug's potency and pharmacokinetic profile.

The Rationale Behind the Substitution Pattern

The "5-chloro, 2-fluoro, 4-methyl" arrangement on the aniline ring is a prime example of structure-based drug design principles:

  • Chlorine at position 5: The chloro group is a lipophilic, electron-withdrawing substituent that can enhance membrane permeability and metabolic stability. It can also form favorable interactions, such as halogen bonds, within the kinase active site.

  • Fluorine at position 2: The ortho-fluoro group is a bioisostere of a hydrogen atom but with distinct electronic properties. Its high electronegativity can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capabilities with the kinase hinge region. Furthermore, fluorine substitution can block metabolic oxidation at that position, improving the drug's half-life.

  • Methyl at position 4: The para-methyl group can provide beneficial steric interactions within the binding pocket and contribute to the overall lipophilicity of the molecule, which can impact cell permeability and oral bioavailability.

Synthetic Protocol: A Generalized Approach to Brigatinib Synthesis

The synthesis of Brigatinib is a multi-step process that culminates in the coupling of the aniline-derived fragment with a functionalized pyrimidine core. While specific patents may outline various routes, a common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a generalized representation based on established synthetic methodologies for kinase inhibitors.

Step 1: Preparation of the Diaminopyrimidine Core

The initial phase of the synthesis involves the construction of the key diaminopyrimidine intermediate. This is typically achieved through a series of substitution reactions on a di- or tri-chlorinated pyrimidine starting material. One of the chloro groups is selectively displaced by the aniline derived from 5-Chloro-2-fluoro-4-methylaniline.

Step 2: Coupling with the Aniline Moiety

This is the pivotal step where 5-Chloro-2-fluoro-4-methylaniline (or a derivative thereof) is introduced. The hydrochloride salt is typically neutralized in situ using a suitable base to liberate the free aniline for the coupling reaction.

Materials and Reagents:

  • 2,4,5-trichloropyrimidine (or a similarly activated pyrimidine)

  • This compound

  • An appropriate solvent (e.g., isopropanol, n-butanol, or DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Standard laboratory glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Protocol:

  • To a round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add 2,4,5-trichloropyrimidine (1.0 equivalent) and the chosen solvent.

  • In a separate flask, dissolve this compound (1.1 equivalents) in the same solvent and add the base (1.5-2.0 equivalents) to neutralize the hydrochloride.

  • Add the aniline solution to the pyrimidine solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by TLC. The reaction time can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(5-chloro-2-fluoro-4-methylphenyl)-2,5-dichloropyrimidin-4-amine intermediate.

  • The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Introduction of the Second Amine and Final Product Formation

The remaining chloro substituent on the pyrimidine ring is then displaced by the second key amine intermediate of Brigatinib, which contains the piperidine-piperazine moiety. This final coupling step yields the Brigatinib free base, which can then be formulated into a suitable salt form for pharmaceutical use.

Data Presentation

The efficacy of Brigatinib has been extensively documented in clinical trials. The following table summarizes key performance indicators from the ALTA-1L trial, which compared Brigatinib to the first-generation ALK inhibitor, Crizotinib.

ParameterBrigatinibCrizotinib
Median Progression-Free Survival (PFS) 29.3 monthsNot Reported
Confirmed Objective Response Rate (ORR) 79%Not Reported
Intracranial ORR (in patients with measurable brain metastases) 70%Not Reported
Three-year Overall Survival (OS) 74%Not Reported

Data from an integrated analysis of the ALTA-1L and J-ALTA trials.[3]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing this compound.

G cluster_0 Preparation of Aniline cluster_1 Coupling Reaction cluster_2 Final Assembly Start 5-Chloro-2-fluoro-4-methylaniline hydrochloride FreeAniline Free 5-Chloro-2-fluoro-4-methylaniline Start->FreeAniline Neutralization Base Base (e.g., DIPEA) Base->FreeAniline Reaction SNAr Coupling FreeAniline->Reaction Pyrimidine Activated Pyrimidine Core (e.g., 2,4,5-trichloropyrimidine) Pyrimidine->Reaction Intermediate Key Pyrimidine-Aniline Intermediate Reaction->Intermediate FinalCoupling Final Coupling Intermediate->FinalCoupling SecondAmine Second Amine Moiety SecondAmine->FinalCoupling Brigatinib Brigatinib (Final Product) FinalCoupling->Brigatinib

Caption: Generalized synthetic workflow for Brigatinib.

ALK Signaling Pathway Inhibition Diagram

This diagram illustrates the mechanism of action of Brigatinib in blocking the ALK signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 Activates AKT AKT ALK->AKT Activates ERK ERK1/2 ALK->ERK Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 Activates ERK->Proliferation S6->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibits Autophosphorylation

Caption: Brigatinib inhibits ALK signaling pathways.

Conclusion

This compound is a testament to the power of rational drug design, serving as a highly specialized and valuable building block in medicinal chemistry. Its application in the synthesis of Brigatinib highlights the importance of specific substitution patterns on aromatic rings for achieving high potency and desirable pharmacokinetic properties in targeted cancer therapies. The protocols and conceptual frameworks provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this and similar intermediates in the ongoing quest for novel and more effective therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Brigatinib: Inhibiting ALK for Advanced Lung Cancer. Available from: [Link]

  • Takeda. ALUNBRIG ® (brigatinib) Exhibits Broad Mutational Coverage and Activity in the CNS. Available from: [Link]

  • Ou, S. H. I., & Nagasaka, M. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1371–1386. Available from: [Link]

  • Umapathy, G., Mendoza, M., & He, L. (2018). Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice. Oncotarget, 9(33), 23157–23170. Available from: [Link]

  • Worden, A., & Turner, A. (2018). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 9(3), 319–323. Available from: [Link]

  • Zimmerman, J., & Maira, S. M. (2006). Kinase inhibitors and associated pharmaceutical compositions and methods of use. U.S. Patent No. 7,232,842 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Sturdivant, J. M., DeLong, M. A., Chambournier, G., Pamment, M. G., & Fedij, V. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

  • Unknown Inventor. (2021). Synthesis method of brigatinib intermediate. Chinese Patent No. CN113024454A.
  • Unknown Inventor. (2020). Preparation method of ALK inhibitor brigatinib. Chinese Patent No. CN111138492A.
  • Liu, F. Y., Sung, K. C., Yang, C. Y., Lin, C. C., & Lin, Y. H. (2021). Kinase inhibitor salts and compositions thereof. U.S. Patent No. 11,160,805 B2. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

  • Tang, P. C., & Sun, L. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S. Patent No. 6,534,524 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Unknown Inventor. (2018). Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine. WIPO Patent Application No. WO/2018/165145 A1.
  • Charles River Laboratories. (2024). Drug Discovery Patents. Available from: [Link]

  • Thoreauchem. (n.d.). This compound-1263274-31-2. Available from: [Link]

  • Atamanyuk, D., Vasylenko, O., Gornostaev, A., Saliy, A., Chekotylo, A., Koval, A., ... & Matiychuk, V. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7172. Available from: [Link]

  • Camidge, D. R., Kim, H. R., Kim, D. W., Lee, J. S., Kim, Y. C., Choi, Y. L., ... & Solomon, B. J. (2025). Efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials. Lung Cancer, 199, 108424. Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Fun, H. K., Ooi, C. W., & Kia, R. (2011). 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

  • Shi, L., & An, H. (2013). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. International Journal of Medical Sciences, 10(12), 1633–1639. Available from: [Link]

  • Kumar, P., Sharma, S., & Wiemer, A. J. (2022). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Omega, 7(37), 33261–33271. Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine. National Center for Biotechnology Information. Available from: [Link]

  • Ioannidis, S., Lamb, M. L., Barlaam, B., Binch, H., Cleasby, A., Foloppe, N., ... & Stokes, S. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276. Available from: [Link]

Sources

The Strategic Application of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride in the Synthesis of Targeted Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the utility of 5-Chloro-2-fluoro-4-methylaniline hydrochloride as a sophisticated building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this aromatic amine offers medicinal chemists a valuable scaffold for the development of targeted therapies. We will delve into its chemical properties, safety considerations, and, most critically, its application in a representative synthesis of a multi-kinase inhibitor, using the synthesis of Regorafenib as a guiding framework.

Core Attributes of this compound

This compound is a substituted aniline derivative that presents several key structural features for API synthesis.[1] The presence of a chlorine atom, a fluorine atom, and a methyl group on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.[1]

Physicochemical Data
PropertyValueSource
CAS Number 1263274-31-2[2]
Molecular Formula C₇H₈Cl₂FN[2][3]
Molecular Weight 196.05 g/mol [2]
Purity Typically >95%[3]

Safety and Handling Considerations

As with many halogenated aromatic amines, this compound and its parent free base require careful handling. It is classified as harmful if swallowed and may cause cancer.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation.[5][6]

Application in API Synthesis: A Case Study Inspired by Regorafenib

While specific, publicly documented syntheses initiating from this compound are proprietary, its structural similarity to key precursors of established drugs makes it an ideal candidate for analogous synthetic routes. A prime example is the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[3][5] The core of Regorafenib's structure is a urea linkage, formed by the reaction of an isocyanate with an amine.

The following protocol outlines a representative synthesis of a Regorafenib analogue, demonstrating how 5-Chloro-2-fluoro-4-methylaniline can be utilized to construct a complex API.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

  • Preparation of the Isocyanate Intermediate: Conversion of 5-Chloro-2-fluoro-4-methylaniline to its corresponding isocyanate.

  • Synthesis of the Amine Intermediate: Preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

  • Final Urea Formation: Coupling of the two intermediates to yield the final API.

G cluster_0 Stage 1: Isocyanate Synthesis cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Final Coupling A 5-Chloro-2-fluoro-4-methylaniline (Starting Material) B Phosgenation or Equivalent A->B C 5-Chloro-2-fluoro-4-methylphenyl isocyanate (Intermediate 1) B->C G Final API (Regorafenib Analogue) C->G Urea Formation D 4-Amino-3-fluorophenol E Williamson Ether Synthesis with 4-chloro-N-methylpicolinamide D->E F 4-(4-amino-3-fluorophenoxy)-N- methylpicolinamide (Intermediate 2) E->F F->G

Caption: Overall synthetic workflow for the Regorafenib analogue.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-fluoro-4-methylphenyl isocyanate (Intermediate 1)

The conversion of an aniline to an isocyanate is a cornerstone of many pharmaceutical syntheses, particularly for urea-containing compounds. This can be achieved through the use of phosgene or a safer phosgene equivalent like triphosgene.

Rationale: This reaction proceeds via the formation of a carbamoyl chloride, which then eliminates HCl to form the isocyanate. The use of a non-polar solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive isocyanate.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of 5-Chloro-2-fluoro-4-methylaniline (the free base, generated from the hydrochloride salt by neutralization with a base like sodium bicarbonate and extraction) in anhydrous toluene under a nitrogen atmosphere, add triethylamine.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of triphosgene in anhydrous toluene. Caution: Phosgene is generated in situ. This step must be performed in a highly efficient fume hood with appropriate safety measures.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove any precipitated salts.

  • The resulting solution of the isocyanate in toluene is typically used directly in the next step without isolation to minimize decomposition.

Protocol 2: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2)

This intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a type of Williamson ether synthesis.

Rationale: The electron-withdrawing nature of the pyridine ring and the picolinamide group activates the 4-position towards nucleophilic attack by the phenoxide ion of 4-amino-3-fluorophenol. A strong base is required to deprotonate the phenol.

Materials:

  • 4-Amino-3-fluorophenol

  • 4-Chloro-N-methylpicolinamide

  • Potassium tert-butoxide (or other strong base)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-amino-3-fluorophenol in anhydrous DMF, add potassium tert-butoxide portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add 4-chloro-N-methylpicolinamide to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Intermediate 2.

Protocol 3: Synthesis of the Final API (Regorafenib Analogue)

This final step involves the coupling of the two key intermediates to form the urea linkage.

Rationale: The nucleophilic amine of Intermediate 2 attacks the electrophilic carbon of the isocyanate (Intermediate 1) to form the stable urea bond. This reaction is typically high-yielding and clean.

Materials:

  • Toluene solution of 5-Chloro-2-fluoro-4-methylphenyl isocyanate (Intermediate 1)

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve Intermediate 2 in anhydrous DCM or toluene.

  • To this solution, add the previously prepared toluene solution of Intermediate 1 dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. A precipitate of the product is often observed.[4]

  • Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Upon completion, filter the precipitated product and wash with a cold solvent (e.g., diethyl ether or the reaction solvent) to remove any unreacted starting materials.[4]

  • The product can be further purified by recrystallization if necessary to achieve high purity suitable for pharmaceutical applications.

G A Intermediate 2 (Amine) C Nucleophilic Attack of Amine on Isocyanate Carbonyl A->C B Intermediate 1 (Isocyanate) B->C D Zwitterionic Intermediate C->D Forms C-N bond E Proton Transfer D->E F Final API (Urea Linkage Formed) E->F

Caption: Mechanism of the final urea formation step.

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of complex APIs. Its unique substitution pattern allows for the strategic design of molecules with tailored pharmacological profiles. The representative synthesis of a Regorafenib analogue presented here illustrates a practical and efficient pathway for the incorporation of this building block into a multi-kinase inhibitor scaffold. The protocols and rationale provided offer a solid foundation for researchers and drug development professionals to leverage the potential of this and similar substituted anilines in the discovery of novel therapeutics.

References

  • CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate.
  • BenchChem. (n.d.). This compound.
  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586.
  • Li, R., & Peng, G. (2023). A method with safety and convenience to synthesize Regorafenib. Darcy & Roy Press.
  • Thoreauchem. (n.d.). This compound.

Sources

Reaction mechanisms involving 5-Chloro-2-fluoro-4-methylaniline hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms of 5-Chloro-2-fluoro-4-methylaniline hydrochloride for Pharmaceutical Synthesis

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is an aromatic amine that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2][3] Its utility stems from a unique arrangement of substituents on the aniline core: a nucleophilic amino group, a halogen leaving group (fluorine), and directing groups (chloro and methyl) that influence reactivity and provide steric and electronic properties crucial for targeted drug design. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key reaction mechanisms involving this compound, focusing on the causality behind experimental choices and providing robust, self-validating protocols. Its most notable application is in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy, which underscores the industrial relevance of understanding its chemistry.[4][5]

Compound Properties and Safety Considerations

Before proceeding with any experimental work, a thorough understanding of the reactant's properties and hazards is essential.

PropertyValueSource
CAS Number 1263274-31-2[2][6]
Molecular Formula C₇H₈Cl₂FN[2]
Molecular Weight 196.05 g/mol [3]
Appearance Solid[7]
Primary Hazards Harmful if swallowed. May cause cancer.[8][8][9]

Safety Precautions: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[9]

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the aromatic ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate.[11][12] While the chloro group is electron-withdrawing, the methyl group is electron-donating; however, the high electronegativity of fluorine makes it a good leaving group, enabling this pathway.

Causality of SNAr: The mechanism proceeds via a two-step addition-elimination process.

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a favorable leaving group.

The regioselectivity of the attack is dictated by the electronic environment of the ring. The fluorine at position 2 is activated towards substitution.

SNAr_Mechanism Reactants 5-Chloro-2-fluoro-4-methylaniline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining step) Product Substituted Product Intermediate->Product Elimination LeavingGroup Fluoride Ion (F⁻) Intermediate->LeavingGroup

Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.

Protocol: General SNAr Reaction

This protocol describes a general procedure for the substitution of the fluorine atom with an oxygen-based nucleophile (e.g., a phenoxide).

Materials:

  • This compound

  • A substituted phenol (e.g., 4-aminophenol)

  • A strong base (e.g., Potassium tert-butoxide, Sodium Hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylacetamide (DMAc), DMSO)

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted phenol and anhydrous DMAc.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add the base (e.g., Potassium tert-butoxide) portion-wise, ensuring the temperature does not exceed 10°C. Causality: The base is required to deprotonate the phenol, generating the more potent phenoxide nucleophile needed to attack the electron-deficient aromatic ring.

  • Substrate Addition: Once the base is fully dissolved and the phenoxide is formed, add this compound to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the fluoride ion.

  • Workup: After completion, cool the reaction to room temperature and quench by slowly adding cold deionized water. This will precipitate the product and dissolve inorganic salts.

  • Extraction & Purification: Filter the crude product or extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[15]

Mechanism 2: Diazotization and Sandmeyer Reactions

As a primary aromatic amine, this compound readily undergoes diazotization. This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂) and a highly versatile intermediate for introducing a wide range of functional groups.[16][17][18]

Causality of Diazotization:

  • Nitrous Acid Formation: Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl) in situ to form nitrous acid (HONO).[18] This step is performed at low temperatures (0-5°C) as nitrous acid is unstable.

  • Nitrosonium Ion Formation: Nitrous acid is protonated by the excess acid and loses water to form the nitrosonium ion (NO⁺), the key electrophile.[18]

  • Electrophilic Attack: The nucleophilic amine attacks the nitrosonium ion.

  • Deprotonation & Dehydration: A series of proton transfer and dehydration steps leads to the formation of the aryl diazonium salt.[18]

The resulting diazonium salt can then be used in subsequent reactions, such as the Sandmeyer reaction, to introduce chloro, bromo, or cyano groups.[19]

Diazotization_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction Aniline 5-Chloro-2-fluoro-4-methylaniline (in HCl) NaNO2 Add NaNO₂ (aq) 0-5 °C Aniline->NaNO2 Diazonium Aryl Diazonium Salt [Ar-N₂⁺ Cl⁻] NaNO2->Diazonium CopperSalt Add CuX (e.g., CuCN, CuCl) Diazonium->CopperSalt Substitution FinalProduct Final Product (e.g., Ar-CN, Ar-Cl) CopperSalt->FinalProduct

Caption: Workflow for diazotization followed by a Sandmeyer reaction.

Protocol: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Urea (optional, to quench excess nitrous acid)

  • Starch-iodide paper

Procedure:

  • Amine Solution: In a beaker, dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. Causality: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, decomposing to release N₂ gas. Maintaining a low temperature is critical for success.

  • Nitrite Solution: Separately, prepare a solution of sodium nitrite in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution. The addition rate must be carefully controlled to keep the temperature below 5°C.

  • Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that enough NaNO₂ has been added to convert all the primary amine. Causality: This is a key validation step. A slight excess of nitrous acid ensures the complete conversion of the starting material.

  • Quenching (Optional): If a significant excess of nitrous acid is present, a small amount of urea can be added to quench it, preventing unwanted side reactions.

  • Use in Next Step: The resulting cold diazonium salt solution is typically used immediately in a subsequent reaction (e.g., Sandmeyer, Schiemann) without isolation due to its instability.

Mechanism 3: Amide Bond Formation

The formation of an amide bond by acylating the aniline nitrogen is one of the most common and critical reactions in medicinal chemistry.[20] This reaction connects the aniline core to a carboxylic acid moiety, a key step in the synthesis of many drugs, including Cabozantinib.[21][22] Direct reaction between a carboxylic acid and an amine is unfavorable, requiring high temperatures. Therefore, the carboxylic acid must first be "activated".

Causality of Amide Coupling: The process generally involves a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group.

  • Acid Activation: A coupling reagent (e.g., EDC, HATU) reacts with the carboxylic acid to form a highly reactive acyl-intermediate (like an O-acylisourea ester for carbodiimides).

  • Nucleophilic Acyl Substitution: The nitrogen of 5-Chloro-2-fluoro-4-methylaniline acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

  • Amide Formation: The intermediate collapses, forming the stable amide bond and releasing the coupling agent byproducts (e.g., dicyclohexylurea for DCC).

Amide_Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Activation CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActivatedEster Activation Aniline 5-Chloro-2-fluoro-4-methylaniline AmideProduct Amide Product Aniline->AmideProduct Nucleophilic Attack ActivatedEster->AmideProduct Nucleophilic Attack

Sources

Application Notes and Protocols for the Characterization of 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precise Characterization

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise chemical structure, purity, and stability are paramount to ensuring the quality, safety, and efficacy of the final products. A comprehensive analytical characterization is therefore not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.[1][2] This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of this compound, rooted in established scientific principles and practical laboratory experience.

The multi-faceted nature of this substituted aniline necessitates a multi-technique approach to achieve a complete and unambiguous profile.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the molecular structure.[3] Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing purity and quantifying impurities.[3] Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the compound's thermal stability and solid-state properties.[3]

The validation of each analytical method is a critical aspect of quality control in the pharmaceutical industry, ensuring that the methods are reliable, accurate, and suitable for their intended purpose.[1] This involves a documented process to demonstrate that the analytical procedure consistently produces dependable results under defined conditions.[1]

I. Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment.[3]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[4] For substituted anilines, reversed-phase HPLC with a C18 column is particularly effective.[5]

Rationale for Method Selection:

The hydrochloride salt form of the analyte enhances its aqueous solubility, making it well-suited for reversed-phase HPLC. The choice of a C18 stationary phase provides a non-polar surface that interacts with the aromatic ring of the aniline derivative, while a polar mobile phase allows for elution. The addition of an acid, such as formic or acetic acid, to the mobile phase is crucial for two reasons: it suppresses the ionization of residual silanol groups on the silica-based column, preventing peak tailing, and it ensures the analyte, an amine, is consistently protonated, leading to sharp, symmetrical peaks.[5] UV detection is appropriate due to the presence of the chromophoric aromatic ring.

Experimental Protocol: HPLC-UV Purity Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 0.1-1 mg/mL.[3][5]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC system.[5]

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 258 nm

Table 1: Suggested HPLC-UV operating parameters.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity levels can be quantified by comparing their peak areas to that of a reference standard of a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (258 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV analysis workflow for purity assessment.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation and definitive identification based on mass spectra.[4] For aniline derivatives, GC-MS can be particularly useful for identifying volatile impurities.[5]

Rationale for Method Selection:

While the hydrochloride salt is not directly suitable for GC analysis due to its low volatility, the free base form of 5-Chloro-2-fluoro-4-methylaniline is amenable to this technique. Sample preparation involves a liquid-liquid extraction following basification to generate the free amine. The mass spectrometer provides highly selective and sensitive detection, allowing for the identification of trace-level impurities by comparing their mass spectra to library databases.

Experimental Protocol: GC-MS Impurity Identification

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve a known amount of the hydrochloride salt in deionized water.

    • Adjust the pH of the aqueous solution to >11 with a suitable base (e.g., 2M NaOH) to convert the salt to the free aniline base.

    • Extract the aqueous solution three times with a volatile organic solvent such as dichloromethane or toluene.[4]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to a smaller volume for injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Table 2: Suggested GC-MS operating parameters.

  • Data Analysis:

    • Identify the main component and any impurities by comparing their retention times and mass spectra with reference data or spectral libraries (e.g., NIST).

    • The relative abundance of impurities can be estimated by comparing their peak areas to that of the main component.

II. Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for Method Selection:

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. The combination of these two techniques allows for the unambiguous assignment of the entire molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve polar compounds and exchange with the amine protons, which can simplify the spectrum.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition and Analysis:

    • Acquire standard ¹H and ¹³C spectra.

    • Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the molecule. The expected ¹H NMR spectrum would show signals for the aromatic protons, the methyl group protons, and the amine protons. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Method Selection:

FTIR is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. For this compound, FTIR can confirm the presence of the amine (N-H stretching and bending vibrations), the aromatic ring (C-H and C=C stretching vibrations), and the C-Cl and C-F bonds.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups. For instance, N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region, while C-Cl stretching vibrations are found in the 600-800 cm⁻¹ region.[6]

Spectroscopy_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained sample 5-Chloro-2-fluoro-4- methylaniline HCl nmr NMR (¹H, ¹³C) sample->nmr ftir FTIR sample->ftir ms Mass Spectrometry sample->ms nmr_info Molecular Structure Connectivity nmr->nmr_info ftir_info Functional Groups ftir->ftir_info ms_info Molecular Weight Fragmentation ms->ms_info

Caption: Multi-technique spectroscopic approach for structural analysis.

C. Mass Spectrometry (MS)

MS determines the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[3]

Rationale for Method Selection:

When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides both separation and identification. For direct analysis, techniques like Electrospray Ionization (ESI) are suitable for polar and ionic compounds like the hydrochloride salt. The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and fragmentation peaks that can be used to deduce the structure.

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation for positive ion mode analysis.[3]

  • Instrumentation:

    • An ESI-MS instrument, often coupled with a liquid chromatograph (LC-MS).

    • Positive ionization mode is typically used for anilines to observe the protonated molecule [M+H]⁺.[3]

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly into the ESI source or inject it onto an LC column.

    • Analyze the resulting mass spectrum to determine the molecular weight from the parent ion peak and study the fragmentation pattern for structural confirmation.

III. Thermal Analysis

Thermal analysis techniques are crucial for characterizing the thermal stability, melting point, and decomposition profile of the compound.[3]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Rationale for Method Selection:

TGA is used to determine the thermal stability of the compound and to identify the temperature at which it starts to decompose. This information is vital for determining appropriate storage and handling conditions.

Experimental Protocol: TGA

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrumentation:

    • A thermogravimetric analyzer.

  • Data Acquisition:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

  • Data Analysis:

    • The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key parameter indicating thermal stability.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Rationale for Method Selection:

DSC is used to determine the melting point and to study other thermal events such as phase transitions. The melting point is a critical physical property that can be used as an indicator of purity.

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Instrumentation:

    • A differential scanning calorimeter.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The peak temperature is taken as the melting point.

IV. Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of this compound requires the intelligent application of a suite of orthogonal analytical techniques. Chromatographic methods provide robust data on purity and impurity profiles, while spectroscopic techniques offer definitive structural elucidation. Thermal analysis completes the picture by defining the material's thermal properties. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the final product's efficacy and safety. All analytical methods employed for quality control must be properly validated to comply with regulatory standards and to ensure the reliability of the generated data.[2][7]

References

  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Patel, D. A., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation, 4(4), 194-200.
  • Sundaraganesan, N., et al. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 569-577.
  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
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Application Note: Quantitative Analysis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride and its Process-Related Impurities using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The method is also validated for the separation and quantification of potential process-related impurities. The protocol details the optimized chromatographic conditions, mass spectrometric parameters, and a comprehensive validation strategy adhering to regulatory guidelines. This method is suitable for quality control, impurity profiling, and stability testing in drug development and manufacturing environments.

Introduction

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as even trace-level impurities can compromise the safety and efficacy of the final drug product.[2][3] Regulatory bodies like the FDA and ICH mandate rigorous control and monitoring of impurities in pharmaceutical production.[4]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[2] This application note provides a detailed, validated HPLC-MS protocol for the accurate quantification of this compound and its derivatives.

Experimental

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • Potential derivatives/impurities (e.g., regioisomers, dehalogenated species)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A high-resolution HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended for this analysis.

Parameter Condition
HPLC System UHPLC/HPLC system with a binary pump, autosampler, and column oven
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Electrospray Ionization (ESI) in Positive Ion Mode
Ion Source Parameters Capillary Voltage: 3.5 kV, Cone Voltage: 30 V, Desolvation Temperature: 350 °C, Desolvation Gas Flow: 600 L/hr
Data Acquisition Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Justification of Parameters:

  • C18 Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like anilines.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the aniline functional group, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) allows for the effective separation of the main compound from potential impurities with varying polarities.

  • ESI Positive Mode: Aromatic amines are readily protonated and are highly responsive in positive ion mode electrospray ionization.[5]

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation: Accurately weigh a suitable amount of the test sample, dissolve it in the diluent (50:50 acetonitrile/water) to achieve a target concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

Analytical Method Validation

The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Specificity

Specificity was demonstrated by the baseline resolution of the main analyte peak from potential impurities and any components of the blank matrix. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were performed to ensure that all degradation products were separated from the parent compound.[6]

Linearity and Range

Linearity was evaluated by analyzing the calibration standards at six concentration levels. The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient (R²) greater than 0.999.[7]

Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, and high). The mean recovery was found to be within 98-102%. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values below 2%.[8]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[7]

Analyte Molecular Formula MW [M+H]⁺ (m/z) LOD (ng/mL) LOQ (ng/mL)
5-Chloro-2-fluoro-4-methylanilineC₇H₇ClFN159.59160.030.050.15
Hypothetical Impurity A (Isomer)C₇H₇ClFN159.59160.030.060.18
Hypothetical Impurity B (Dechlorinated)C₇H₈FN125.15126.070.040.12

Results and Discussion

Mass Spectrum and Fragmentation

The mass spectrum of 5-Chloro-2-fluoro-4-methylaniline in positive ESI mode shows a prominent protonated molecular ion [M+H]⁺ at m/z 160.03. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) is observed at m/z 160 and 162, confirming the presence of a chlorine atom in the molecule. Under collision-induced dissociation (CID) in MS/MS experiments, common fragmentation pathways for aromatic amines include the loss of small neutral molecules.[9] For this compound, potential fragmentations could involve the loss of HCN or cleavage of the methyl group.[10]

Fragmentation_Pathway Parent [M+H]⁺ m/z 160.03 Fragment1 Loss of CH₃ [M+H-15]⁺ Parent->Fragment1 -CH₃ Fragment2 Loss of HCN [M+H-27]⁺ Parent->Fragment2 -HCN

Caption: Proposed fragmentation of 5-Chloro-2-fluoro-4-methylaniline.

Chromatographic Performance

The developed HPLC method provided excellent separation of the parent compound from its potential impurities. The workflow for the analysis is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 Analysis1 Inject into HPLC Prep3->Analysis1 Analysis2 Gradient Separation Analysis1->Analysis2 Analysis3 ESI-MS Detection Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Quantification using Calibration Curve Data1->Data2 Data3 Reporting Data2->Data3

Caption: General workflow for HPLC-MS analysis.

Conclusion

This application note describes a highly sensitive, selective, and robust HPLC-MS method for the quantitative analysis of this compound and its related impurities. The method has been validated according to ICH guidelines and is demonstrated to be suitable for routine quality control in a pharmaceutical manufacturing setting. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the field of drug development.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.).
  • Benchchem. (n.d.). This compound | 1263274-31-2.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of 5-Chloro-2-fluoro-4-methylaniline hydrochloride using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a substituted aniline derivative of significant interest in pharmaceutical and chemical research. As with any synthesized compound intended for downstream applications, unambiguous structural verification is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the comprehensive use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound. We will delve into the causality behind experimental choices and present a self-validating protocol for confirming the molecular structure.

The core of this guide is a multi-pronged approach, leveraging a suite of NMR experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC to piece together the molecular puzzle. Each experiment provides a unique layer of information, and their combined interpretation allows for the unequivocal assignment of every proton and carbon atom in the molecule.

Molecular Structure of this compound

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Part 1: Foundational Principles and Experimental Causality

A robust structural elucidation strategy relies on a synergistic combination of 1D and 2D NMR experiments.[1][4] The choice of each experiment is deliberate, designed to answer specific questions about the molecular framework.

  • ¹H NMR (Proton NMR): This is the starting point for most NMR analyses. It provides information on the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin coupling).[5][6]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.[7][8][9]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon signals, distinguishing between CH₃, CH₂, CH, and quaternary carbons.[10][11][12][13][14] DEPT-135 experiments, in particular, show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10][11][12][13][14]

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18][19] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[15][16][17][18][19]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates proton signals with the signals of directly attached carbons.[20][21][22] It is a highly sensitive technique that provides direct one-bond C-H connectivity information.[20][21][22][23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[23][24][25][26][27][28] It is crucial for identifying connectivity across quaternary carbons and for piecing together different fragments of the molecule.[24][25][26][27][28]

Part 2: Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data. For hydrochloride salts, which can sometimes exhibit limited solubility in standard deuterated solvents, careful solvent selection is key.

Protocol:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for amine salts due to its high polarity.[29]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[30][31]

  • Cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

1. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: Typically 0-12 ppm.
  • Number of Scans: 16-64, depending on sample concentration.
  • Relaxation Delay: 1-2 seconds.

2. ¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment.
  • Spectral Width: Typically 0-200 ppm.
  • Number of Scans: 1024 or more, due to the low sensitivity of ¹³C.
  • Relaxation Delay: 2 seconds.

3. DEPT-135:

  • Pulse Program: Standard DEPT-135 sequence.
  • Parameters: Optimized for a one-bond C-H coupling constant of approximately 145 Hz.

4. COSY:

  • Pulse Program: Standard COSY experiment.
  • Spectral Width: Same as the ¹H spectrum in both dimensions.
  • Data Points: 1024 x 1024.

5. HSQC:

  • Pulse Program: Standard HSQC with gradient selection.
  • Spectral Width (F2 - ¹H): 0-12 ppm.
  • Spectral Width (F1 - ¹³C): 0-200 ppm.
  • Parameters: Optimized for a one-bond C-H coupling constant of approximately 145 Hz.[32]

6. HMBC:

  • Pulse Program: Standard HMBC with gradient selection.
  • Spectral Width (F2 - ¹H): 0-12 ppm.
  • Spectral Width (F1 - ¹³C): 0-200 ppm.
  • Parameters: Optimized for long-range coupling constants (typically 8-10 Hz).

Part 3: Data Interpretation and Structural Elucidation Workflow

The following is a logical workflow for interpreting the acquired NMR data to confirm the structure of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation H1 ¹H NMR (Proton Environments & Coupling) C13 ¹³C NMR (Carbon Environments) H1->C13 Initial Overview COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Determine C-types HSQC HSQC (Direct C-H Connectivity) DEPT->HSQC Link Protons to Carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Build Molecular Fragments COSY->HMBC Confirm Fragment Linkages Assignments Assign all ¹H and ¹³C Signals HMBC->Assignments Assemble the Structure Final_Structure Confirm Structure of This compound Assignments->Final_Structure Final Verification

Diagram 1. Workflow for NMR-based structural elucidation.

Predicted NMR Data

Based on the known structure, we can predict the expected NMR signals. These predictions serve as a guide for the subsequent analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹H MultiplicityPredicted ¹³C δ (ppm)
1C-NH₃⁺--~130-140
2C-F--~150-160 (d, ¹JCF)
3C-H~7.0-7.5d, ³JHF~115-125 (d, ²JCF)
4C-CH₃--~125-135
5C-Cl--~120-130
6C-H~7.0-7.5s (or small d)~115-125 (d, ³JCF)
CH₃CH₃~2.2-2.5s~15-25
NH₃⁺NH₃⁺Broad singlets-

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.[33] The presence of the electron-withdrawing fluorine atom will significantly influence the chemical shifts of adjacent carbons and protons.[34][35] The hydrochloride form will cause a downfield shift of the aromatic protons and the formation of an NH₃⁺ group, which typically appears as a broad singlet due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.[5]

Step-by-Step Spectral Analysis
  • ¹H NMR Analysis:

    • Identify the two aromatic proton signals in the region of 7.0-7.5 ppm.

    • One aromatic proton should appear as a doublet due to coupling with the fluorine atom (³JHF ≈ 8-10 Hz).[36] The other aromatic proton may appear as a singlet or a narrow doublet due to a smaller four-bond coupling to the fluorine (⁴JHF) or a small coupling to the other aromatic proton (⁴JHH).[37][38][39]

    • Locate the singlet corresponding to the methyl (CH₃) group around 2.2-2.5 ppm.

    • Observe the broad singlet for the ammonium (NH₃⁺) protons. Its integration should correspond to three protons.

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum should show seven distinct signals: five for the aromatic carbons and one for the methyl carbon.

    • The DEPT-135 spectrum will confirm the presence of one positive CH₃ signal and two positive CH signals. The quaternary carbons (C-NH₃⁺, C-F, C-CH₃, C-Cl) will be absent.[10][11][12][13][14]

  • HSQC Analysis:

    • This spectrum will show three cross-peaks, definitively connecting each proton to its directly attached carbon.

    • The aromatic protons at ~7.0-7.5 ppm will correlate with their respective carbon signals in the ~115-125 ppm range.

    • The methyl protons at ~2.2-2.5 ppm will correlate with the methyl carbon signal at ~15-25 ppm.

  • COSY Analysis:

    • A weak cross-peak may be observed between the two aromatic protons, confirming their four-bond coupling (⁴JHH). Due to the substitution pattern, no strong ortho or meta couplings are expected between the aromatic protons.

  • HMBC Analysis:

    • This is the key experiment for assembling the final structure.

    • The methyl protons (~2.2-2.5 ppm) should show correlations to the carbon at position 4 (C-CH₃) and the adjacent carbons at positions 3 and 5.

    • The aromatic proton at position 3 should show correlations to carbons 1, 2, 4, and 5.

    • The aromatic proton at position 6 should show correlations to carbons 1, 2, 4, and 5.

    • These long-range correlations will unambiguously establish the substitution pattern on the aromatic ring.

Diagram 2. Key HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved with a high degree of confidence. This application note provides a robust framework and detailed protocols for researchers to follow, ensuring the scientific integrity of their findings. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectroscopy provides a self-validating system where each piece of data corroborates the others, leading to a definitive structural assignment.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Molecular Diversity Preservation International. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025, August 12). What Is HMBC NMR? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Scribd. (n.d.). HMBC Spectroscopy Overview | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR | Column. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Building Block

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a substituted aromatic amine of significant interest in pharmaceutical and agrochemical research and development. Its specific halogenation and methylation pattern makes it a valuable precursor for the synthesis of complex molecular targets. The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the efficacy and safety of the final product.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. It is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for the most demanding applications. The protocols described herein are built upon established chemical principles and best practices for the purification of substituted anilines.

Strategic Approach to Purification: Free Base vs. Hydrochloride Salt

A primary consideration in the purification of this compound is whether to purify the compound in its free base form or as the hydrochloride salt. The hydrochloride salt form generally enhances aqueous solubility and often presents as a more stable, crystalline solid compared to the free base, which may be an oil or low-melting solid.[1]

A common and effective strategy involves converting the crude hydrochloride salt to the free base for purification by methods such as column chromatography or recrystallization from organic solvents, and then converting the purified free base back to the highly pure hydrochloride salt. This approach leverages the differing solubility and interaction properties of the free base and the salt to remove a wider range of impurities.

Part 1: Conversion of Hydrochloride Salt to Free Base

Causality: The initial step involves the neutralization of the hydrochloride salt with a suitable base to liberate the free aniline. This is essential because the salt's ionic nature makes it unsuitable for traditional normal-phase chromatography on silica gel and limits its solubility in common non-polar organic solvents used for recrystallization.

Protocol 1: Aqueous Base Extraction
  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium hydroxide (NaOH), while stirring vigorously. Monitor the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH of 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated free base into an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base.

Part 2: Purification of the Free Base

Once the free base of 5-Chloro-2-fluoro-4-methylaniline is obtained, several techniques can be employed for its purification. The choice of method will depend on the nature of the impurities and the required scale.

Method A: Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For substituted anilines, a common and effective approach is to use a binary solvent system, which allows for fine-tuning of the solvent's polarity.

Protocol 2: Recrystallization from a Binary Solvent System (e.g., Ethanol/Water)
  • Solvent Selection: Based on analogous compounds, an ethanol/water mixture is a promising system.[2]

  • Dissolution: Place the crude free base in an Erlenmeyer flask and add a minimal amount of hot ethanol to achieve complete dissolution.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed, indicating the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method B: Silica Gel Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. For aniline derivatives, which are basic, standard silica gel can lead to peak tailing and poor separation due to strong interactions with acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: A gradient of hexane and ethyl acetate is a common choice for substituted anilines.[3] Perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. A good starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture. To counteract the basicity of the aniline, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).

  • Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Techniques for the Free Base

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubilityScalable, cost-effective, can yield very high purityRequires a solid compound, finding a suitable solvent can be trial-and-error
Column Chromatography Differential adsorptionHighly versatile, effective for complex mixturesCan be time-consuming, requires larger solvent volumes, potential for product loss on the column

Visualization of the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_conversion Step 1: Conversion to Free Base cluster_purification Step 2: Purification of Free Base cluster_final Step 3: Conversion to Pure HCl Salt CrudeHCl Crude 5-Chloro-2-fluoro-4-methylaniline HCl Basification Basification (e.g., NaHCO₃) & Extraction (e.g., Ethyl Acetate) CrudeHCl->Basification CrudeFreeBase Crude Free Base Basification->CrudeFreeBase Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeFreeBase->Recrystallization ColumnChromatography Column Chromatography (Silica, Hexane/EtOAc + Et₃N) CrudeFreeBase->ColumnChromatography PureFreeBase Pure Free Base Recrystallization->PureFreeBase ColumnChromatography->PureFreeBase SaltFormation Salt Formation (HCl in Ether or Ethanol) PureFreeBase->SaltFormation PureHCl Pure 5-Chloro-2-fluoro-4-methylaniline HCl SaltFormation->PureHCl

Caption: Workflow for the purification of this compound.

Part 3: Conversion of Purified Free Base to Hydrochloride Salt

Causality: The final step is the conversion of the purified, neutral free base back into its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting salt often precipitates from the organic solvent, providing an additional purification step and yielding the final product in a stable, crystalline form.

Protocol 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

  • Acidification: While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl in ethanol) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the purified salt with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying: Dry the final product under vacuum to obtain pure this compound.

Part 4: Purity Assessment

To ensure the effectiveness of the purification, it is crucial to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[3]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A UV detector is commonly used for aromatic compounds.

Typical HPLC Conditions for Purity Analysis:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient, e.g., starting with 95% A and increasing to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3]
Purity Calculation Area percent of the main peak relative to the total peak area
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the molecular structure of a compound. The absence of signals corresponding to impurities in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.8–7.5 ppm).[3]

  • Methyl Protons: A singlet corresponding to the methyl group.

  • Amine Protons: A broad signal for the -NH₃⁺ protons.

The final purified product should exhibit sharp, well-defined peaks in the NMR spectrum that are consistent with the structure of this compound, with no extraneous signals.

Visualization of the Analytical Validation Process

AnalyticalValidation cluster_input Sample cluster_techniques Analytical Techniques cluster_output Purity & Structural Confirmation PurifiedProduct Purified 5-Chloro-2-fluoro-4-methylaniline HCl HPLC HPLC Analysis PurifiedProduct->HPLC NMR NMR Spectroscopy PurifiedProduct->NMR PurityData Quantitative Purity (>99%) HPLC->PurityData StructuralData Structural Confirmation (Absence of Impurity Signals) NMR->StructuralData FinalValidation Final Validated Product PurityData->FinalValidation StructuralData->FinalValidation

Caption: Analytical validation workflow for purified this compound.

Safety Precautions

Substituted anilines and their hydrochlorides should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylaniline. PubChem. Retrieved January 19, 2026, from [Link]

  • 4-Methylaniline hydrochloride. (2018, February 16). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5-Chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. (n.d.). Google Patents.
  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 19, 2026, from [Link]

  • 5-Chloro-2-Methylaniline Hydrochloride 98.0%(HPLC). (n.d.). PureSynth. Retrieved January 19, 2026, from [Link]

  • Gousuddin, M., et al. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Retrieved January 19, 2026, from [Link]

  • 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Recrystallization of Aniline Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification for Aniline Hydrochloride Salts

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Often, these compounds are isolated and stored as their hydrochloride salts to enhance stability and simplify handling. However, crude aniline hydrochloride salts are frequently contaminated with colored oxidation byproducts, unreacted starting materials, and other side-products from the synthetic process.[1][2] The purity of these intermediates is paramount, as impurities can have deleterious effects on downstream reactions, affecting yield, selectivity, and the safety profile of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[3][4] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and troubleshooting strategies for the successful recrystallization of aniline hydrochloride compounds, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Foundational Principles of Aniline Hydrochloride Recrystallization

The success of any recrystallization hinges on the careful selection of a solvent system. An ideal solvent for aniline hydrochloride should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, thereby maximizing the recovery of pure crystals upon cooling.[3]

Solvent Selection: A Balancing Act

Aniline hydrochloride is a polar, ionic salt, which dictates its solubility profile. It is generally soluble in polar solvents.[5]

  • Protic Solvents: Water, ethanol, and methanol are common choices. Aniline hydrochloride is highly soluble in water.[6][7] Its solubility in alcohols like methanol, ethanol, and propan-1-ol increases with temperature.[8][9] However, in aqueous alcohol mixtures, the solubility of aniline hydrochloride tends to decrease as the alcohol concentration increases beyond a certain point (e.g., >20% mass fraction).[8][9] This characteristic is pivotal for creating effective mixed-solvent systems.

  • Mixed-Solvent Systems: A frequently employed strategy involves using a pair of miscible solvents—one in which the compound is highly soluble (the "good" solvent) and another in which it is sparingly soluble (the "bad" or "anti-solvent").[10][11][12] For aniline hydrochlorides, a common pairing is an alcohol (like ethanol or isopropanol) as the good solvent and a less polar solvent like diethyl ether or hexanes as the anti-solvent.[13] The process involves dissolving the crude salt in a minimal amount of the hot "good" solvent, followed by the careful addition of the "bad" solvent until turbidity (cloudiness) appears, indicating the onset of precipitation. The solution is then gently reheated to redissolve the precipitate and allowed to cool slowly.[3][12]

The Challenge of Oxidation and Color

A notorious issue with aniline compounds is their susceptibility to air and light, leading to oxidation and the formation of highly colored impurities, often appearing as reddish-brown or black tars.[2][5] The hydrochloride salt form offers some protection against oxidation compared to the free base, but care must still be taken.[2]

  • Minimizing Exposure: To mitigate oxidation, it is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon), especially if the compound is particularly sensitive or if prolonged heating is required.[14][15][16]

  • Decolorization: If the crude material is highly colored, activated charcoal can be added to the hot solution to adsorb these colored impurities.[17][18] A small amount of charcoal is added to the hot, dissolved solution, which is then briefly heated further before being filtered hot to remove the charcoal and the adsorbed impurities.

Preventing "Oiling Out"

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals.[1][19] This often occurs when the melting point of the solute is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[19] To prevent this:

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Polarity: Oiling out can also suggest that the solvent is too nonpolar for the salt. Using a more polar solvent or adjusting the ratio in a mixed-solvent system can resolve this.[1]

  • Induce Crystallization: Scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound can provide nucleation sites and promote crystal formation over oiling.[1]

Part 2: Experimental Protocol - Recrystallization of a Generic Aniline Hydrochloride

This protocol provides a step-by-step method for the purification of a model aniline hydrochloride compound using a single solvent system (ethanol).

Materials:

  • Crude aniline hydrochloride

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Workflow Diagram

Recrystallization_Workflow Crude Crude Aniline Hydrochloride Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter If no charcoal Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Impurities Impurities in Mother Liquor Isolate->Impurities Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Aniline Hydrochloride Crystals Dry->Pure

Caption: Workflow for the recrystallization of aniline hydrochloride.

Step-by-Step Methodology:
  • Solvent Selection and Dissolution:

    • Place the crude aniline hydrochloride (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 20 mL) and begin heating the mixture with stirring on a hot plate.

    • Add more ethanol in small portions until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3] An excess of solvent will lead to poor recovery.[19]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute mass).

    • Return the flask to the heat and boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and activated charcoal.

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring some hot solvent through them to prevent premature crystallization of the product on the filter paper.[11]

    • Carefully and quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air-dry. For compounds that are particularly sensitive or to remove residual solvent more effectively, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.[3]

Part 3: Troubleshooting and Advanced Considerations

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Reduce the volume of the solvent by boiling some of it off and allow the solution to cool again.[19]
The solution is not sufficiently saturated.If reducing the volume is not feasible, consider adding a compatible anti-solvent dropwise until turbidity persists.
"Oiling Out" The solution is cooling too rapidly.Allow the solution to cool more slowly. Insulate the flask.
The melting point of the compound is below the solvent's boiling point.Re-heat the oil to dissolve it, add a small amount of additional solvent, and attempt a slower cooling process.[19]
The solvent is too nonpolar for the hydrochloride salt.Try a more polar solvent or adjust the solvent ratio in a mixed system.[1]
Poor Recovery The product is too soluble in the cold solvent.Choose a different solvent system where the compound has lower solubility when cold. Ensure the minimum amount of hot solvent was used.[1]
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately pre-heated. Use a stemless funnel.
Product is Still Colored Insufficient or no activated charcoal was used.Repeat the recrystallization, ensuring the use of activated charcoal.
The impurity co-crystallizes with the product.A different purification method, such as column chromatography of the free base followed by salt formation, may be necessary.[1]
Advanced Strategy: Acid-Base Extraction Prior to Recrystallization

For highly impure samples, a preliminary acid-base extraction can be exceptionally effective.[1]

  • Dissolve the crude aniline hydrochloride in water.

  • Wash the acidic aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 9) by the slow addition of a base like NaOH or Na2CO3. This will precipitate the free aniline base.

  • Extract the free aniline base into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, and then reform the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.[1]

  • The precipitated, purified aniline hydrochloride can then be collected and, if necessary, recrystallized as described in the main protocol.

Conclusion

The recrystallization of aniline hydrochloride compounds is a cornerstone purification technique in synthetic chemistry. A methodical approach, grounded in an understanding of solubility principles and potential challenges such as oxidation and "oiling out," is key to achieving high purity and recovery. By carefully selecting the solvent system, controlling the rate of cooling, and applying appropriate troubleshooting measures, researchers can consistently obtain high-quality materials essential for the advancement of their scientific and developmental objectives.

References

  • Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Crystallisation. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline - Chempedia. Available at: [Link]

  • Allen Institute. (n.d.). Aniline is usually purified by. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Available at: [Link]

  • ResearchGate. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Available at: [Link]

  • Homework.Study.com. (n.d.). Why would mixed solvents be used for recrystallization?. Available at: [Link]

  • Reddit. (2014). Purify and dry aniline?. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline?. Available at: [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]

  • YouTube. (2023). Making Aniline HCl. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link]

  • ResearchGate. (2011). Solid-state oxidation of aniline hydrochloride with various oxidants. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields.... Available at: [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]

  • MDPI. (2026). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Available at: [Link]

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Application Notes and Protocols for the Use of 5-Chloro-2-fluoro-4-methylaniline hydrochloride in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Chloro-2-fluoro-4-methylaniline hydrochloride in Medicinal Chemistry

This compound is a substituted aniline that serves as a critical building block in the synthesis of novel compounds, particularly within the realm of medicinal chemistry. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methyl group—provides a strategic combination of steric and electronic properties that can be leveraged to fine-tune the pharmacological profile of a target molecule. The presence of halogens can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This makes this compound a valuable starting material for the development of new therapeutic agents, especially in the area of kinase inhibitors.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various synthetic transformations. These application notes will provide detailed protocols and scientific rationale for the use of this versatile reagent in the synthesis of novel compounds, with a focus on the construction of heterocyclic scaffolds relevant to drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1263274-31-2[1][2]
Molecular Formula C₇H₈Cl₂FN[1][2]
Molecular Weight 196.05 g/mol [2]
Appearance White to off-white solid
Purity Typically >95%[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. May cause cancer.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • If swallowed, call a poison center or doctor if you feel unwell.[1]

    • If exposed or concerned, get medical advice/attention.[1]

    • Store in a well-ventilated place. Keep container tightly closed.

    • Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Application in the Synthesis of Kinase Inhibitors: N-Arylation of 4-Chloroquinazolines

A primary application of substituted anilines like 5-Chloro-2-fluoro-4-methylaniline is in the synthesis of 4-anilinoquinazolines, a well-established scaffold in the development of kinase inhibitors. The aniline moiety typically forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents on the aniline ring then project into other regions of the binding pocket, influencing potency and selectivity.

The following protocol details a general yet robust method for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a 4-chloroquinazoline derivative.

Experimental Workflow: Synthesis of a 4-(Substituted anilino)quinazoline

G reagents Reagents: - 5-Chloro-2-fluoro-4-methylaniline HCl - 4-Chloroquinazoline - Isopropanol (solvent) - Triethylamine (base) reaction_setup Reaction Setup: Combine reagents in a round-bottom flask equipped with a reflux condenser. reagents->reaction_setup reflux Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4-8 hours. reaction_setup->reflux monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS. reflux->monitoring workup Work-up: Cool to room temperature. Filter the precipitate or concentrate and purify. monitoring->workup purification Purification: Recrystallization or column chromatography. workup->purification characterization Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry. purification->characterization

Caption: General workflow for the synthesis of 4-(substituted anilino)quinazolines.

Detailed Protocol: Synthesis of N-(5-chloro-2-fluoro-4-methylphenyl)quinazolin-4-amine

This protocol is a representative example and may require optimization based on the specific 4-chloroquinazoline used.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Chloroquinazoline (1.0 mmol, 1.0 eq)

  • Isopropanol (10 mL)

  • Triethylamine (2.5 mmol, 2.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol) and 4-chloroquinazoline (1.0 mmol).

  • Add isopropanol (10 mL) to the flask.

  • Add triethylamine (2.5 mmol) to the reaction mixture. The addition of a base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:
  • Solvent: Isopropanol is a common choice for this type of reaction as it has a suitable boiling point for reflux and can dissolve both the reactants and the triethylamine base.

  • Base: Triethylamine is a tertiary amine that acts as an acid scavenger without competing as a nucleophile in the reaction. An excess is used to ensure complete neutralization.

  • Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Further Synthetic Applications

The reactivity of this compound is not limited to the synthesis of quinazolines. The amino group can participate in a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Potential Reaction Pathways

G cluster_reactions Synthetic Transformations start 5-Chloro-2-fluoro-4-methylaniline hydrochloride amide_coupling Amide Coupling (with carboxylic acids) start->amide_coupling sulfonamide_formation Sulfonamide Formation (with sulfonyl chlorides) start->sulfonamide_formation buchwald_hartwig Buchwald-Hartwig Cross-Coupling start->buchwald_hartwig diazotization Diazotization (Sandmeyer-type reactions) start->diazotization

Caption: Potential synthetic transformations of 5-Chloro-2-fluoro-4-methylaniline.

  • Amide Coupling: The aniline can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

  • Buchwald-Hartwig Cross-Coupling: The aniline can serve as a coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form more complex diaryl or aryl-alkyl amines.

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then undergo a variety of transformations (e.g., Sandmeyer reactions) to introduce other functional groups onto the aromatic ring.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique substitution pattern offers opportunities for fine-tuning the properties of lead compounds. The protocols and information provided herein offer a foundation for researchers to utilize this reagent effectively and safely in their synthetic endeavors. As with any synthetic procedure, careful optimization and characterization are paramount to achieving the desired outcomes.

References

  • Safety data sheet for 5-Chloro-2-methylaniline.
  • This compound product information. Benchchem.
  • This compound product information. Thoreauchem.
  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride (CAS 1263274-31-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve high-purity and high-yield outcomes in your laboratory.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and industrially viable route to synthesizing 5-Chloro-2-fluoro-4-methylaniline is through the reduction of a corresponding nitroaromatic precursor. This transformation is a cornerstone of aromatic chemistry, but the presence of multiple halogen substituents introduces challenges, primarily the risk of dehalogenation. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and handling properties.

The primary synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Reduction of Nitroaromatic Precursor cluster_1 Step 2: Hydrochloride Salt Formation Nitro_Precursor 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene Aniline_Product 5-Chloro-2-fluoro-4-methylaniline Nitro_Precursor->Aniline_Product Reduction (e.g., Catalytic Hydrogenation) Aniline_Free_Base 5-Chloro-2-fluoro-4-methylaniline HCl_Salt 5-Chloro-2-fluoro-4-methylaniline HCl Aniline_Free_Base->HCl_Salt HCl

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the reduction step?

A1: The most frequent cause of low yield is incomplete reaction or the formation of byproducts due to suboptimal reaction conditions. Key factors to consider are catalyst activity, hydrogen pressure, reaction temperature, and reaction time. For catalytic hydrogenation, ensuring the catalyst is fresh and active is crucial.[1] In metal-acid reductions, the purity and activation of the metal are important.

Q2: I am observing significant dehalogenation. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1] To minimize this:

  • Catalyst Selection: Platinum-based catalysts are often more prone to causing dehalogenation than palladium-based catalysts. Raney Nickel can be a good alternative for substrates where dehalogenation is a concern.[2]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can reduce the incidence of dehalogenation.[1]

  • Additives: The addition of certain inhibitors can suppress dehalogenation. For instance, the introduction of an acid with a pKa of 5 or less can inhibit dehalogenation during the hydrogenation of fluorinated and chlorinated benzenoid nitro compounds.

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration in anilines is typically due to oxidation. Freshly distilled anilines are often colorless or pale yellow but can darken upon exposure to air and light.

  • Purification:

    • Recrystallization: This is an effective method for purifying solid anilines and their salts. A mixed solvent system, such as ethanol-water, is often effective.

    • Activated Carbon Treatment: Adding activated carbon to a solution of the aniline can help adsorb colored impurities.

    • Distillation: Vacuum distillation of the free base before salt formation is highly effective at removing non-volatile colored impurities.

Q4: How do I confirm the correct isomeric precursor for the synthesis?

A4: The synthesis of 5-Chloro-2-fluoro-4-methylaniline requires the reduction of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-88-1). Using the incorrect isomer, such as 2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3), will result in a different aniline isomer. Always verify the structure of your starting material using analytical techniques like NMR spectroscopy.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material Inactive or poisoned catalyst.Use a fresh, high-quality catalyst. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).[1]
Insufficient hydrogen pressure or poor mixing in catalytic hydrogenation.Increase hydrogen pressure within the recommended range. Ensure vigorous stirring to maintain the catalyst in suspension.[1]
Suboptimal reaction temperature.Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation.[1]
Significant Byproduct Formation (e.g., dehalogenation) Inappropriate catalyst choice.Switch to a less reactive catalyst (e.g., from Pt/C to Pd/C or Raney Nickel).[2]
Harsh reaction conditions.Lower the reaction temperature and/or hydrogen pressure.[1]
Incomplete Reduction (presence of nitroso or hydroxylamine intermediates) Insufficient reaction time or hydrogen pressure.Increase the reaction time or hydrogen pressure.
Deactivated catalyst.Add a fresh batch of catalyst.
Product Loss During Work-up Inefficient extraction of the free base.Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for optimal extraction.
Suboptimal recrystallization conditions.Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Avoid using an excessive amount of solvent.
Difficulty in Precipitating the Hydrochloride Salt Insufficient HCl or inappropriate solvent.Ensure an excess of anhydrous HCl is used. The choice of solvent is critical; ethers and non-polar solvents often facilitate precipitation.
Presence of water.Ensure all reagents and solvents are anhydrous, as water can interfere with the precipitation of the hydrochloride salt.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Catalytic Hydrogenation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Hydrogenation_Workflow Start Start: Charge Reactor Charge_Reactants Charge reactor with 1-chloro-4-fluoro-2-methyl-5-nitrobenzene, solvent (e.g., ethanol), and Pd/C catalyst. Start->Charge_Reactants Purge_N2 Purge the reactor with nitrogen. Charge_Reactants->Purge_N2 Purge_H2 Purge the reactor with hydrogen. Purge_N2->Purge_H2 Pressurize Pressurize with H2 (e.g., 50 psi). Purge_H2->Pressurize Heat_Stir Heat to reaction temperature (e.g., 40-60°C) with vigorous stirring. Pressurize->Heat_Stir Monitor_Reaction Monitor reaction progress by TLC or HPLC. Heat_Stir->Monitor_Reaction Cool_Vent Cool the reactor and vent excess hydrogen. Monitor_Reaction->Cool_Vent Filter Filter the reaction mixture through Celite to remove the catalyst. Cool_Vent->Filter Concentrate Concentrate the filtrate under reduced pressure to obtain crude 5-chloro-2-fluoro-4-methylaniline. Filter->Concentrate End Proceed to Salt Formation Concentrate->End

Caption: Workflow for the catalytic hydrogenation step.

Materials:

  • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • In a high-pressure hydrogenation vessel, combine 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and ethanol.

  • Under an inert atmosphere (nitrogen), carefully add 10% Pd/C (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 40-60°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-fluoro-4-methylaniline.

Step 2: Formation of this compound

Salt_Formation_Workflow Start Start: Crude Aniline Dissolve Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether or ethanol). Start->Dissolve Add_HCl Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl). Dissolve->Add_HCl Precipitate Stir the mixture at room temperature or cool to induce precipitation. Add_HCl->Precipitate Filter_Collect Collect the precipitate by filtration. Precipitate->Filter_Collect Wash Wash the solid with a small amount of cold solvent. Filter_Collect->Wash Dry Dry the solid under vacuum to obtain the final product. Wash->Dry End End: Purified Hydrochloride Salt Dry->End

Caption: Workflow for the hydrochloride salt formation.

Materials:

  • Crude 5-Chloro-2-fluoro-4-methylaniline

  • Anhydrous diethyl ether or ethanol

  • Hydrogen chloride (gas or solution in a compatible solvent)

Procedure:

  • Dissolve the crude 5-Chloro-2-fluoro-4-methylaniline in a minimal amount of anhydrous diethyl ether or ethanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution while stirring.

  • Continue the addition until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes or cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain pure this compound.

IV. References

  • Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452-464. Available from: [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available from: [Link]

  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Available from: [Link]

  • YouTube. (2023). Making Aniline HCl. Available from: [Link]

  • Guo, J., Shen, Y., Wang, C., Chen, J., & Li, Y. (2022). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 46(1), 135-142. Available from: [Link]

  • ResearchGate. (2017). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Available from: [Link]

  • NCBI Bookshelf. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. Available from: [Link]

  • Google Patents. (1935). Aniline hydrohalide preparation. Available from:

  • Google Patents. (2011). Synthesis method of 5-chloro-2-methyl aniline. Available from:

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. Available from: [Link]

  • IJRAR. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Available from: [Link]

  • Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. Available from:

  • NC State Repository. (2011). Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes: Reaction Kinetics, Mass Transfer Effects and Reaction Pathway. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • PureSynth. 5-Fluoro-2-Methylaniline 98.0%(GC). Available from: [Link]

  • Thoreauchem. This compound. Available from: [Link]

Sources

Common impurities in 5-Chloro-2-fluoro-4-methylaniline hydrochloride and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities and purification of this compound.

Q1: What are the most common types of impurities I can expect in my crude this compound?

The impurities in your sample will largely depend on the synthetic route employed. However, based on the general chemistry of substituted anilines, you can anticipate the following classes of impurities:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

    • Byproducts from Side Reactions: Isomers or other compounds formed through competing reaction pathways.

    • Residual Solvents: Solvents used during the reaction or initial work-up that have not been completely removed (e.g., toluene, methanol).[1]

  • Degradation Impurities: Anilines are susceptible to degradation, especially through oxidation.

    • Oxidation Products: Exposure to air can lead to the formation of colored impurities, such as corresponding p-benzoquinones, causing the material to darken.[1]

    • Polymeric Byproducts: Over time or under harsh conditions, aniline molecules can polymerize.[1]

  • Elemental Impurities:

    • Heavy Metals: If catalysts were used in the synthesis, trace amounts of metals like palladium, nickel, or tin may be present.[1][2]

Q2: My this compound is discolored (e.g., brown or yellow). What causes this and how can I fix it?

Discoloration in anilines and their salts is most commonly due to oxidation.[1][3] To remove these colored impurities, treatment with activated carbon during recrystallization is a highly effective method.[4] A small amount of activated carbon is added to the hot solution of your crude product, which adsorbs the colored impurities. The carbon is then removed by hot filtration.[4][5]

Q3: Can I purify this compound using standard silica gel column chromatography?

Direct purification of amine hydrochlorides on silica gel is generally not recommended. Due to their high polarity and acidic nature, they tend to bind strongly and sometimes irreversibly to the silica gel. This can result in poor recovery and significant tailing of the product peak.[4] The recommended approach is to first convert the hydrochloride salt to its free amine form, purify the free amine by column chromatography, and then convert it back to the pure hydrochloride salt.[4]

Q4: What is the best general strategy for purifying crude this compound?

A robust and widely applicable purification strategy is a combination of acid-base extraction followed by recrystallization.

  • Acid-Base Extraction: This technique is excellent for removing neutral and acidic impurities. The crude hydrochloride is dissolved in an acidic aqueous solution and washed with an organic solvent. The impurities partition into the organic layer, while the protonated aniline remains in the aqueous layer. The aqueous layer is then basified to precipitate the free amine, which is extracted into an organic solvent.[4][6][7]

  • Recrystallization: The free amine can be recrystallized if it is a solid. Alternatively, it can be converted back to the hydrochloride salt, which is typically a solid and can be purified by recrystallization from a suitable solvent system.[3][5][8]

This multi-step process is highly effective at removing a wide range of impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" during recrystallization The solvent may be too nonpolar for the hydrochloride salt. The solution might be supersaturated. Impurities are inhibiting crystallization.Try a more polar solvent or a solvent mixture. Ensure slower cooling. Scratch the inside of the flask or add a seed crystal. Perform an acid-base extraction before recrystallization to remove impurities.[4]
Low recovery after recrystallization The chosen solvent is too polar, leading to high solubility of the product even at low temperatures. Too much solvent was used.Select a solvent system where the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
Product is still colored after one recrystallization The concentration of colored impurities is high.Perform a second recrystallization, incorporating a treatment with activated carbon during the process.[4]
Difficulty converting the free amine back to the hydrochloride salt Incomplete reaction with HCl. The salt is soluble in the chosen solvent.Ensure an excess of HCl is used (either as a gas or a solution in an anhydrous solvent). Use a nonpolar solvent in which the hydrochloride salt is insoluble to promote precipitation.[3][4]

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for the key purification techniques.

Protocol 1: Purification via Acid-Base Extraction

This method is designed to separate the basic 5-Chloro-2-fluoro-4-methylaniline from neutral and acidic impurities.

Diagram of the Acid-Base Extraction Workflow:

G cluster_0 Step 1: Dissolution & Washing cluster_1 Step 2: Basification & Extraction cluster_2 Step 3: Salt Formation A Crude 5-Chloro-2-fluoro-4-methylaniline HCl in 1M HCl (aq) B Wash with Dichloromethane A->B C Aqueous Layer (Protonated Amine) B->C Separate D Organic Layer (Neutral/Acidic Impurities) B->D Separate E Aqueous Layer (from Step 1) F Add 2M NaOH (aq) until pH > 10 E->F G Precipitated Free Amine F->G H Extract with Dichloromethane G->H I Organic Layer (Pure Free Amine) H->I Separate J Aqueous Layer (Inorganic Salts) H->J Separate K Organic Layer (from Step 2) L Dry over Na2SO4, Filter, and Concentrate K->L M Pure Free Amine L->M N Dissolve in Ether M->N O Bubble dry HCl gas or add HCl in Ether N->O P Pure 5-Chloro-2-fluoro-4-methylaniline HCl (Precipitate) O->P

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Dissolution and Acid Wash:

    • Dissolve the crude this compound in 1M hydrochloric acid (HCl).

    • Transfer the solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane or ethyl acetate. The basic aniline will remain in the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will be extracted into the organic layer.[6]

    • Discard the organic layers.

  • Basification and Extraction of Free Amine:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10). The free amine should precipitate.[4]

    • Extract the free amine into dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery.[4]

    • Combine the organic layers.

  • Drying and Re-formation of the Hydrochloride Salt:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

    • To reform the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent until precipitation is complete.[3][4]

    • Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.[4]

Protocol 2: Purification via Recrystallization

This protocol is suitable for purifying the solid hydrochloride salt if the impurities have different solubility profiles.

Diagram of the Recrystallization Workflow:

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Solution with Dissolved Product & Soluble Impurities B->C D Hot Filtration (if insoluble impurities or charcoal present) C->D Optional E Cool Slowly to Room Temperature C->E D->E F Further Cool in Ice Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For aniline hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water are often good starting points.[3][9]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[4] Using the minimum amount of solvent is crucial for maximizing yield.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3] Dry the crystals in a vacuum oven at a temperature below the melting point.

Part 4: Analytical Methods for Purity Assessment

To ensure the effectiveness of your purification, it is essential to use appropriate analytical techniques to assess the purity of the final product.

Technique Principle Application for 5-Chloro-2-fluoro-4-methylaniline HCl Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[10]Excellent for quantifying the purity of the main compound and detecting non-volatile or thermally sensitive impurities.[11]Versatile, robust, and provides excellent quantitative accuracy.[11]May not be suitable for very volatile impurities.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[11]Ideal for identifying and quantifying volatile impurities such as residual solvents and certain byproducts. The free amine form is typically analyzed.[11]High sensitivity and provides structural information for impurity identification.[11]Not suitable for non-volatile or thermally labile compounds without derivatization.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Confirms the structure of the desired product and can identify and quantify impurities, especially structural isomers, if they are present at sufficient concentrations (>0.1%). ¹⁹F-NMR is particularly useful for fluorine-containing impurities.[10]Provides definitive structural elucidation.[10]Lower sensitivity compared to chromatographic methods.[10]

References

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • LookChem. Purification of Aniline - Chempedia. [Link]

  • Reddit. Purify and dry aniline? : r/chemistry. [Link]

  • Sciencemadness Discussion Board. aniline impurities. [Link]

  • University of California, Riverside. Recrystallization. [Link]

  • Organic Syntheses. p-Aminotetraphenylmethane hydrochloride. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylaniline hydrochloride (CFMA HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the handling and stability of CFMA HCl. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows, ensuring the integrity and reliability of your results.

I. Understanding the Stability of this compound

This compound, as a substituted aniline, possesses a chemical structure that is susceptible to degradation under various environmental conditions. The electron-donating amino and methyl groups, combined with the electron-withdrawing chloro and fluoro substituents on the aromatic ring, create a molecule with specific reactivity. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.[1][2]

Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways.[1][2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[1][2][3] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][3]

II. Troubleshooting Guide for CFMA HCl Degradation Studies

This section addresses specific issues that you may encounter during the forced degradation analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
No or minimal degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.1. Increase Stressor Intensity: Gradually increase the concentration of the acid/base, the temperature, or the duration of exposure. For example, if no degradation is seen with 0.1 M HCl at 40°C for 24 hours, consider increasing to 1 M HCl or elevating the temperature to 60°C.[2] Rationale: The rate of chemical reactions, including degradation, is often dependent on the concentration of reactants and temperature. 2. Extend Exposure Time: If increasing intensity is not feasible or desired, prolong the duration of the study. Rationale: Some degradation processes are slow and require more time to yield detectable levels of degradants.
Complete and rapid degradation of the compound. The stress conditions are too harsh.1. Reduce Stressor Intensity: Decrease the concentration of the acid/base, lower the temperature, or shorten the exposure time. For instance, if complete degradation occurs in 1 M NaOH, try 0.1 M or even 0.01 M NaOH.[4] Rationale: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products without completely destroying the parent molecule.[2] 2. Use Milder Reagents: For oxidation, if 30% H₂O₂ causes rapid degradation, try a lower concentration like 3% H₂O₂. Rationale: This allows for a more controlled degradation process, revealing the initial breakdown products.
Poor peak shape or resolution in HPLC analysis of stressed samples. Co-elution of degradation products with the parent peak or with each other. / The pH of the sample is incompatible with the mobile phase.1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH), change the column stationary phase, or modify the gradient profile. Rationale: A well-developed, stability-indicating HPLC method is crucial for separating all degradation products from the active pharmaceutical ingredient (API) and from each other.[5] 2. Neutralize Stressed Samples: Before injection, neutralize acidic and basic samples to a pH compatible with your column and mobile phase. Rationale: Extreme pH can damage the HPLC column and cause poor peak shape.[3]
Formation of unexpected or numerous degradation products. Complex degradation pathways are being initiated. / Secondary degradation is occurring.1. Time-Course Study: Analyze samples at multiple time points during the degradation study. Rationale: This can help differentiate between primary and secondary degradation products and provide insights into the degradation kinetics. 2. Isolate and Characterize Major Degradants: Use techniques like LC-MS, GC-MS, or NMR to identify the structure of the key degradation products.[6] Rationale: Structural elucidation is necessary to understand the degradation pathway and to assess the potential toxicity of the degradants.
Precipitation of the compound or degradants in the sample solution. Poor solubility of the compound or its degradation products under the stress conditions.1. Use a Co-solvent: If CFMA HCl or its degradants are poorly soluble in aqueous media, a co-solvent (e.g., methanol, acetonitrile) can be used.[2] Rationale: Maintaining solubility is essential for accurate quantification and for preventing the loss of analytes. 2. Adjust pH: The solubility of aniline derivatives is often pH-dependent. Adjusting the pH may improve solubility. Rationale: The amino group can be protonated or deprotonated, affecting the overall polarity and solubility of the molecule.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific pathways for this molecule require experimental confirmation, based on the degradation of similar chloroanilines and methylanilines, the following are plausible:

  • Hydrolysis: The amine group can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of corresponding phenols. However, anilines are generally stable to hydrolysis.

  • Oxidation: The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The methyl group can also be oxidized to a carboxylic acid.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dehalogenation, polymerization, or the formation of colored degradants.[3][7] It is recommended to handle and store the compound protected from light.[7]

Q2: What are the recommended initial conditions for a forced degradation study of CFMA HCl?

A good starting point for a forced degradation study, aiming for 5-20% degradation, would be:[2]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid State): 80°C for 48 hours.

  • Thermal Degradation (Solution): 60°C for 24 hours.

  • Photostability: Expose the solid and a solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[3]

Q3: How do I develop a stability-indicating analytical method for CFMA HCl?

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. The typical workflow is:

  • Perform Forced Degradation: Subject CFMA HCl to various stress conditions as outlined above.

  • Analyze Stressed Samples: Use a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector to analyze the stressed samples alongside an unstressed control.

  • Method Development: The initial method should utilize a common reverse-phase column (e.g., C18) with a mobile phase of acetonitrile or methanol and a buffered aqueous phase.

  • Method Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation of all degradation peaks from the main CFMA HCl peak.

  • Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Q4: What analytical techniques are suitable for identifying the degradation products of CFMA HCl?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides retention time data and mass information, which is crucial for determining the molecular weight of the degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the degradation products.

IV. Experimental Protocols & Visualizations

A. Protocol: Forced Degradation Study of this compound

1. Sample Preparation:

  • Prepare a stock solution of CFMA HCl in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid powder of CFMA HCl at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
  • Photolytic Degradation: Expose the solid powder and a solution of CFMA HCl to a photostability chamber according to ICH Q1B guidelines.[3]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
B. Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) CFMA 5-Chloro-2-fluoro-4-methylaniline hydrochloride Hydrolysis_Product Potential Phenolic Derivatives CFMA->Hydrolysis_Product H⁺ or OH⁻ Nitroso_Product Nitroso Derivative CFMA->Nitroso_Product [O] Polymeric_Product Polymeric Impurities CFMA->Polymeric_Product [O] Dehalogenated_Product Dehalogenated Products CFMA->Dehalogenated_Product Colored_Degradants Colored Degradants CFMA->Colored_Degradants Nitro_Product Nitro Derivative Nitroso_Product->Nitro_Product [O]

Caption: Hypothetical Degradation Pathways of CFMA HCl.

Experimental_Workflow Start Start: CFMA HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Sample_Preparation->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Data_Analysis Data Analysis (% Degradation) Peak_Purity->Data_Analysis Characterization Degradant Characterization (LC-MS, NMR) Data_Analysis->Characterization End End: Stability Profile Characterization->End

Caption: Workflow for Forced Degradation Study.

V. References

  • Forced degradation studies of a new ant - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

  • Prajapati, D., et al. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(4), 505-513.

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Journal of Chromatographic Science, 52(7), 636-643.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. We understand the unique challenges presented by substituted anilines and have developed this resource to provide actionable troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: My starting material is a hydrochloride salt. Do I need to perform a free-basing step before my coupling reaction?

A1: Not necessarily, but you must account for the hydrochloride salt in your reaction setup. The amine hydrochloride is unreactive as a nucleophile in most coupling reactions. The base you add to the reaction must be sufficient to both neutralize the hydrochloride salt and participate in the catalytic cycle (e.g., to facilitate transmetalation in Suzuki coupling or deprotonate the neutral amine in Buchwald-Hartwig amination). Therefore, you will need to add at least one extra equivalent of base compared to a reaction using the free aniline. For convenience and to ensure accurate stoichiometry, some researchers prefer a separate free-basing workup, but it is often more efficient to add the extra equivalent of base directly to the coupling reaction.

Q2: How do the substituents (Cl, F, Me) on the aniline ring affect its reactivity in cross-coupling reactions?

A2: The electronic nature of the substituents on 5-Chloro-2-fluoro-4-methylaniline creates a unique reactivity profile:

  • Fluorine and Chlorine: Both are electron-withdrawing groups via induction, which decreases the electron density of the benzene ring and the nucleophilicity of the amine.[1][2] The ortho-fluoro group can also influence the conformation of the molecule and may participate in hydrogen bonding.[3]

  • Methyl Group: This is an electron-donating group, which partially mitigates the electron-withdrawing effects of the halogens.

  • Overall Effect: The combined effect of these substituents makes this aniline derivative electron-deficient. This can make oxidative addition more favorable in some coupling reactions but can also decrease the amine's nucleophilicity, potentially slowing down the C-N bond-forming step in reactions like the Buchwald-Hartwig amination.[4][5]

Q3: Which type of cross-coupling reaction is most suitable for this aniline derivative: Suzuki or Buchwald-Hartwig?

A3: Both Suzuki and Buchwald-Hartwig reactions can be successfully performed with this substrate, but the choice depends on the desired final product.

  • For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura coupling is the reaction of choice.[6] You would be using the chloro-substituent on the aniline as the coupling handle. Given that chloroarenes are less reactive than bromo or iodoarenes, a catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.[7][8]

  • For C-N bond formation (e.g., creating a diarylamine): The Buchwald-Hartwig amination is the appropriate method.[9] Here, the aniline nitrogen acts as the nucleophile. Due to its reduced basicity, a strong, non-nucleophilic base is typically required.[4]

Troubleshooting Guide for Coupling Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during coupling reactions with this compound.

Problem: Low to No Product Conversion

Low or no yield is a frequent issue that can often be traced back to several critical factors in the reaction setup.

Diagnostic Workflow for Low Conversion

G start Low/No Conversion reagent_quality Check Reagent Quality (Aniline, Coupling Partner, Solvent, Base) start->reagent_quality Is starting material pure? Are solvents anhydrous? catalyst_system Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst_system Is the catalyst active? Is the ligand appropriate? reaction_conditions Assess Reaction Conditions (Base, Temp, Degassing) start->reaction_conditions Is the base strong/soluble enough? Is the system oxygen-free? reagent_sol Solution: - Use fresh, high-purity reagents. - Use anhydrous solvents and base. - Confirm structure of starting materials. reagent_quality->reagent_sol catalyst_sol Solution: - Switch to a more active precatalyst (e.g., G3/G4 palladacycle). - Screen bulky, electron-rich ligands (e.g., Buchwald ligands). - Increase catalyst loading. catalyst_system->catalyst_sol conditions_sol Solution: - Screen stronger bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). - Ensure base is finely ground. - Increase reaction temperature. - Improve degassing technique (e.g., freeze-pump-thaw). reaction_conditions->conditions_sol

Caption: A logical workflow to diagnose and solve common issues of low reaction conversion.

Detailed Explanations & Solutions
  • Catalyst Inactivity or Inappropriate Choice:

    • The Cause: For challenging substrates like electron-deficient anilines or less reactive aryl chlorides, the choice of catalyst is paramount.[7] Standard catalysts like Pd(PPh₃)₄ may be insufficient. The active Pd(0) species might not be generated efficiently from Pd(II) precatalysts, or the catalyst may be inhibited by the substrate.[10]

    • The Solution:

      • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11][12]

      • Precatalyst Choice: Consider using modern, well-defined palladacycle precatalysts (e.g., G3-XPhos, G4-RuPhos). These are often more stable and provide more consistent generation of the active Pd(0) catalyst.[4]

  • Incorrect Base Selection or Insufficient Amount:

    • The Cause: The base plays a critical role in both neutralizing the hydrochloride salt and participating in the catalytic cycle.[13][14] A weak or poorly soluble base will result in a stalled reaction. For Suzuki couplings, the base is crucial for the formation of the reactive boronate species.[13][14][15] For Buchwald-Hartwig aminations, a strong base is needed to deprotonate the aniline.[9]

    • The Solution:

      • Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the HCl salt and one to participate in the catalytic cycle. It is common to use 2-3 equivalents in total.

      • Base Strength & Solubility: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[10][16] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are standard choices.[4]

      • Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity.[10]

  • Presence of Water or Oxygen:

    • The Cause: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[10] Water can lead to unwanted side reactions, such as the protodeboronation of boronic acids in Suzuki couplings.[10]

    • The Solution:

      • Degassing: Thoroughly degas your solvent(s) using methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by performing several freeze-pump-thaw cycles.[16][17]

      • Inert Atmosphere: Assemble your reaction under an inert atmosphere using a glovebox or standard Schlenk techniques. Ensure all glassware is oven or flame-dried.

      • Anhydrous Reagents: Use anhydrous solvents and ensure your base is dry.[10]

Problem: Formation of Significant Side Products

The appearance of unexpected products in your crude reaction mixture can complicate purification and indicates a non-optimal reaction pathway.

Common Side Products and Mitigation Strategies
Side ReactionDescriptionCommon Cause(s)Mitigation Strategy
Protodeboronation (Suzuki)Replacement of the boronic acid/ester group with a hydrogen atom.[7]Presence of water; overly harsh basic conditions; prolonged high temperatures.[7]Use strictly anhydrous conditions.[10] Consider using boronate esters (e.g., pinacol esters), which are more stable.[7] A less nucleophilic base might also help.
Homocoupling (Suzuki/Buchwald)Dimerization of the boronic acid or the aryl halide.[10]Presence of oxygen, which re-oxidizes Pd(0) to Pd(II); high catalyst loading or temperature.[10]Rigorously exclude oxygen from the reaction.[10] Optimize (lower) the catalyst loading and reaction temperature.
Hydrodehalogenation (Suzuki/Buchwald)Replacement of the chlorine atom on the aniline with a hydrogen atom.Inefficient reductive elimination; presence of a hydride source.Use a catalyst system with bulky ligands that favor reductive elimination over other pathways.[4] Ensure the base is not promoting side reactions.

Experimental Protocols (Starting Points)

The following protocols are designed as robust starting points for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of the chloro-substituent of 5-Chloro-2-fluoro-4-methylaniline with an arylboronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add aniline HCl (1 eq), boronic acid (1.2-1.5 eq), & K3PO4 (3 eq) to a flame-dried flask. prep2 2. Add Pd precatalyst (1-5 mol%) & ligand (1.2x Pd loading). prep1->prep2 prep3 3. Seal flask, evacuate, & backfill with Argon (3x). prep2->prep3 react1 4. Add degassed solvent (e.g., Dioxane/Toluene) via syringe. prep3->react1 react2 5. Heat to 80-110 °C with vigorous stirring. react1->react2 react3 6. Monitor by TLC/LC-MS (typically 12-24h). react2->react3 workup1 7. Cool to RT, dilute with EtOAc, and filter through Celite. react3->workup1 workup2 8. Wash with water and brine. Dry over Na2SO4. workup1->workup2 workup3 9. Concentrate and purify by column chromatography. workup2->workup3

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the N-arylation of 5-Chloro-2-fluoro-4-methylaniline with an aryl halide/triflate.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a strong base like sodium tert-butoxide (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol %) and the appropriate ligand (e.g., XPhos, 2.4-7.2 mol %).

  • Atmosphere Control: Seal the flask, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a thoroughly degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
  • Bielinski, E. A., et al. (2014). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Fathalla, M. F., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of the Brazilian Chemical Society.
  • MacMillan, D. W. C., et al. (2019). A photochemical dehydrogenative strategy for aniline synthesis.
  • Maes, B. U. W., et al. (2023). Synthetic Methods for Primary Anilines. Science of Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Jabłońska, M., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Chemistry – A European Journal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
  • Gevorgyan, V., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
  • Hartwig, J. F. (2009). Cross-Coupling Chemistry. J. Am. Chem. Soc..
  • Beller, M., et al. (2025). Cross-coupling of substituted anilines. Beilstein Journal of Organic Chemistry.
  • LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions.
  • BenchChem. (2025). Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Thomas, D. A., et al. (2025). Advances in Copper and Nickel C─N and C─O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal.
  • Ackermann, L., et al. (2022). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • The Organic Chemist. (2025).
  • Buchwald, S. L., & Hartwig, J. F. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • Various Authors. (2021).
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Various Authors. (2022). Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?. Quora.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Stability issues of 5-Chloro-2-fluoro-4-methylaniline hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the fundamental knowledge and practical tools to ensure the integrity of your experiments.

Fundamentals: Understanding the Inherent Stability of this compound

This compound is a substituted aniline, and its stability in solution is governed by the chemical nature of the aniline functional group and the electronic effects of the substituents on the aromatic ring. The primary amine group is susceptible to oxidation, while the overall molecule can be sensitive to light and pH.

The substituents on the benzene ring—chloro, fluoro, and methyl groups—influence the electron density of the aromatic ring and the basicity of the amino group.[1][2][3][4] Electron-withdrawing groups like chlorine and fluorine decrease the basicity of the aniline, which can affect its reactivity and solubility.[1][3] The hydrochloride salt form is utilized to improve the aqueous solubility and stability of the compound compared to its free base form.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

The hydrochloride salt is generally soluble in polar solvents. For aqueous solutions, use purified water (e.g., deionized or distilled). It is also soluble in organic solvents like ethanol and ether.[6] The choice of solvent will depend on your specific experimental requirements. Always test solubility on a small scale first.

Q2: How should I store solutions of this compound?

Aromatic amines can be sensitive to light and air.[7] It is recommended to store solutions in amber vials to protect from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, consider aliquoting and freezing at -20°C or below, but be sure to perform a freeze-thaw stability study to ensure this is appropriate for your specific solution.

Q3: I noticed my solution of this compound has turned yellow/brown. What does this mean?

A color change, particularly to yellow or brown, is a common indicator of degradation, likely due to oxidation.[8] Aromatic amines can oxidize to form colored impurities such as nitroso and nitro compounds, or polymeric materials.[9][10][11] If you observe a color change, it is crucial to assess the purity of your solution before proceeding with your experiment.

Q4: Can the pH of my solution affect the stability of this compound?

Yes, pH can significantly impact the stability of anilines. In acidic solutions, the amine group is protonated, which can protect it from oxidation. However, extreme pH values (both acidic and basic) can promote hydrolysis of other functional groups or catalyze other degradation pathways. The optimal pH for stability will depend on the specific solution composition and storage conditions.

Q5: Is this compound susceptible to photodegradation?

Yes, substituted anilines can undergo photodegradation, especially when exposed to UV light.[12][13][14] This can lead to the formation of various degradation products. It is best practice to handle the compound and its solutions in a laboratory with minimal UV light exposure and to use amber glassware.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Solution turns yellow, brown, or darkens over time. Oxidation of the aniline group due to exposure to air (oxygen).[9][10][11]Prepare fresh solutions before use. Store solutions under an inert atmosphere (nitrogen or argon). Use de-gassed solvents for solution preparation.
Precipitate forms in the solution upon storage. Change in temperature affecting solubility. pH shift causing the free base to precipitate. Degradation products with lower solubility are forming.Store the solution at a constant, appropriate temperature. Ensure the pH of the solution is maintained. Analyze the precipitate to identify its composition.
Inconsistent experimental results or loss of compound activity. Degradation of the compound leading to a lower effective concentration.Perform a stability study of the compound in your experimental medium. Use an analytical technique like HPLC to verify the concentration and purity of your solution before each experiment.
Appearance of new peaks in HPLC chromatogram. Chemical degradation (e.g., oxidation, hydrolysis, photodegradation) forming new species.[15]Compare the chromatogram to a freshly prepared standard. Attempt to identify the degradation products using techniques like LC-MS. Re-evaluate storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Visual Inspection for Preliminary Stability Assessment

This protocol provides a simple method for a preliminary assessment of solution stability.

  • Prepare a solution of this compound at the desired concentration in your chosen solvent.

  • Divide the solution into two aliquots.

  • Wrap one aliquot in aluminum foil to protect it from light and store it under the recommended conditions (e.g., refrigerated, under inert gas). This will be your "protected" sample.

  • Expose the second aliquot to ambient laboratory light and air at room temperature. This will be your "stressed" sample.

  • Visually inspect both samples for color changes and the formation of precipitates at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Record your observations. Significant changes in the stressed sample compared to the protected sample indicate potential light and/or oxidative instability.

Protocol 2: HPLC-UV Method for Quantitative Stability Monitoring

This protocol outlines a more quantitative approach to assess the stability of your solution over time.

  • Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). This should be prepared fresh for each analysis.

  • Sample Preparation: Prepare your experimental solution of this compound.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the experimental solution by HPLC-UV. Record the peak area of the parent compound.

  • Storage: Store your experimental solution under your desired conditions (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot of the stored solution and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (time zero) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of the remaining parent compound at each time point.

Note: The specific HPLC method (column, mobile phase, flow rate, and wavelength) will need to be developed and optimized for this compound. A general starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or acetic acid).[16][17]

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Aniline 5-Chloro-2-fluoro-4-methylaniline Nitroso Nitroso Intermediate Aniline->Nitroso [O] Polymer Polymeric Products Aniline->Polymer Oxidative Coupling Nitro Nitro Compound Nitroso->Nitro [O] Aniline_photo 5-Chloro-2-fluoro-4-methylaniline Intermediates Radical Intermediates Aniline_photo->Intermediates hv Products Various Degradation Products Intermediates->Products StabilityWorkflow prep Prepare Solution t0 Time Zero Analysis (HPLC-UV) prep->t0 storage Store under Defined Conditions prep->storage analysis Analyze Data: - % Parent Compound Remaining - New Peaks t0->analysis tp Time Point Analysis (e.g., 2, 4, 8, 24h) storage->tp tp->analysis

Caption: Experimental workflow for monitoring solution stability.

Physicochemical Properties

PropertyThis compound5-Chloro-2-methylaniline (Free Base)
CAS Number 1263274-31-2 [18]95-79-4
Molecular Formula C₇H₈Cl₂FN [18]C₇H₈ClN [19]
Molecular Weight 196.05 g/mol [20]141.60 g/mol [19]
Appearance Data not widely availableGrayish-white solid or light brown oily liquid [6]
Solubility Improved aqueous solubility [5]Soluble in ethanol and ether [6]

References

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • ScienceMadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. [Link]

  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • PubMed Central (PMC). (2016). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • ResearchGate. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. [Link]

  • MDPI. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. [Link]

  • ResearchGate. (2001). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Scilit. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • ResearchGate. (2021). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution.... [Link]

  • Physics Forums. (2011). What Factors Influence the Basicity Order of Substituted Anilines?. [Link]

  • Thoreauchem. (n.d.). This compound-1263274-31-2. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. [Link]

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  • Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis. [Link]

  • Journal of Advanced Scientific Research. (2020). KINETIC STUDY OF HYDROLYSIS OF 5-CHLORO SALICYLIDENE -p-CHLORO ANILINE SPECTROPHOTOMETRICALLY. [Link]

  • PubMed. (1998). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. [Link]

  • MDPI. (2021). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]

  • GSRS. (n.d.). 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE. [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • MDPI. (2023). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. [Link]

  • Science.gov. (n.d.). degradation product formed: Topics. [Link]

  • EPA NEPIS. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]

  • ResearchGate. (2010). Biodegradation Pathways of Chloroanilines by Acinetobacter baylyi Strain GFJ2. [Link]

  • ResearchGate. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. [Link]

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Technical Support Center: Handling Air- and Light-Sensitive Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and application of air- and light-sensitive aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital chemical entities. Aniline and its derivatives are foundational building blocks in numerous synthetic applications; however, their inherent sensitivity to atmospheric oxygen and light necessitates specialized handling techniques to ensure experimental success, reproducibility, and safety.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies. Our goal is to empower you with the knowledge to handle these compounds with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: My bottle of aniline, which was once a pale yellow, has turned dark brown. What happened, and can I still use it?

A1: The dark brown discoloration is a clear indicator of oxidation.[1] Aniline and its derivatives are highly susceptible to air oxidation, a process often accelerated by exposure to light, leading to the formation of intensely colored impurities like nitrobenzene, azobenzene, and polymeric materials.[2][3][4][5] Using the discolored reagent without purification is highly discouraged as these impurities can interfere with your reaction, leading to low yields, complex product mixtures, and potential side reactions.[6]

Recommendation: Before use, the aniline must be purified. The most common and effective method is distillation under reduced pressure, often over a drying agent like potassium hydroxide (KOH) or with zinc dust to reduce oxidized species.[7][8] This process removes the non-volatile, colored impurities, yielding a colorless or pale yellow distillate that is suitable for use.

Q2: What is the fundamental difference between using a Schlenk line and a glove box for handling anilines?

A2: Both a Schlenk line and a glove box are designed to provide an inert atmosphere, protecting sensitive compounds from oxygen and moisture.[9][10] The primary difference lies in the operational approach and the scale of the inert environment.

FeatureGlove BoxSchlenk Line
Environment A large, sealed container filled with a continuously purified inert gas (N₂ or Ar).[11][12][13]Uses specialized glassware connected to a dual-manifold system for vacuum and inert gas.[14]
Manipulation User manipulates items inside the box via integrated gloves.[15] All materials remain within the inert environment.[16]Manipulations are performed on the benchtop using techniques to exclude air from individual flasks.[14]
Best For Weighing solids, setting up multiple reactions, handling pyrophoric materials, and complex manipulations.Single reactions, solvent transfers, and filtrations where the apparatus can be directly connected.
Key Technique Materials are brought in and out through a vacuum antechamber using purge-and-refill cycles.[9]Individual flasks are made inert using multiple evacuate-refill cycles directly on the line.[9][14]

Causality: A glove box provides a constant, enveloping inert atmosphere, which is ideal for procedures requiring open handling of solids or complex assemblies.[15][16] A Schlenk line creates an inert atmosphere within each piece of glassware individually, offering flexibility for various setups on a lab bench.[17]

Q3: I need to run a reaction with an aniline derivative in THF. Is it sufficient to just use anhydrous THF from a new bottle?

A3: No, it is not sufficient. While a new bottle of anhydrous solvent has low water content, it still contains dissolved oxygen. For air-sensitive reactions, removing dissolved gases is critical.[18] Failure to do so can lead to slow oxidation of your aniline, catalyst deactivation, or formation of oxygenated byproducts.

Recommendation: The solvent must be degassed immediately before use. There are three common methods, with varying levels of effectiveness:[19]

  • Purging (Sparging): Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes. This is the simplest but least effective method.[14][18][19][20]

  • Sonication with Vacuum: The solvent is sonicated under a light vacuum and then backfilled with inert gas. This cycle is repeated 5-10 times and is more efficient than purging.[14][20][21]

  • Freeze-Pump-Thaw: This is the most rigorous and effective method.[19][20] The solvent is frozen with liquid nitrogen, a high vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[14][19]

Troubleshooting Guide

Issue 1: My reaction mixture is turning into a dark, tar-like substance.
Potential Cause Explanation & Scientific Rationale Troubleshooting Steps & Preventative Measures
Oxidation Aniline's electron-rich amino group makes the aromatic ring highly susceptible to oxidation, especially under acidic conditions (e.g., nitration) or in the presence of trace metals or oxidizing agents.[6] This leads to polymerization and the formation of complex, dark-colored materials.1. Ensure a Robust Inert Atmosphere: Verify all seals on your glassware are secure. Perform at least three evacuate-refill cycles.[9] Maintain a positive pressure of inert gas throughout the reaction. 2. Use Purified Reagents: Distill your aniline immediately before use to remove any pre-existing oxidized impurities.[6] 3. Protect the Amino Group: Convert the aniline to a less reactive acetanilide by reacting it with acetic anhydride. The acetyl group reduces the ring's susceptibility to oxidation and can be removed later via hydrolysis.[6][22]
Reaction Temperature Too High Many reactions involving anilines are exothermic. Uncontrolled temperature increases can accelerate decomposition and polymerization pathways.1. Control Reagent Addition: Add reagents slowly, especially if the reaction is known to be exothermic. Use an addition funnel for liquid reagents. 2. Utilize Cooling: Perform the reaction in an ice bath or other controlled-temperature bath to dissipate heat effectively.
Issue 2: My palladium-catalyzed cross-coupling reaction has a very low yield.
Potential Cause Explanation & Scientific Rationale Troubleshooting Steps & Preventative Measures
Oxygen Contamination The palladium(0) active catalyst is readily oxidized to palladium(II) by trace oxygen, rendering it inactive in the catalytic cycle. This is a very common cause of failure in cross-coupling reactions.1. Rigorous Degassing: Use the freeze-pump-thaw method for your solvent, as it is the most effective way to remove dissolved oxygen.[19] 2. Pre-catalyst vs. Active Catalyst: If possible, use a palladium(II) pre-catalyst that is reduced to Pd(0) in situ, as these are often more stable to handle. 3. Inert Atmosphere Integrity: Ensure your reaction is maintained under a positive pressure of high-purity inert gas (Argon is often preferred for catalysis).
Inhibitory Binding The lone pair on the aniline's nitrogen can coordinate to the palladium center, potentially inhibiting substrate binding or oxidative addition steps in the catalytic cycle.1. Protecting Group Strategy: Protect the aniline's amino group (e.g., as an amide or carbamate). This removes the interfering lone pair from coordination with the metal center. 2. Ligand Choice: Use bulky electron-rich phosphine ligands that can stabilize the palladium catalyst and promote the desired catalytic cycle over aniline coordination.

Key Experimental Protocols & Visual Workflows

Protocol 1: Purification of Aniline by Vacuum Distillation

This protocol describes the purification of commercially available aniline that has discolored due to oxidation.

Safety First: Aniline is toxic and readily absorbed through the skin.[7][23] Always work in a certified chemical fume hood and wear appropriate PPE, including chemical-resistant gloves (butyl or Viton are recommended), safety goggles, and a lab coat.[24]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, oven-dried glassware. Include a stir bar in the distilling flask.

  • Reagent Addition: To the round-bottom flask, add the discolored aniline and a few pellets of potassium hydroxide (KOH). The KOH acts as a drying agent and helps to remove acidic impurities.

  • Evacuate and Heat: Seal the system and slowly apply vacuum. Once a stable vacuum is achieved, begin heating the flask gently using a heating mantle.

  • Collect Distillate: Collect the fraction that distills at the correct boiling point for aniline at the measured pressure. Pure aniline should be colorless to pale yellow.

  • Storage: Transfer the purified aniline via a cannula or syringe to a clean, dry, amber-colored storage flask (e.g., a Schlenk flask) under an inert atmosphere.[1] Seal the flask and store it in a cool, dark place.[23][25]

Workflow: Setting Up a Reaction Under Inert Atmosphere

This workflow illustrates the critical steps for preparing a reaction vessel using a Schlenk line to ensure the exclusion of air and moisture.

InertAtmosphereWorkflow cluster_prep Glassware Preparation cluster_setup Schlenk Line Setup cluster_reaction Reaction Execution A Clean & Oven-Dry Glassware (>120°C) B Flame-Dry Under Vacuum A->B For rigorous dryness C Cool Flask Under Inert Gas Flow B->C D Attach Flask to Schlenk Line C->D E Perform Evacuate-Refill Cycle D->E F Repeat Cycle 3x E->F Crucial for removing trace atmosphere G Maintain Positive N₂/Ar Pressure F->G H Add Solids via Solids Addition Tube or under positive gas flow G->H I Add Degassed Solvents via Syringe or Cannula H->I J Run Reaction Under Inert Atmosphere I->J

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting Logic: Diagnosing a Failed Aniline Reaction

This diagram provides a logical pathway for identifying the cause of a failed reaction involving an air-sensitive aniline.

TroubleshootingTree cluster_aniline Aniline Purity cluster_atmosphere Inert Atmosphere cluster_solvent Solvent Quality Start Reaction Failed (Low Yield / No Product) Check_Aniline Was Aniline Pure & Colorless? Start->Check_Aniline Aniline_No No: Dark/Discolored Check_Aniline->Aniline_No No Aniline_Yes Yes Check_Aniline->Aniline_Yes Yes Check_Atmosphere Was Inert Atmosphere Maintained? Atmosphere_No No: Potential Leak/Improper Purge Check_Atmosphere->Atmosphere_No No Atmosphere_Yes Yes Check_Atmosphere->Atmosphere_Yes Yes Check_Solvent Was Solvent Properly Degassed? Solvent_No No: Used from bottle directly Check_Solvent->Solvent_No No Solvent_Yes Yes Check_Solvent->Solvent_Yes Yes Check_Reagents Were Other Reagents Air-Sensitive? Aniline_Cause Cause: Aniline Oxidation/Decomposition Aniline_No->Aniline_Cause Aniline_Yes->Check_Atmosphere Aniline_Solution Solution: Purify Aniline by Vacuum Distillation Aniline_Cause->Aniline_Solution Atmosphere_Cause Cause: O₂/H₂O Contamination Atmosphere_No->Atmosphere_Cause Atmosphere_Yes->Check_Solvent Atmosphere_Solution Solution: Check for Leaks, Improve Evacuate-Refill Technique Atmosphere_Cause->Atmosphere_Solution Solvent_Cause Cause: Dissolved Oxygen Solvent_No->Solvent_Cause Solvent_Yes->Check_Reagents Solvent_Solution Solution: Use Freeze-Pump-Thaw Degassing Method Solvent_Cause->Solvent_Solution

Caption: Decision tree for troubleshooting failed aniline reactions.

References
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) . ChemistryViews. [Link]

  • An Illustrated Guide to Schlenk Line Techniques . ACS Publications. [Link]

  • Glove boxes | Office of Environmental Health and Safety . Princeton EHS. [Link]

  • Aniline Safety Information . University of California, Los Angeles. [Link]

  • Glove Boxes & Isolators . Terra Universal. [Link]

  • Purification of Aniline . LookChem. [Link]

  • Air-free technique . Wikipedia. [Link]

  • Safety Data Sheet: Aniline . Chemos GmbH & Co.KG. [Link]

  • Aniline Standard Operating Procedure . Washington State University. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? . Bloomtech. [Link]

  • Purify and dry aniline? . Reddit. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials . Inert Corporation. [Link]

  • Safety and efficiency go hand in hand: the role of the glove box in chemical handling . Etelux. [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations . PubMed. [Link]

  • Handling Air Sensitive Reagents and Working with a Schlenk Line . VIPEr. [Link]

  • Aniline is purified by ? . Quora. [Link]

  • Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro . askIITians. [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line . JoVE. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . University of Pittsburgh. [Link]

  • Oxidation of Aniline using Different Reaction Pathways . Asian Publication Corporation. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications . Open Access Journals. [Link]

  • Degassing solvents . University of York. [Link]

  • Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]

  • Aniline degradation by electrocatalytic oxidation . PubMed. [Link]

  • Aniline | C6H5NH2 . PubChem. [Link]

  • Oxidation of aniline using different reaction pathways . ResearchGate. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs . Allen. [Link]

  • Inert Atmosphere, with no O2 . YouTube. [Link]

  • How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials . Kintek Solution. [Link]

  • How do I remove aniline from the reaction mixture? . ResearchGate. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. [Link]

  • Reactions of Aniline . Chemistry Steps. [Link]

  • Performing a Reaction Under an Inert Atmosphere . YouTube. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds . Wipf Group. [Link]

  • Chemical Reaction of Aniline Questions with Solutions . Filo. [Link]

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  • Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]

Sources

Overcoming poor solubility of 5-Chloro-2-fluoro-4-methylaniline hydrochloride in reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylaniline hydrochloride (CAS: 1263274-31-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key building block in their synthetic reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often poorly soluble in common organic solvents?

A1: The poor solubility stems from its chemical structure. The compound is supplied as a hydrochloride salt.[1][2] This salt form consists of a protonated anilinium cation and a chloride anion. The strong ionic attraction between these ions results in a high lattice energy, making it difficult for many non-polar or moderately polar organic solvents to break apart the crystal structure and solvate the individual ions. While the salt form enhances aqueous solubility compared to the free base, it often leads to insolubility in solvents like toluene, hexanes, or diethyl ether.[3]

Q2: What are the immediate signs that solubility is hindering my reaction?

A2: The most common indicators include:

  • A heterogeneous mixture: The solid starting material remains suspended in the solvent even after prolonged stirring.

  • Stalled or slow reaction progress: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no consumption of the starting material.

  • Inconsistent results: Reaction outcomes vary between batches, which can sometimes be traced back to incomplete dissolution of the starting material.

  • Low yields: The reaction may only proceed on the surface of the solid particles, leading to significantly reduced product formation.

Q3: My reaction failed to proceed. Before altering other parameters, how can I confirm if solubility was the root cause?

A3: A simple solubility test is recommended. In a separate vial, attempt to dissolve a small, representative amount of the this compound in your reaction solvent under the planned reaction conditions (concentration and temperature). If the compound does not fully dissolve to form a clear solution, solubility is a primary concern that must be addressed.

Troubleshooting Guide: Strategies to Overcome Poor Solubility

If you've identified poor solubility as the issue, the following strategies, ordered from simplest to more advanced, can be employed.

Strategy 1: Solvent System Optimization

The choice of solvent is critical. While non-polar solvents are often problematic, highly polar aprotic solvents can be effective.

Rationale: Polar aprotic solvents like DMF, DMSO, DMAc, or NMP have high dielectric constants and are capable of solvating ions, which can help break the crystal lattice of the hydrochloride salt.[4]

Recommendations:

  • Primary Solvents: Consider switching to or screening solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Co-solvents: Employing a co-solvent can significantly enhance solubility.[5] A small amount of a polar, water-miscible solvent can disrupt the crystal lattice and improve solvation.[6] For example, adding 5-10% (v/v) of methanol or ethanol to a solvent like Tetrahydrofuran (THF) can be effective.[7]

Table 1: Recommended Solvents and Co-solvents

Solvent ClassPrimary SolventsPotential Co-solventsRationale & Notes
Polar Aprotic DMF, DMSO, NMP, DMAcN/AHigh polarity effectively solvates the ionic salt. Be mindful of potential side reactions and purification challenges.
Ethers THF, Dioxane, CPMEMethanol, EthanolGenerally poor solvents alone. A polar co-solvent is often necessary to achieve dissolution.
Alcohols Methanol, Ethanol, IsopropanolWaterCan be effective but may participate in certain reactions (e.g., transesterification). The presence of water can also be problematic.
Strategy 2: In-Situ or Prior Free-Basing (pH Adjustment)

This is often the most effective and widely applicable method. Converting the hydrochloride salt to its neutral, "free base" form dramatically increases its solubility in organic solvents.[8][9]

Rationale: The free base is a neutral organic molecule without the high lattice energy of the salt. It is therefore significantly more soluble in a wider range of organic solvents. The conversion is a simple acid-base reaction where a base removes the proton from the anilinium ion.[10]

This protocol is ideal when the presence of a base and its corresponding salt byproduct does not interfere with the subsequent reaction.

Methodology:

  • Charge the reaction vessel with this compound (1.0 eq) and the chosen organic solvent (e.g., THF, Toluene, DCM).

  • Add a suitable inorganic base (see Table 2) to the suspension. A slight excess (1.1 to 1.5 eq) is typically used.

  • Stir the mixture at room temperature for 30-60 minutes. A visual change from a suspension to a clearer solution is often observed. The byproduct salt (e.g., NaCl, KCl) will precipitate as a fine solid.

  • Proceed with the addition of other reagents to the reaction mixture. The precipitated inorganic salt generally does not interfere with many common reaction types.

Table 2: Common Bases for In-Situ Free-Basing

BaseEquivalentsSolvent CompatibilityNotes
Triethylamine (Et₃N) 1.1 - 1.5THF, DCM, TolueneForms triethylammonium chloride, which is often soluble. May need to be removed during workup.
DIPEA 1.1 - 1.5THF, DCM, TolueneA non-nucleophilic base, good for sensitive substrates.
Sodium Carbonate (Na₂CO₃) 1.5 - 2.0DMF, AcetonitrileA mild, inexpensive base. Biphasic conditions may be required for optimal results.
Potassium Carbonate (K₂CO₃) 1.5 - 2.0DMF, AcetoneSimilar to Na₂CO₃ but slightly stronger.

Use this method when your reaction is sensitive to the presence of bases or inorganic salts.

Methodology:

  • Dissolve the this compound in water.

  • Add an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Slowly add an aqueous solution of a base (e.g., 1M NaOH or NaHCO₃) while stirring until the pH of the aqueous layer is > 9.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, typically as an oil or low-melting solid.

  • Caution: The free base may be less stable than the hydrochloride salt. It is often recommended to use it immediately after preparation.[11]

Strategy 3: Temperature Elevation

Rationale: For most neutral organic compounds, solubility increases with temperature.[9] By providing thermal energy, you can help overcome the activation energy required to break the crystal lattice.

Procedure:

  • Gradually heat the reaction mixture while stirring.

  • Monitor for dissolution. Be aware that the compound may precipitate upon cooling, so it's crucial to maintain the temperature throughout the reaction.

  • Important: Check the thermal stability of your reactants and solvent before increasing the temperature significantly. The free aniline base can be sensitive to air and light.[11]

Strategy 4: Phase-Transfer Catalysis (PTC)

This technique is particularly useful for reactions involving an ionic reactant in an aqueous phase and an organic-soluble reactant.[12][13]

Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of an ion from the aqueous phase into the organic phase where the reaction occurs.[4][14] In this case, it can help shuttle the aniline or another ionic reagent across the phase boundary.[15]

When to Use It: Consider PTC for biphasic reactions, for example, an alkylation using an alkyl halide (in the organic phase) and a nucleophile generated in an aqueous basic phase.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Reaction with 5-Chloro-2-fluoro-4-methylaniline HCl shows poor performance. check_dissolved Is the starting material fully dissolved in the reaction solvent? start->check_dissolved solubility_issue Solubility is the primary issue. Proceed to enhancement strategies. check_dissolved->solubility_issue No other_issue Solubility is not the issue. Investigate other parameters (kinetics, catalyst, temperature, etc.). check_dissolved->other_issue Yes strategy_ph Strategy 1: pH Adjustment (Free-Basing) solubility_issue->strategy_ph strategy_solvent Strategy 2: Solvent Optimization (Polar Aprotic / Co-solvents) solubility_issue->strategy_solvent strategy_temp Strategy 3: Increase Temperature solubility_issue->strategy_temp strategy_ptc Strategy 4: Phase-Transfer Catalysis (for biphasic systems) solubility_issue->strategy_ptc check_success Is the material now soluble and the reaction proceeding? strategy_ph->check_success strategy_solvent->check_success strategy_temp->check_success strategy_ptc->check_success success Success! Proceed with reaction and workup. check_success->success Yes failure Try an alternative strategy. check_success->failure No failure->strategy_solvent from pH failure->strategy_temp from Solvent

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis.

I. Overview of the Synthetic Pathway

The most viable and scalable synthetic route to this compound involves a two-step process starting from a suitable nitroaromatic precursor. The general scheme is as follows:

  • Catalytic Hydrogenation: Reduction of the nitro group of a precursor like 1-chloro-2-fluoro-4-methyl-5-nitrobenzene to the corresponding aniline.

  • Salt Formation: Conversion of the resulting 5-Chloro-2-fluoro-4-methylaniline free base to its hydrochloride salt.

This guide will delve into the critical aspects of each step, potential pitfalls, and solutions for a successful scale-up.

II. Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Catalytic Hydrogenation Step

Question 1: My hydrogenation reaction is sluggish or has stalled. What are the potential causes and how can I troubleshoot this?

Answer: A slow or stalled hydrogenation reaction is a common issue during scale-up. The root causes can often be traced to catalyst activity, reaction conditions, or substrate purity.

  • Catalyst Deactivation:

    • Poisoning: The palladium catalyst is sensitive to impurities such as sulfur or other halogenated compounds that may be present in the starting materials or solvent. Ensure high-purity reagents and solvents are used.[1]

    • Improper Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[2]

    • Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are of appropriate quality.

  • Insufficient Mass Transfer:

    • Poor Agitation: In a larger reactor, inadequate stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, thereby limiting the reaction rate.[2]

    • Solution: Ensure the mechanical stirrer in your reactor is sufficient for the increased volume and potential slurry formation. Baffling in the reactor can also improve mixing.

  • Sub-optimal Reaction Conditions:

    • Low Hydrogen Pressure: While atmospheric pressure (balloon) may suffice for small-scale reactions, scaling up often requires higher hydrogen pressure to increase the reaction rate.[2]

    • Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

    • Solution: Gradually increase the hydrogen pressure (e.g., to 3-4 bar) and temperature, while carefully monitoring the reaction progress and exotherm.

Question 2: I am observing significant by-product formation, such as dehalogenation. How can I minimize this?

Answer: Dehalogenation (loss of the chlorine atom) is a known side reaction in catalytic hydrogenations of halogenated nitroaromatics.

  • Over-hydrogenation: Prolonged reaction times or harsh conditions (high temperature and pressure) can promote dehalogenation.

    • Solution: Carefully monitor the reaction progress by TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed.[2]

  • Catalyst Choice: The choice of catalyst and support can influence selectivity.

    • Solution: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) could be screened for better selectivity in your specific system.

Question 3: How do I safely handle the pyrophoric Pd/C catalyst on a larger scale?

Answer: Safety is paramount when handling pyrophoric catalysts.

  • Handling: Always handle the catalyst in a wet state (e.g., as a paste with water or the reaction solvent) and under an inert atmosphere.[3]

  • Addition: Add the catalyst to the reactor first, followed by the solvent, and then inert the reactor before introducing the substrate.

  • Filtration: After the reaction, purge the reactor with an inert gas. The catalyst should be filtered through a pad of Celite®. The filter cake must be kept wet with solvent or water at all times to prevent ignition and should be disposed of in a designated, properly labeled waste container.[2][3]

B. Hydrochloride Salt Formation and Purification

Question 4: I am having trouble with the crystallization of the hydrochloride salt. The product is oily or the yield is low. What should I do?

Answer: Proper crystallization is key to obtaining a high-purity product.

  • Solvent Choice: The choice of solvent is critical for obtaining a crystalline product. Anhydrous conditions are often necessary.

    • Solution: A common method is to dissolve the purified aniline free base in a suitable solvent like ethanol or isopropanol and then bubble anhydrous hydrogen chloride (HCl) gas through the solution.[4] Alternatively, a solution of HCl in an organic solvent (e.g., HCl in isopropanol) can be used.

  • Water Content: The presence of water can lead to the formation of hydrates or prevent crystallization altogether, resulting in an oil.

    • Solution: Ensure the aniline free base is dry and use anhydrous solvents. Dry the final hydrochloride salt thoroughly under vacuum.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals or an oil.

    • Solution: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the product can also aid in crystallization.

Question 5: How can I improve the purity of my final this compound product?

Answer: Recrystallization is a powerful technique for purifying crystalline solids.

  • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture and allow it to cool slowly. The impurities will remain in the mother liquor, while the purified product crystallizes out.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anilinium salts include ethanol, isopropanol, or mixtures with other organic solvents.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Materials:

  • 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

  • 10% Palladium on Carbon (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure gauges, and a gas inlet/outlet.

Procedure:

  • Charge the hydrogenation reactor with 10% Pd/C (typically 1-5 mol% of the substrate).

  • Add methanol or ethanol to the reactor to create a slurry.

  • Seal the reactor and purge thoroughly with nitrogen or argon to remove all oxygen.

  • Add a solution of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in the reaction solvent to the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C). The reaction is exothermic, so cooling may be necessary.[5]

  • Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Once the reaction is complete, stop the hydrogen flow and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake remains wet at all times.

  • Wash the filter cake with the reaction solvent.

  • The combined filtrate contains the 5-Chloro-2-fluoro-4-methylaniline free base.

Protocol 2: Formation and Crystallization of this compound

Materials:

  • Filtrate from Protocol 1 (containing 5-Chloro-2-fluoro-4-methylaniline)

  • Anhydrous Hydrogen Chloride (gas or in a suitable solvent like isopropanol)

  • Ethanol or Isopropanol

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Concentrate the filtrate from the hydrogenation step under reduced pressure to obtain the crude 5-Chloro-2-fluoro-4-methylaniline free base.

  • Dissolve the crude free base in a suitable solvent such as ethanol or isopropanol.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol while stirring. The hydrochloride salt will precipitate.

  • Monitor the pH to ensure complete salt formation (pH ~1-2).

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration and wash with a small amount of cold solvent.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

  • For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system.

IV. Data Presentation

Table 1: Key Reaction Parameters for Scale-Up

ParameterLaboratory Scale (Exemplary)Pilot/Production Scale Considerations
Substrate 1-Chloro-2-fluoro-4-methyl-5-nitrobenzeneEnsure consistent purity and low levels of catalyst poisons.
Catalyst 10% Pd/C (1-5 mol%)Optimize catalyst loading for cost-effectiveness and reaction rate. Consider catalyst recycling strategies.
Solvent Methanol or EthanolChoose a solvent with appropriate boiling point for thermal control and consider solvent recovery.
Hydrogen Pressure 1-5 barHigher pressure can increase reaction rate but requires appropriately rated equipment.
Temperature 25-50 °CImplement robust temperature control to manage the exotherm and prevent runaway reactions.[6]
Agitation Magnetic stirringMechanical stirring with appropriate impeller design is crucial for good mass transfer.

V. Visualization

Experimental Workflow

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation A Charge Reactor with 10% Pd/C and Solvent B Inert Reactor (Nitrogen/Argon Purge) A->B C Add Substrate: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene B->C D Pressurize with Hydrogen Gas C->D E Controlled Heating and Vigorous Stirring D->E F Monitor Reaction (TLC/GC/HPLC) E->F G Depressurize and Inert Reactor F->G H Filter to Remove Catalyst (Keep Wet) G->H I Filtrate: Aniline Free Base H->I J Concentrate Filtrate I->J Transfer K Dissolve in Ethanol/Isopropanol J->K L Add Anhydrous HCl K->L M Precipitation and Cooling L->M N Filter and Wash Solid M->N O Dry under Vacuum N->O P Final Product: 5-Chloro-2-fluoro-4-methylaniline HCl O->P

Caption: A typical workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree: Sluggish Hydrogenation

G Start Sluggish/Stalled Hydrogenation CheckCatalyst Check Catalyst Start->CheckCatalyst CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK CatalystPoisoned Catalyst Poisoned/ Deactivated? CheckCatalyst->CatalystPoisoned No CheckPurity Check Starting Material Purity CheckConditions->CheckPurity Conditions OK LowPressure Increase H2 Pressure CheckConditions->LowPressure Low Pressure LowTemp Increase Temperature CheckConditions->LowTemp Low Temp PoorAgitation Improve Agitation CheckConditions->PoorAgitation Poor Agitation PurifySM Purify Starting Material CheckPurity->PurifySM Impurities Detected FreshCatalyst Use Fresh Catalyst CatalystPoisoned->FreshCatalyst Success Reaction Proceeds FreshCatalyst->Success LowPressure->Success LowTemp->Success PoorAgitation->Success PurifySM->Success

Caption: A decision tree for troubleshooting a slow hydrogenation reaction.

VI. References

  • Benchchem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 26-31.

  • HEL Group. (2024, July 12). Achieving safe conditions for hydrogenation reaction using concentrated raw materials.

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.

  • Benchchem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.

  • Wikipedia. (n.d.). Reduction of nitro compounds.

  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. r/chemistry.

  • Lewis, C. A. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. ACS Publications.

  • Benchchem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography A, 188(2), 412-416.

  • Semantic Scholar. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION.

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

  • Made-in-China.com. (n.d.). 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis.

  • ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • Benchchem. (2025). Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate.

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.

  • Guidechem. (n.d.). How is 5-Chloro-2-methylaniline synthesized?.

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

  • ResearchGate. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.

  • ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.

  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.

  • Benchchem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.

  • Simson Pharma Limited. (n.d.). 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene.

  • Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9).

  • Chemistry Steps. (n.d.). Reactions of Aniline.

  • gsrs. (n.d.). 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE.

  • Guidechem. (n.d.). 1-chloro-5-fluoro-2-methyl-4-nitro-benzene.

  • Li, L., Li, N., Mo, X.-T., Yuan, M.-W., Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1134–1141.

  • ChemicalBook. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).

  • Taylor & Francis. (n.d.). Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. (n.d.). NIH.

  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS....

  • Dana Bioscience. (n.d.). 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene.

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Validation & Comparative

A Comparative Guide to 5-Chloro-2-fluoro-4-methylaniline Hydrochloride and Other Halogenated Anilines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Halogenated Anilines in Modern Chemistry

Aniline and its derivatives are foundational pillars in the vast edifice of organic synthesis, serving as indispensable precursors in the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic introduction of halogen atoms onto the aniline ring profoundly modulates the molecule's physicochemical properties, including its reactivity, basicity, and metabolic stability. This targeted functionalization allows for the fine-tuning of molecular characteristics, a crucial aspect in the design of novel therapeutic agents and functional materials.[2]

This guide provides an in-depth comparative analysis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a polysubstituted aniline, with other key halogenated anilines. We will delve into the electronic and steric effects of different halogen substitution patterns, supported by experimental data, to provide a clear rationale for selecting the optimal building block for your specific research and development needs.

Featured Compound: this compound - A Profile

This compound is a unique trifunctionalized aniline derivative. The presence of a chloro, a fluoro, and a methyl group on the aniline ring creates a distinct electronic and steric environment, influencing its reactivity in various chemical transformations.

Structural and Physicochemical Properties:

PropertyValueSource
CAS Number 1263274-31-2[3]
Molecular Formula C₇H₈Cl₂FN[4]
Molecular Weight 196.05 g/mol [5]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in polar organic solventsGeneral Knowledge

The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for a variety of synthetic applications.

Comparative Analysis with Other Halogenated Anilines

The reactivity and properties of a substituted aniline are fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrogen atom, enhancing basicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and nucleophilicity.[6]

To illustrate these principles, we will compare 5-Chloro-2-fluoro-4-methylaniline with a selection of other commercially available halogenated anilines:

  • 4-Fluoroaniline: An example of a simple monohalogenated aniline with an electron-withdrawing fluorine atom.

  • 4-Chloroaniline: A common building block with a moderately electron-withdrawing chlorine atom.

  • 4-Bromoaniline: Similar to 4-chloroaniline but with a slightly less electronegative bromine atom.

  • 2,4-Dichloroaniline: A di-halogenated aniline with increased electron deficiency.

Electronic Effects and Basicity (pKa)

The basicity of an aniline, represented by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom.

CompoundSubstituentsPredicted pKa (relative to Aniline)Rationale
Aniline-H4.60[7]Reference compound
4-Fluoroaniline4-FLowerFluorine is strongly electron-withdrawing (-I effect).
4-Chloroaniline4-ClLowerChlorine is electron-withdrawing (-I effect).
4-Bromoaniline4-BrLowerBromine is electron-withdrawing (-I effect).
2,4-Dichloroaniline2-Cl, 4-ClSignificantly LowerAdditive electron-withdrawing effect of two chlorine atoms.
5-Chloro-2-fluoro-4-methylaniline 5-Cl, 2-F, 4-MeLowerThe two halogens are strongly electron-withdrawing, while the methyl group is weakly electron-donating. The net effect is a decrease in basicity compared to aniline.

The interplay of inductive and resonance effects of the substituents dictates the overall electron density on the aniline ring and the nitrogen atom. This, in turn, influences the compound's performance in various chemical reactions.

Reactivity in Cross-Coupling Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in pharmaceutical synthesis. The nucleophilicity of the aniline is a key factor in the success of this reaction.

Anilines with electron-donating groups generally exhibit higher reactivity in Buchwald-Hartwig amination due to their increased nucleophilicity. Conversely, electron-withdrawing groups can decrease the reaction rate and yield.

Hypothetical Comparative Reactivity in Buchwald-Hartwig Amination:

Aniline DerivativePredicted ReactivityRationale
4-MethylanilineHighThe electron-donating methyl group increases the nucleophilicity of the amine.
AnilineModerateReference compound.
4-ChloroanilineLowerThe electron-withdrawing chlorine atom reduces the nucleophilicity of the amine.
2,4-DichloroanilineLowThe presence of two electron-withdrawing chlorine atoms significantly deactivates the amine.
5-Chloro-2-fluoro-4-methylaniline Moderate to LowThe deactivating effect of the two halogen atoms is partially offset by the activating methyl group. The steric hindrance from the ortho-fluoro group may also play a role.

This highlights the nuanced control that substituent patterns exert on reactivity.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these anilines, we present a generalized protocol for a key synthetic transformation.

Protocol 1: Comparative Buchwald-Hartwig Amination of an Aryl Bromide

Objective: To compare the relative reactivity of different halogenated anilines in a palladium-catalyzed cross-coupling reaction with a model aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Aniline derivative (e.g., this compound, 4-chloroaniline, etc.)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Reaction vials, magnetic stirrer, heating block

  • Standard workup and purification reagents

Procedure:

  • To a reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), the aniline derivative (1.2 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (1.4 mmol) and anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography on silica gel.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

By running this experiment with different aniline derivatives under identical conditions, a direct comparison of their reactivity can be established based on reaction time and product yield.

Visualizing Reaction Workflows and Relationships

To better illustrate the concepts discussed, we provide the following diagrams generated using Graphviz.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Ar_X L2Pd(II)(Ar)(X) OxAdd->PdII_Ar_X Ligand_Ex Ligand Exchange PdII_Ar_X->Ligand_Ex Amine Amine (R2NH) Amine->Ligand_Ex PdII_Ar_NR2 L2Pd(II)(Ar)(NR2) Ligand_Ex->PdII_Ar_NR2 RedElim Reductive Elimination PdII_Ar_NR2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR2) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Substituent_Effects substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -F, -NO2) substituent->ewg electron_density Electron Density on Ring and Nitrogen edg->electron_density Increases ewg->electron_density Decreases basicity Basicity (pKa) electron_density->basicity Influences nucleophilicity Nucleophilicity electron_density->nucleophilicity Influences reactivity Reactivity in Electrophilic Reactions nucleophilicity->reactivity Determines

Caption: Influence of substituents on the properties of aniline.

Toxicological Considerations

Conclusion

This compound presents a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern of both electron-withdrawing halogens and an electron-donating methyl group offers a nuanced reactivity profile. By understanding the fundamental principles of substituent effects on the aniline core, researchers can make informed decisions in selecting the most suitable halogenated aniline for their synthetic targets. The provided experimental framework allows for a systematic and direct comparison of the performance of this compound against other commercially available anilines, empowering rational design and optimization in chemical research.

References

  • Benchchem. A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. (URL not available)
  • Benchchem.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. (URL not available)
  • Benchchem. A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines. (URL not available)
  • Williams, R. pKa Data Compiled by R. Williams. (2022-04-07) (URL not available)
  • Benchchem.
  • Benchchem. A Comparative Analysis of the Electronic Properties of Substituted Anilines. (URL not available)
  • NIH. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025-05-26) [Link]

  • ACS Publications. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • CSIRO Publishing. correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. [Link]

  • TSI Journals. correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. (2009-11-21) (URL not available)
  • Benchchem. A Comparative Analysis of the Electronic Properties of Substituted Anilines. (URL not available)
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  • PubMed. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. [Link]

  • Benchchem.
  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. (2025-08-06) [Link]

  • New Journal of Chemistry.
  • PubChem. 5-Chloro-2-methylaniline hydrochloride | C7H9Cl2N | CID 80416. [Link]

  • ResearchGate. Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (2025-08-07) [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines.. (2012-10-11) [Link]

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  • ResearchGate. Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (2025-08-08) [Link]

  • PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. [Link]

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  • PubMed. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL not available)
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The Strategic Advantage of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the vast arsenal of available reagents, substituted anilines represent a cornerstone for the construction of a diverse array of bioactive compounds. This guide provides an in-depth technical comparison of 5-Chloro-2-fluoro-4-methylaniline hydrochloride , a versatile synthon, against its structural and functional alternatives. We will delve into its efficacy in key synthetic routes, supported by mechanistic insights and representative experimental data, to offer a comprehensive resource for laboratory and industrial applications.

The Significance of Fluorinated and Chlorinated Anilines in Bioactive Scaffolds

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a chlorine atom can influence reactivity and provide additional vectors for molecular interactions. This compound strategically combines these features, making it a highly valuable precursor for the synthesis of a range of bioactive molecules, including kinase inhibitors, antimicrobial agents, and agrochemicals. Its utility has been noted in the development of novel anticancer agents where derivatives have demonstrated significant cytotoxicity against human cancer cell lines.

Comparative Analysis in Key Synthetic Routes

The efficacy of this compound is best illustrated through its performance in pivotal synthetic transformations. We will focus on two of the most prevalent and powerful methods for the formation of carbon-nitrogen bonds in pharmaceutical and agrochemical synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr) on Heteroaromatic Systems

The reaction of anilines with electron-deficient heteroaromatic halides, such as dichloropyrimidines, is a cornerstone in the synthesis of numerous kinase inhibitors.[1][2] The regioselectivity and yield of these reactions are highly dependent on the electronic and steric properties of the aniline nucleophile.

Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3] The rate-determining step is typically the initial nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms, often further activated by other substituents, facilitates this attack. The inherent nucleophilicity of the aniline and the stability of the resulting intermediate are key factors governing the reaction's success.

In the context of kinase inhibitor synthesis, particularly for targets like c-Jun N-terminal kinases (JNK), subtle changes in the substitution pattern of the aniline can have a significant impact on biological activity. For instance, in a series of pyrazol-3-yl-pyridine based JNK inhibitors, a 5-fluoro substituted aniline was found to be equipotent to a 5-chloro substituted analog, highlighting the nuanced interplay of electronic and steric effects on target engagement.

Illustrative Synthetic Workflow: SNAr Reaction

sn_ar_workflow cluster_steps Synthetic Protocol reagents 5-Chloro-2-fluoro-4-methylaniline HCl 2,4-Dichloropyrimidine Base (e.g., DIPEA) reaction_vessel Reaction Vessel Solvent (e.g., n-Butanol) Heat (e.g., 120 °C) reagents->reaction_vessel workup Aqueous Workup Extraction reaction_vessel->workup purification Column Chromatography workup->purification product 2-((5-chloro-2-fluoro-4-methylphenyl)amino) -4-chloropyrimidine purification->product

Caption: A typical workflow for the SNAr reaction.

Representative Experimental Protocol: SNAr Reaction

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (5-10 mL/mmol) is added this compound (1.1 eq) and a suitable base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-((5-chloro-2-fluoro-4-methylphenyl)amino)-4-chloropyrimidine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a broader substrate scope and often milder reaction conditions compared to traditional methods.[4] This reaction is particularly valuable for coupling anilines with aryl or heteroaryl halides that are less reactive in SNAr reactions.

Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Comparative Efficacy: The electronic properties of this compound will also influence its performance in the Buchwald-Hartwig amination. The electron-withdrawing substituents may necessitate a more electron-rich and sterically hindered phosphine ligand to promote the reductive elimination step. While no specific examples detailing the use of this particular aniline in a Buchwald-Hartwig reaction are readily available, protocols for similar halogenated anilines provide a solid foundation for reaction optimization. The use of pre-catalysts and careful selection of the base (e.g., sodium tert-butoxide, cesium carbonate) are critical for achieving high yields.

Illustrative Synthetic Workflow: Buchwald-Hartwig Amination

buchwald_hartwig_workflow cluster_steps Synthetic Protocol reagents 5-Chloro-2-fluoro-4-methylaniline HCl Aryl/Heteroaryl Halide Pd Catalyst & Ligand Base (e.g., NaOtBu) reaction_vessel Reaction Vessel Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂ or Ar) Heat reagents->reaction_vessel workup Filtration through Celite Aqueous Workup reaction_vessel->workup purification Column Chromatography workup->purification product N-Aryl/Heteroaryl Product purification->product

Caption: A typical workflow for Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar) is added the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 eq).

  • Anhydrous toluene (5-10 mL/mmol) is added, and the tube is sealed.

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Comparative Data Summary

The following table provides a qualitative and quantitative comparison of 5-Chloro-2-fluoro-4-methylaniline with representative alternative anilines in the context of the synthetic routes discussed. The data for the alternatives is drawn from published literature, while the performance of the target compound is inferred based on established structure-activity and reactivity principles.

Aniline DerivativeKey Structural FeaturesExpected Reactivity in SNArExpected Reactivity in Buchwald-HartwigNotes on Biological Activity of Derivatives
5-Chloro-2-fluoro-4-methylaniline Ortho-fluoro (EWG), meta-chloro (EWG), para-methyl (EDG)Moderate nucleophilicity, potentially slower than non-fluorinated analogs but with good control.Good substrate, may require more electron-rich ligands.Precursor for potent anticancer and antimicrobial agents.
3-Chloro-4-fluoroaniline Para-fluoro (EWG), meta-chloro (EWG)Similar to the target compound, with subtle differences in electronics.Good substrate, widely used in kinase inhibitor synthesis.Key intermediate for the synthesis of Gefitinib, a targeted cancer therapy.[5]
4-Fluoroaniline Para-fluoro (EWG)More nucleophilic than the target compound due to fewer EWGs.Excellent substrate, frequently used in kinase inhibitor synthesis.Incorporation enhances binding affinity and metabolic stability.
5-Chloro-2-methylaniline Meta-chloro (EWG), ortho-methyl (EDG)More nucleophilic than the target due to the absence of the ortho-fluoro group.Good substrate, used in the synthesis of dyes and pesticides.[6]Broad utility in industrial organic synthesis.[6]

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound emerges as a highly strategic building block for the synthesis of complex, bioactive molecules. Its unique substitution pattern of electron-withdrawing and electron-donating groups provides a nuanced level of reactivity that can be exploited for controlled and selective C-N bond formation in both SNAr and Buchwald-Hartwig amination reactions. While direct comparative studies are not yet prevalent in the literature, the foundational principles of organic chemistry and the extensive data on related analogs strongly support its efficacy. For researchers and drug development professionals, the judicious application of this versatile synthon offers a powerful tool for the efficient construction of novel chemical entities with potentially enhanced biological profiles.

References

  • Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Purity of 5-Chloro-2-fluoro-4-methylaniline hydrochloride by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison for validating the purity of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a key chemical intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind the experimental design, present a detailed protocol, and compare the performance of GC-MS with alternative analytical techniques.

The purity of starting materials and intermediates in pharmaceutical synthesis directly impacts the quality and safety of the final drug product. Regulatory bodies mandate stringent purity thresholds, making robust and reliable analytical methods essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive compound identification.[1]

The Analytical Challenge: this compound

This compound is a substituted aniline derivative. Its hydrochloride salt form presents a specific analytical challenge as salts are non-volatile.[2] Direct injection into a GC-MS system is not feasible. Therefore, a critical sample preparation step is required to liberate the free, more volatile aniline base. Furthermore, the polarity of the aniline functional group can lead to poor peak shape and tailing in gas chromatography.[3][4]

GC-MS Method Development and Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[5] The validation process, guided by the International Council for Harmonisation (ICH) guidelines, assesses several key parameters to demonstrate the method's reliability and accuracy.[6][7][8]

Experimental Workflow: A Step-by-Step Approach

The following protocol outlines a comprehensive GC-MS method for the purity analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Neutralize with NaOH to liberate free aniline prep2->prep3 prep4 Liquid-Liquid Extraction (LLE) with Dichloromethane prep3->prep4 prep5 Dry with Na2SO4 prep4->prep5 prep6 Concentrate under N2 prep5->prep6 analysis1 Inject Sample prep6->analysis1 Reconstitute in Ethyl Acetate analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection & Fragmentation analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Peak Integration & Identification analysis4->data1 data2 Purity Calculation (% Area) data1->data2 data3 Method Validation (ICH Q2(R2)) data2->data3 data4 Generate Report data3->data4

Caption: Workflow for GC-MS Purity Analysis.

Detailed Experimental Protocol

1. Sample Preparation: Liberating the Analyte

The hydrochloride salt must be neutralized to its free base form to ensure volatility for GC analysis.[9][10]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to achieve a concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 15 mL glass tube.

  • Neutralization and Extraction:

    • Add 10 mL of methanol to the sample tube and vortex to dissolve.

    • Add 1 mL of 1 M Sodium Hydroxide (NaOH) to neutralize the hydrochloride and liberate the free aniline.

    • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 1 minute, and allowing the layers to separate.

    • Carefully transfer the lower organic layer to a clean tube.

    • Repeat the extraction twice more with 5 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[11][12]

2. GC-MS Instrumentation and Conditions

The choice of GC column and instrument parameters is critical for achieving good separation and sensitivity. A mid-polarity column is often suitable for halogenated and amine-containing compounds.[13][14]

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, mid-polarity column suitable for a wide range of semi-volatile compounds.[15]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.[16]
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace impurity analysis.[2]
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minA temperature program designed to separate the main component from potential impurities with varying boiling points.
MS Source Temp. 230 °COptimizes ionization efficiency.[16]
MS Quad Temp. 150 °CMaintains ion path integrity.[16]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40-450 amuCovers the molecular weight of the target analyte and expected impurities.

3. Data Analysis and Purity Calculation

  • Identification: The primary peak is identified as 5-Chloro-2-fluoro-4-methylaniline by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.[17]

  • Purity Calculation: The purity is determined using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Method Validation According to ICH Q2(R2) Guidelines

To ensure the method is reliable, it must be validated according to ICH Q2(R2) guidelines.[5][6][18]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.
Linearity A linear relationship (R² ≥ 0.99) between concentration and response over a defined range (e.g., 50-150% of the nominal concentration).[7][19]
Accuracy The percent recovery of the analyte should be within 98.0-102.0% for spiked samples at different concentration levels.[7]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.[7]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).[19]
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters like oven temperature, flow rate, etc.[7]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the purity analysis of aromatic amines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is often used for the analysis of non-volatile or thermally labile compounds.[20][21]

FeatureGC-MSHPLC-UV/DAD
Principle Separation in the gas phase based on volatility and column interaction.Separation in the liquid phase based on partitioning between mobile and stationary phases.
Sample Volatility Requires volatile or derivatizable analytes.Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[22]
Sample Preparation May require extraction and derivatization.[3][4]Often involves simple dissolution and filtration.
Identification Definitive identification through mass spectral fragmentation patterns and library matching.[1]Identification based on retention time and UV spectrum, which is less specific than MS.
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good, but typically less sensitive than GC-MS for amenable compounds.
Impurity Profiling Excellent for identifying unknown impurities through mass spectral data.Can quantify known impurities but is less effective for identifying unknowns.

Key Considerations:

  • For routine quality control where impurities are known, HPLC can be a faster and simpler method.

  • For in-depth impurity profiling and identification of unknown degradation products, the structural information provided by GC-MS is invaluable.[20]

Other Techniques
  • Capillary Electrophoresis (CE): Offers high separation efficiency but can be less robust for routine use.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but is less sensitive than chromatographic methods for trace impurity analysis.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for validating the purity of this compound. The key to successful analysis lies in the meticulous sample preparation to liberate the free aniline and the optimization of GC-MS parameters to achieve optimal separation and detection. While HPLC offers a viable alternative for routine analysis, the definitive identification capabilities of GC-MS make it the superior choice for comprehensive purity assessment and impurity profiling in a drug development setting. A well-validated GC-MS method ensures the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the integrity of the final drug product.[19]

References

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  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Technology, 42. Available at: [Link]

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  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Reemtsma, T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-11. Available at: [Link]

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  • Bundy, J. G., et al. (2002). Comparative analysis of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): Identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1974-1981.

Sources

Comparative analysis of different synthetic methods for 5-Chloro-2-fluoro-4-methylaniline.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aniline derivatives is a cornerstone of new molecule discovery. 5-Chloro-2-fluoro-4-methylaniline, a halogenated aromatic amine, presents a unique substitution pattern that makes it a valuable intermediate. Its synthesis, however, is not trivial and requires a careful selection of synthetic strategies to achieve optimal yield, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of plausible synthetic methodologies for obtaining 5-Chloro-2-fluoro-4-methylaniline, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Strategic Importance of Synthetic Route Selection

The arrangement of substituents on the aniline ring—a chlorine atom, a fluorine atom, a methyl group, and an amino group—necessitates a multi-step synthetic approach. The choice of the synthetic pathway is critical as it dictates not only the overall efficiency but also the impurity profile of the final product. The primary considerations in designing a synthesis for this molecule are the regioselectivity of the reactions and the compatibility of the functional groups at each step. This guide will explore three logical and chemically sound synthetic routes, evaluating their respective strengths and weaknesses.

Synthetic Route 1: Reduction of a Nitroaromatic Precursor

A classic and often reliable approach to the synthesis of anilines is the reduction of the corresponding nitro compound. This strategy hinges on the successful synthesis of the key intermediate, 4-chloro-2-fluoro-5-nitrotoluene.

Workflow for Synthetic Route 1

Synthetic_Route_1 cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2-Chloro-4-fluorotoluene B Nitration (HNO₃, H₂SO₄) A->B Reactant C 4-Chloro-2-fluoro-5-nitrotoluene B->C Product D Reduction C->D Reactant E 5-Chloro-2-fluoro-4-methylaniline D->E Product

Caption: Workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline via reduction of a nitroaromatic precursor.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-fluoro-5-nitrotoluene

The nitration of 2-chloro-4-fluorotoluene is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-4-fluorotoluene while maintaining the temperature below 10 °C.

  • Reaction Execution: Stir the mixture at a controlled temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrotoluene to 5-Chloro-2-fluoro-4-methylaniline

The reduction of the nitro group can be accomplished through several methods, each with its own advantages.

  • Method A: Catalytic Hydrogenation [1][2][3]

    • Reaction Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve 4-chloro-2-fluoro-5-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Reaction Execution: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Work-up: Carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Purification: Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be further purified if necessary.

  • Method B: Metal-Acid Reduction (e.g., Iron in Acetic Acid) [1][3][4][5]

    • Reaction Setup: To a mixture of 4-chloro-2-fluoro-5-nitrotoluene in ethanol and water, add iron powder and a catalytic amount of acetic acid or ammonium chloride.

    • Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture and filter it through celite to remove the iron salts.

    • Purification: Concentrate the filtrate and extract the product into an organic solvent. Wash, dry, and concentrate the organic layer to yield the desired aniline.

  • Method C: Tin(II) Chloride Reduction [1][4][6][7]

    • Reaction Setup: Dissolve 4-chloro-2-fluoro-5-nitrotoluene in ethanol and add an excess of tin(II) chloride dihydrate.

    • Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

    • Work-up: Remove the solvent under reduced pressure and partition the residue between an organic solvent and a basic aqueous solution (e.g., sodium hydroxide) to precipitate tin salts.

    • Purification: Filter the mixture and separate the organic layer. Wash, dry, and concentrate the organic phase to obtain the product.

Synthetic Route 2: Electrophilic Chlorination of a Precursor Aniline

This approach involves introducing the chlorine atom at a later stage of the synthesis, starting from a readily available or synthesizable fluoro-methylaniline.

Workflow for Synthetic Route 2

Synthetic_Route_2 A 2-Fluoro-4-methylaniline B Acetylation (Acetic Anhydride) A->B C N-(2-fluoro-4-methylphenyl)acetamide B->C D Chlorination (e.g., NCS) C->D E N-(5-chloro-2-fluoro-4-methylphenyl)acetamide D->E F Hydrolysis (Acid or Base) E->F G 5-Chloro-2-fluoro-4-methylaniline F->G

Caption: Workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline via electrophilic chlorination.

Experimental Protocols

Step 1: Protection of the Amino Group

The highly activating and ortho-, para-directing amino group needs to be protected to control the regioselectivity of the chlorination and prevent side reactions. Acetylation is a common protection strategy.

  • Reaction: Treat 2-fluoro-4-methylaniline with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) or in acetic acid.

  • Work-up: Quench the reaction with water and collect the precipitated N-(2-fluoro-4-methylphenyl)acetamide by filtration.

Step 2: Regioselective Chlorination

The acetylated aniline is then subjected to chlorination. The bulky acetyl group helps to direct the incoming electrophile to the less sterically hindered para position relative to the activating amino group.

  • Reaction: Treat N-(2-fluoro-4-methylphenyl)acetamide with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or acetic acid.

  • Work-up: After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution) and extract the product into an organic solvent.

Step 3: Deprotection

The final step is the removal of the acetyl protecting group to reveal the desired aniline.

  • Reaction: Hydrolyze N-(5-chloro-2-fluoro-4-methylphenyl)acetamide under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions with heating.

  • Work-up: Neutralize the reaction mixture and extract the liberated 5-Chloro-2-fluoro-4-methylaniline with an organic solvent. Wash, dry, and purify as needed.

Synthetic Route 3: Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[8][9]

Workflow for Synthetic Route 3

Synthetic_Route_3 A 2-Fluoro-4-methyl-5-nitroaniline B Reduction A->B C 4-Fluoro-5-methylbenzene-1,2-diamine B->C D Diazotization (NaNO₂, HCl) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCl) E->F G 5-Chloro-2-fluoro-4-methylaniline F->G

Caption: Workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline via a Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of the Diamine Precursor

The starting material for this route is 2-fluoro-4-methyl-5-nitroaniline, which needs to be reduced to the corresponding diamine.

  • Reaction: Reduce 2-fluoro-4-methyl-5-nitroaniline using one of the methods described in Route 1 (e.g., catalytic hydrogenation or metal-acid reduction) to obtain 4-fluoro-5-methylbenzene-1,2-diamine.

Step 2: Diazotization

The newly formed amino group is selectively diazotized.

  • Reaction: Dissolve the diamine in a cold aqueous solution of a strong acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0-5 °C.

Step 3: Sandmeyer Reaction

The diazonium salt is then converted to the chloro-substituted product.

  • Reaction: Add the cold diazonium salt solution to a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Work-up: Allow the reaction to warm to room temperature, and then heat to ensure complete decomposition of the diazonium salt. Extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and purify by column chromatography or distillation.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, scalability, cost, safety, and the desired purity of the final product.

FeatureRoute 1: Nitro ReductionRoute 2: Electrophilic ChlorinationRoute 3: Sandmeyer Reaction
Starting Materials Readily available or accessibleRequires synthesis of a specific aniline precursorRequires a nitro-diamine precursor, which may need to be synthesized
Number of Steps 233
Regioselectivity Generally good, but nitration can sometimes yield isomersCan be challenging; requires a protecting group strategyGenerally high, as the position of the incoming chloro group is determined by the initial amino group
Yield Can be high, especially with catalytic hydrogenationCan be moderate to good, but depends on the efficiency of each stepCan be variable; Sandmeyer reactions can sometimes have moderate yields
Scalability Generally scalable, especially catalytic hydrogenationScalable, but protection/deprotection steps add to the overall processCan be challenging to scale due to the instability of diazonium salts
Safety Concerns Use of nitrating agents (strong acids), flammable hydrogen gasUse of potentially corrosive reagentsDiazonium salts are unstable and potentially explosive, requiring strict temperature control
Purification May require purification to remove isomers from the nitration stepRequires purification at multiple stagesMay require careful purification to remove byproducts from the Sandmeyer reaction

Conclusion and Recommendations

For the synthesis of 5-Chloro-2-fluoro-4-methylaniline, Synthetic Route 1 (Reduction of a Nitroaromatic Precursor) often represents the most straightforward and efficient approach, provided that the precursor 4-chloro-2-fluoro-5-nitrotoluene can be synthesized with good regioselectivity. The reduction step is typically high-yielding and can be achieved using various well-established methods. Catalytic hydrogenation, in particular, is a clean and efficient method for this transformation.

Synthetic Route 2 (Electrophilic Chlorination) offers an alternative when the starting aniline is more accessible than the corresponding nitro compound. However, the need for protection and deprotection steps adds to the overall length of the synthesis and may impact the overall yield.

Synthetic Route 3 (Sandmeyer Reaction) is a viable option, especially when other methods fail to provide the desired regioselectivity. However, the handling of potentially unstable diazonium intermediates requires careful consideration, especially on a larger scale.

Ultimately, the optimal choice of synthesis will depend on a thorough evaluation of the specific capabilities and constraints of the laboratory or manufacturing facility. It is recommended to perform small-scale trial runs of the most promising routes to determine the most effective method for producing 5-Chloro-2-fluoro-4-methylaniline with the desired quality and efficiency.

References

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A Senior Application Scientist's Guide to Differentiating Isomers of Chloro-Fluoro-Methylaniline using Comparative Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Isomer Identification

In the landscape of pharmaceutical development and fine chemical synthesis, positional isomers—molecules with identical chemical formulas but different arrangements of atoms—can exhibit vastly different pharmacological, toxicological, and chemical properties. Chloro-fluoro-methylaniline, a substituted aniline, serves as a vital structural motif in numerous bioactive compounds. The precise location of the chloro, fluoro, and methyl groups on the aniline ring is not a trivial detail; it is a critical determinant of molecular function. Consequently, the ability to unambiguously identify and differentiate its various isomers is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides researchers, scientists, and drug development professionals with an in-depth, comparative framework for differentiating isomers of chloro-fluoro-methylaniline. We will move beyond a simple recitation of data to explore the underlying principles of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is on building a logical, self-validating workflow that leverages the strengths of each method to construct an undeniable structural proof.

The Spectroscopic Toolbox: A Multi-Faceted Approach to Structural Elucidation

No single technique can unilaterally provide a complete structural picture. True analytical confidence is achieved by integrating complementary data from multiple spectroscopic sources. The logical workflow for this process involves a tiered approach, starting with broad characterization and moving towards fine structural details.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Unknown Unknown Isomer Sample MS Mass Spectrometry (MS) Unknown->MS Provides Molecular Weight & Elemental Composition (Cl) IR Infrared (IR) Spectroscopy Unknown->IR Identifies Functional Groups & Substitution Pattern Clues NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR IR->NMR Corroborate Findings Data Integrated Data Analysis NMR->Data Provides Connectivity & Spatial Relationships Structure Confirmed Isomer Structure Data->Structure Final Structural Assignment

Caption: Integrated workflow for the spectroscopic identification of chloro-fluoro-methylaniline isomers.

Part 1: Mass Spectrometry – Confirming Mass and Halogen Presence

Mass spectrometry is the foundational first step. Its primary role is to confirm the molecular weight and provide definitive evidence for the presence of a chlorine atom, a feature that produces a highly characteristic isotopic signature.

Causality of Experimental Choice: We employ Electron Ionization (EI) as it is a robust, high-energy technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that can be compared across laboratories.

Interpreting the Data: The molecular formula for chloro-fluoro-methylaniline is C₇H₇ClFN. The key diagnostic feature is the isotopic pattern of chlorine. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in two molecular ion peaks:

  • M⁺ Peak: Corresponding to the molecule with the ³⁵Cl isotope.

  • [M+2]⁺ Peak: Corresponding to the molecule with the ³⁷Cl isotope, appearing two m/z units higher.

The relative intensity of the M⁺ to the [M+2]⁺ peak will be approximately 3:1, which is an unmistakable indicator of a single chlorine atom in the molecule.[1]

Table 1: Key Mass Spectrometry Data for a Representative Isomer (3-Chloro-4-fluoro-2-methylaniline)

FeatureExpected m/zInterpretation
Molecular Ion (M⁺) 159Corresponds to the C₇H₇³⁵ClFN isomer.
Isotope Peak ([M+2]⁺) 161Corresponds to the C₇H₇³⁷ClFN isomer. Relative intensity is ~33% of M⁺.
Key Fragments M-15 (m/z 144)Loss of the methyl (-CH₃) group.
M-28 (m/z 131)Potential loss of CO or C₂H₄ from ring fragmentation.

Note: Fragmentation patterns will vary slightly between isomers but the molecular ion pattern will be consistent.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups and Substitution Patterns

IR spectroscopy provides rapid, non-destructive analysis of the functional groups present and offers valuable clues about the substitution pattern on the aromatic ring.

Causality of Experimental Choice: We use Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory for most samples. This requires minimal sample preparation and provides high-quality spectra for liquids and solids. For gas-phase studies, a standard gas cell is used.

Interpreting the Data: While all isomers will share common features (N-H, aromatic C-H, C=C stretches), the key differentiating region is the C-H out-of-plane bending ("oop") region between 900-675 cm⁻¹. The pattern of absorption bands in this region is highly characteristic of the number and position of adjacent hydrogen atoms on the aromatic ring.[2]

Table 2: Characteristic IR Absorption Ranges for Chloro-Fluoro-Methylaniline Isomers

Vibrational ModeFrequency Range (cm⁻¹)Significance
N-H Stretch 3350-3500 (one peak for N-methyl)Confirms the secondary amine functional group.[3]
Aromatic C-H Stretch 3000-3100Indicates the presence of hydrogens on the aromatic ring.[2]
Aliphatic C-H Stretch 2850-2960Corresponds to the methyl (-CH₃) group.
Aromatic C=C Stretch 1400-1600Multiple bands confirm the aromatic ring.[2]
C-H Out-of-Plane Bend 675-900Highly diagnostic. The specific pattern helps determine the ring substitution.[2]
C-F Stretch 1000-1400Strong absorption confirming the fluoro substituent.
C-Cl Stretch 600-800Confirms the chloro substituent.

For example, an isomer with two adjacent hydrogens on the ring will show a strong band in a different position within the "oop" region than an isomer with an isolated hydrogen.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Tool

NMR is the most powerful technique for isomer differentiation, providing unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms. For these compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality of Experimental Choice: High-field NMR (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and simplify the interpretation of complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring atoms (splitting pattern).

Interpreting the Data:

  • Chemical Shift (δ): Protons on the aromatic ring typically appear between 6.5-8.0 ppm.[5][6] Their exact position is influenced by the electron-donating (-CH₃) and electron-withdrawing (-Cl, -F) nature of the substituents. Protons ortho or para to the electron-withdrawing groups will be shifted downfield (higher ppm), while those ortho or para to the methyl group will be shifted upfield (lower ppm).

  • Splitting Pattern (Multiplicity): This is the most critical feature for isomer differentiation. Protons on adjacent carbons "split" each other's signals. The magnitude of this interaction, the coupling constant (J, measured in Hz), depends on the spatial relationship:

    • Ortho-coupling (³JHH): 7-10 Hz (protons on adjacent carbons).

    • Meta-coupling (⁴JHH): 2-3 Hz (protons separated by one carbon).

    • Para-coupling (⁵JHH): 0-1 Hz (protons opposite each other, often not resolved).[7]

  • Fluorine Coupling: The ¹⁹F nucleus (spin I=1/2) also couples to nearby protons, providing another layer of structural information. This H-F coupling is observed over several bonds.

Table 3: Predicted ¹H NMR Data Comparison for Two Hypothetical Isomers

IsomerAromatic Proton Signals (Predicted)Methyl Signal (Predicted)Key Differentiator
4-Chloro-2-fluoro-5-methylaniline Two singlets (or very small meta-coupling). One proton will show coupling to fluorine.One singlet, ~2.2 ppm.The aromatic protons are not adjacent and will appear as singlets.
3-Chloro-4-fluoro-2-methylaniline Two doublets. One proton is ortho to the other, showing a large ³JHH coupling (~8 Hz). Both will show coupling to fluorine.One singlet, ~2.1 ppm.The clear ortho-coupling (doublet of doublets due to F-coupling) is definitive.
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides information on the number of unique carbon environments and is exceptionally sensitive to the electronic effects of substituents.

Interpreting the Data:

  • Number of Signals: The number of distinct peaks in the proton-decoupled spectrum indicates the number of non-equivalent carbons. Symmetrical isomers will show fewer signals than asymmetrical ones.[5][6]

  • Chemical Shift (δ): Aromatic carbons resonate between 120-150 ppm.[6]

  • Carbon-Fluorine Coupling (JCF): This is a powerful diagnostic tool. The C-F bond results in large coupling constants, which are easily observed. The magnitude of the coupling decreases with the number of bonds between the carbon and fluorine atoms:

    • ¹JCF (direct): ~240-260 Hz (very large and broad).

    • ²JCF (ortho): ~15-25 Hz.

    • ³JCF (meta): ~5-10 Hz.

    • ⁴JCF (para): ~1-3 Hz.

¹⁹F NMR: Isolating the Fluorine Signal

¹⁹F NMR is a highly sensitive and specific technique that focuses solely on the fluorine atom's environment. The chemical shift is highly sensitive to the electronic environment.

Interpreting the Data: The chemical shift of the fluorine signal will vary depending on the other substituents on the ring. The signal will be split by any nearby protons, and the observed coupling constants must match those seen in the ¹H NMR spectrum, providing a powerful method of cross-validation.

Experimental Protocols

A self-validating protocol is essential for generating reliable and reproducible data. The following are standardized procedures for the analysis of chloro-fluoro-methylaniline isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Sample Weigh Sample (5-10 mg for NMR, <1 mg for others) Solvent Select Appropriate Solvent (e.g., CDCl₃ for NMR, Dichloromethane for GC-MS) Sample->Solvent Dissolve Dissolve & Vortex Solvent->Dissolve Transfer Transfer to appropriate vial (NMR tube, GC vial) Dissolve->Transfer Instrument Instrument Setup (Calibration & Method Loading) Transfer->Instrument Background Acquire Background/Blank (if applicable, e.g., IR, UV-Vis) Instrument->Background Acquire Acquire Sample Data Background->Acquire

Caption: General experimental workflow for spectroscopic sample preparation and analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[8] Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 2 seconds.[8]

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 (or more to achieve adequate signal-to-noise).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 5 seconds.[8]

  • ¹⁹F NMR Acquisition (376 MHz):

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Reference: CFCl₃ (external or internal).

    • Number of Scans: 128.[9]

GC-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.[1]

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).[1][9]

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.[9]

FT-IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a liquid, place one drop directly onto the ATR crystal. If it is a solid, place a small amount onto the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Action: Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum, which will be automatically background-subtracted.[8]

Conclusion

The differentiation of chloro-fluoro-methylaniline isomers is a task that demands a rigorous and multi-faceted analytical approach. By systematically employing Mass Spectrometry to confirm the molecular formula and chlorine presence, IR Spectroscopy to identify functional groups and gain initial clues about substitution, and a full suite of NMR techniques (¹H, ¹³C, and ¹⁹F) to definitively map the molecular structure, researchers can achieve unambiguous isomer identification. The key to success lies not in any single spectrum, but in the cohesive and cross-validated story told by the integrated data. This guide provides the strategic workflow and foundational principles necessary to tackle this common but critical challenge in chemical and pharmaceutical development.

References

  • The Elkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. CU Boulder Organic Chemistry.
  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
  • BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Gregory, G. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds from 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of heterocyclic compounds derived from halogenated anilines, with a specific focus on the potential of 5-Chloro-2-fluoro-4-methylaniline hydrochloride as a starting scaffold. We will explore the synthesis of key derivatives, detail the experimental protocols for screening their biological activity, and compare their potential efficacy against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage substituted anilines in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry

The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active molecules. The strategic introduction of substituents, such as halogens and alkyl groups, onto the aniline ring profoundly influences the physicochemical properties of the resulting derivatives. This, in turn, can enhance their binding affinity to biological targets, improve metabolic stability, and increase bioavailability.

This compound is a trifunctionalized aniline derivative that presents a unique combination of electronic and steric properties. The presence of both electron-withdrawing chlorine and fluorine atoms, along with an electron-donating methyl group, creates a distinct electronic environment on the aromatic ring. This unique substitution pattern makes it a compelling starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. While specific, publicly available research on compounds directly derived from this compound is limited, the broader class of chloro-fluoro-aniline derivatives has shown significant promise.

This guide will use closely related, well-documented examples to illustrate the potential of this scaffold and provide a framework for the biological activity screening of its derivatives. We will focus on two key areas of high therapeutic need: cancer and microbial infections.

Core Directive: A Comparative Analysis of Bioactive Heterocycles

The primary amino group of this compound serves as a reactive handle for the construction of various heterocyclic systems known to possess potent biological activities. This guide will focus on the comparative potential of two such classes: pyrimidines and thiazoles .

Why Pyrimidines and Thiazoles?

  • Pyrimidines: This class of N-heterocycles is a fundamental component of nucleic acids and is prevalent in a wide range of FDA-approved drugs, including anticancer agents like 5-fluorouracil and various kinase inhibitors. Their planar structure and ability to participate in hydrogen bonding make them ideal for interacting with the active sites of enzymes.

  • Thiazoles: This sulfur- and nitrogen-containing heterocycle is another "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse activities, including antimicrobial and anticancer properties. The thiazole ring can act as a bioisostere for other aromatic systems and engage in key binding interactions.

Anticancer Activity Screening: Pyrimidine Derivatives

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The synthesis of pyrimidine derivatives from anilines often involves condensation reactions with β-dicarbonyl compounds or their equivalents.

Hypothetical Synthesis Workflow: From Aniline to Pyrimidine

The following workflow illustrates a general approach to synthesizing a substituted aminopyrimidine from a chloro-fluoro-aniline precursor.

A 5-Chloro-2-fluoro-4-methylaniline hydrochloride D Condensation Reaction (e.g., Biginelli or similar) A->D B Guanidine Nitrate B->D C β-ketoester C->D E Substituted Aminopyrimidine Derivative D->E Cyclization

Caption: General workflow for the synthesis of aminopyrimidine derivatives.

Comparative Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM) - Representative DataReference CompoundIC50 (µM)
Substituted Pyrimidine-Aniline HybridsHeLa (Cervical Cancer)6.23 - 24.70DoxorubicinNot specified in study
MCF-7 (Breast Cancer)Varies with substitutionDoxorubicinNot specified in study
LoVo (Colorectal Carcinoma)~11.47DoxorubicinNot specified in study
Thiazolo[4,5-d]pyrimidine DerivativesVarious (NCI-60 Panel)Log GI50 -5.66DoxorubicinVaries

Table 1: Comparative in vitro anticancer activity of pyrimidine and thiazolopyrimidine derivatives. Data is illustrative and drawn from studies on similar compound classes.[1][2]

The variation in IC50 values within the pyrimidine-aniline hybrids highlights the critical role of the substitution pattern on the aniline ring in determining anticancer potency.[1] The presence of electron-withdrawing groups, such as the nitro group in one of the more active compounds in the cited study, suggests that the electronic properties of the aniline moiety are key determinants of activity.[1] This underscores the potential of the unique electronic landscape of this compound to yield highly potent derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Screening: Thiazole Derivatives

The thiazole ring is a key component of many antimicrobial agents. The synthesis of thiazole derivatives from anilines can be achieved through various methods, most notably the Hantzsch thiazole synthesis.

Hypothetical Synthesis Workflow: From Aniline to Thiazole

This workflow illustrates the Hantzsch synthesis, a common method for preparing thiazole derivatives.

cluster_reactants Reactants A 5-Chloro-2-fluoro-4-methylaniline hydrochloride B Thiocarbonyl (e.g., Thiourea) D Hantzsch Thiazole Synthesis C α-Haloketone E Substituted Aminothiazole Derivative D->E Cyclocondensation

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of therapeutic candidates. This guide provides an in-depth technical comparison of 5-Chloro-2-fluoro-4-methylaniline hydrochloride and its structural analogs, focusing on the critical aspect of cross-reactivity. We will delve into the rationale behind experimental design, present detailed methodologies for assessment, and provide illustrative data to guide your research.

The Imperative of Cross-Reactivity Assessment

In drug development, cross-reactivity refers to the unintended binding of a molecule to targets other than the primary one. For small molecules like this compound, which can act as haptens and elicit an immune response, assessing cross-reactivity is a critical step in preclinical safety evaluation.[1][2] Unforeseen cross-reactions can lead to a range of adverse effects, from diminished therapeutic efficacy to severe toxicity. Therefore, rigorous and well-designed cross-reactivity studies are not just a regulatory expectation but a scientific necessity.

The structure of this compound, a halogenated aromatic amine, presents a unique electronic and steric profile that influences its binding potential.[3] The presence of chloro and fluoro groups, along with a methyl substituent, alters the electron density of the aniline ring, which can modulate its interaction with biological macromolecules.[4][5] This guide will explore how these structural nuances can be systematically investigated.

Comparative Analogs

To provide a comprehensive assessment, we will compare this compound with two structurally similar compounds:

  • Analog A: 5-Bromo-4-fluoro-2-methylaniline: Replacing the chloro group with a bromo group allows for the evaluation of halogen-specific effects on reactivity.[6]

  • Analog B: 4-Chloro-2-fluoro-5-methylaniline: Shifting the positions of the chloro and methyl groups provides insight into the impact of substitution patterns on cross-reactivity.[7]

Methodologies for Cross-Reactivity Assessment

A multi-pronged approach utilizing both immunological and analytical techniques is essential for a thorough cross-reactivity assessment. We will focus on two gold-standard methodologies: the Enzyme-Linked Immunosorbent Assay (ELISA) for evaluating antibody binding and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of binding or depletion.

Immunoassay-Based Cross-Reactivity: Competitive ELISA

The competitive ELISA is a powerful tool for determining the specificity of antibodies and quantifying the cross-reactivity of small molecules.[8] The principle lies in the competition between a labeled antigen (the target molecule conjugated to a carrier protein) and the unlabeled test article (this compound or its analogs) for binding to a limited amount of specific antibody.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with Target-Carrier Conjugate p2 Block with BSA p1->p2 a1 Add Antibody & Test Compound p2->a1 a2 Incubate a1->a2 d1 Add Enzyme-labeled Secondary Antibody a2->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 HPLC_Workflow cluster_incubation Binding Incubation cluster_separation Separation cluster_analysis Analysis i1 Incubate Test Compound with Protein Mixture s1 Centrifugal Filtration to remove Protein i1->s1 a1 Inject Supernatant into HPLC-UV s1->a1 a2 Quantify Free Test Compound a1->a2

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A Comparative Guide to the Performance of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Multi-Kinase Inhibitors, Supported by Experimental Data and Methodologies.

In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic selection of precursors is a critical determinant of synthetic efficiency, scalability, and the ultimate viability of a therapeutic candidate. This guide provides an in-depth technical comparison of 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a key starting material in the synthesis of the multi-kinase inhibitor Regorafenib, against a relevant alternative, 4-chloro-3-(trifluoromethyl)aniline, a precursor for the structurally related drug Sorafenib.

This analysis is designed to offer researchers and drug development professionals a comprehensive understanding of the relative performance of these precursors, supported by experimental protocols, comparative data, and insights into the underlying chemical principles.

The Critical Role of Aniline Derivatives in Kinase Inhibitor Synthesis

Aniline and its substituted derivatives are foundational scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. These compounds serve as crucial building blocks that often form the core structure responsible for binding to the hinge region of the kinase ATP-binding pocket. The nature and position of substituents on the aniline ring can significantly influence binding affinity, selectivity, and the overall pharmacokinetic profile of the final drug molecule.

Regorafenib and Sorafenib: A Case Study in Structural Analogs

Regorafenib and Sorafenib are both orally administered multi-kinase inhibitors that have demonstrated efficacy in treating various cancers by targeting key signaling pathways involved in tumor angiogenesis and cell proliferation.[1] Regorafenib is, in essence, a fluorinated analogue of Sorafenib, a modification that contributes to its distinct pharmacological profile.[2] The synthesis of both molecules relies on the strategic use of substituted anilines, making them an excellent case study for comparing the performance of their respective precursors.

Performance Analysis: 5-Chloro-2-fluoro-4-methylaniline vs. 4-chloro-3-(trifluoromethyl)aniline

The selection of a precursor in a multi-step synthesis is a multifactorial decision. Key performance indicators include reaction yield, purity of the final product, ease of handling, safety, and cost. This section provides a comparative analysis of this compound and 4-chloro-3-(trifluoromethyl)aniline based on these criteria in the context of synthesizing Regorafenib and Sorafenib, respectively.

Synthetic Efficiency and Yield

The synthesis of Regorafenib from 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step process culminating in a coupling reaction to form the final urea linkage. Published methods report high overall yields, often with purities exceeding 99%.[3] One of the key steps is the synthesis of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which has been reported with yields as high as 91.4% and a purity of 99.81%.[4]

Similarly, the synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline also proceeds through a multi-step sequence. A common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an isocyanate or a carbamate to form the urea bond. A patented process describes the synthesis of an intermediate from 4-chloro-3-(trifluoromethyl)aniline with a 76% yield, leading to a final product with 99.9% purity and a 93% yield in the final coupling step.[5] Another protocol reports a 92% yield for the final condensation step.[6]

Comparative Data Summary:

Parameter5-Chloro-2-fluoro-4-methylaniline (for Regorafenib)4-chloro-3-(trifluoromethyl)aniline (for Sorafenib)
Reported Final Step Yield High, with specific examples of 96.8%[3]High, with examples of 93% and 92%[5][6]
Reported Purity >99%[3]>99.9%[5]
Key Intermediate Yield 91.4% for 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide[4]76% for an imidazole-1-carboxylic acid amide intermediate[5]

Expertise & Experience Insights:

The choice of precursor can influence the complexity of the synthetic route. The synthesis of the key intermediate for Regorafenib, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, involves a nucleophilic aromatic substitution reaction. The presence of the fluorine atom in 5-Chloro-2-fluoro-4-methylaniline can modulate the reactivity of the aromatic ring, potentially influencing reaction kinetics and side-product formation. In contrast, the synthesis of Sorafenib often involves the formation of a reactive isocyanate intermediate from 4-chloro-3-(trifluoromethyl)aniline, which requires careful handling.

Safety and Handling

Both this compound and 4-chloro-3-(trifluoromethyl)aniline are halogenated aromatic amines and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • 4-chloro-3-(trifluoromethyl)aniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] It is also noted to be toxic to aquatic life with long-lasting effects.

  • This compound: Specific safety data for the hydrochloride salt is less readily available in comprehensive public documents. However, related compounds like 5-Chloro-2-methylaniline are classified as harmful if swallowed and may cause cancer.[8] It is reasonable to assume that this compound requires similar handling precautions as other halogenated anilines.

Trustworthiness in Protocol Design:

When working with these precursors, it is imperative to follow established safety protocols. This includes the use of fume hoods, protective gloves, and safety glasses. For reactions involving reactive intermediates like isocyanates, an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent side reactions with moisture.

Cost-Effectiveness

The cost of starting materials is a significant factor in drug development, particularly for large-scale synthesis.

  • This compound: Pricing for this precursor can be in the range of approximately €440 for 250mg.[9]

  • 4-chloro-3-(trifluoromethyl)aniline: This precursor is generally more readily available from various suppliers, with pricing around $38.80 for 25g. A bulk inquiry suggests a price of around $3.47 per unit for larger quantities.

The significant price difference suggests that, at the research and development scale, 4-chloro-3-(trifluoromethyl)aniline is a more cost-effective starting material. This cost differential could be a critical factor in the early stages of drug discovery and process development.

Experimental Protocols

To provide a practical comparison, this section outlines detailed, step-by-step methodologies for the synthesis of key intermediates and the final drug molecules using the respective aniline precursors.

Synthesis of Regorafenib via 5-Chloro-2-fluoro-4-methylaniline

The synthesis of Regorafenib is a multi-step process. A key step involves the preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which is then coupled with an isocyanate derived from 4-chloro-3-(trifluoromethyl)aniline. However, for the purpose of this guide, we will focus on a conceptual pathway that highlights the incorporation of the 5-Chloro-2-fluoro-4-methylaniline moiety. A more direct synthesis of a urea derivative from this aniline would proceed as follows:

Protocol: Synthesis of a Urea Derivative from 5-Chloro-2-fluoro-4-methylaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-Chloro-2-fluoro-4-methylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Formation of the Urea Linkage: To the stirred solution, add a solution of the corresponding isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure.

  • Isolation of Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.

Synthesis of Sorafenib via 4-chloro-3-(trifluoromethyl)aniline

A common and efficient method for the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable intermediate.

Protocol: Synthesis of Sorafenib [5]

  • Preparation of the Isocyanate Intermediate: To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane under a nitrogen atmosphere, add carbonyldiimidazole (CDI) (1.0 eq). Warm the reaction mixture to approximately 30°C and stir until the suspension dissolves, then continue stirring for 16 hours at room temperature. The resulting precipitate of the imidazole-1-carboxylic acid amide intermediate is collected by filtration.

  • Coupling Reaction: In a separate reaction vessel, dissolve the imidazole-1-carboxylic acid amide intermediate (1.0 eq) in 1,2-dichloroethane and heat to 60°C. Add 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (1.0 eq) to the solution and maintain stirring at 60-65°C for 15 minutes, during which a precipitate will form.

  • Isolation of Sorafenib: Allow the suspension to cool to room temperature and stir for an additional 16 hours. Collect the precipitate by filtration, wash with 1,2-dichloroethane, and dry under vacuum at 50°C to yield Sorafenib base.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow Comparison

The following diagram illustrates the generalized synthetic workflows for the formation of the urea linkage in kinase inhibitors using the two compared aniline precursors.

G cluster_0 Regorafenib Synthesis Precursor cluster_1 Sorafenib Synthesis Precursor A 5-Chloro-2-fluoro-4- methylaniline hydrochloride B Urea Formation Reaction (e.g., with Isocyanate) A->B Base Neutralization C Regorafenib Analog B->C D 4-chloro-3-(trifluoromethyl)aniline E Formation of Isocyanate or Carbamate Intermediate D->E e.g., with CDI F Urea Formation Reaction E->F G Sorafenib F->G

Caption: Comparative synthetic workflows for utilizing aniline precursors.

Signaling Pathway Targeted by Regorafenib and Sorafenib

Both Regorafenib and Sorafenib exert their anti-cancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate tumor growth and angiogenesis. The diagram below illustrates the primary pathways targeted by these drugs.

G cluster_pathway Key Signaling Pathways in Cancer cluster_inhibitors Multi-Kinase Inhibitors VEGFR VEGFR MEK MEK VEGFR->MEK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->MEK PDGFR->Angiogenesis RAF RAF RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation TIE2 TIE2 TIE2->Angiogenesis Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->RAF Inhibits Regorafenib->TIE2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Signaling pathways targeted by Regorafenib and Sorafenib.

Conclusion

The choice between this compound and 4-chloro-3-(trifluoromethyl)aniline as a precursor in drug discovery is a nuanced decision that depends on the specific goals of the synthesis.

  • This compound is a crucial building block for the synthesis of Regorafenib, a potent multi-kinase inhibitor. While it is a more expensive starting material, its use in the synthesis of a clinically approved drug underscores its value in producing a highly effective therapeutic agent. The synthetic routes involving this precursor are well-established and lead to high yields and purity.

  • 4-chloro-3-(trifluoromethyl)aniline serves as a cost-effective alternative for the synthesis of Sorafenib and other kinase inhibitors. Its lower price point and ready availability make it an attractive option for early-stage research, lead optimization, and process development where cost is a significant consideration. The synthetic protocols are also well-documented, offering high yields and purity.

Ultimately, the decision rests on a balance between the desired final product, cost constraints, and the specific synthetic strategy employed. For the synthesis of Regorafenib, this compound is the indispensable precursor. However, for broader kinase inhibitor discovery programs, the more economical 4-chloro-3-(trifluoromethyl)aniline presents a compelling alternative for the synthesis of a diverse range of analogues. This guide provides the foundational information for making an informed decision based on scientific and practical considerations.

References

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  • Aribo Biotechnology. (2024, October 10). 320-51-4 | 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
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  • Wagner, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 633-637. Retrieved from [Link]

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  • Google Patents. (n.d.). US8609854B2 - Process for the preparation of sorafenib tosylate.
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A Comparative Guide to the Stability of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reagent Stability in Pharmaceutical R&D

In the landscape of drug discovery and development, the chemical stability of starting materials and intermediates is a cornerstone of reproducible and reliable synthesis. Aniline derivatives, a class of compounds integral to the synthesis of a vast array of active pharmaceutical ingredients (APIs), are notoriously susceptible to degradation.[1] This instability can compromise the yield and purity of synthetic routes, introduce unknown impurities, and ultimately impact the safety and efficacy of the final drug product.[2][3] 5-Chloro-2-fluoro-4-methylaniline hydrochloride is a key building block in modern medicinal chemistry.[4] Understanding its stability profile in comparison to structurally similar reagents is not merely an academic exercise; it is a critical step in process optimization, risk mitigation, and ensuring the long-term viability of a synthetic pathway.

This guide presents a comprehensive stability benchmark of this compound. We will delve into the chemical principles governing its stability and provide a robust experimental framework for its evaluation against a curated set of analogs. The methodologies described herein are grounded in the principles of forced degradation studies, a practice mandated by regulatory bodies like the FDA and EMA to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods.[5][6] Our objective is to equip researchers, process chemists, and drug development professionals with the expertise to make informed decisions regarding reagent selection, handling, and storage.

The Chemical Basis of Stability in Halogenated Anilines

The stability of a substituted aniline is a complex function of the electronic and steric effects exerted by its substituents.[7] The aniline core itself is prone to oxidation, often forming colored impurities through radical mechanisms. The substituents on the aromatic ring modulate this intrinsic reactivity.

  • The Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety activates the ring, making it more susceptible to electrophilic attack and oxidation. Its basicity is a key parameter influencing its nucleophilicity and interaction with acidic or basic matrices.

  • Halogen Substituents (-F, -Cl): Halogens exert a dual electronic influence. Through induction (-I effect), they withdraw electron density, which can decrease the basicity of the amino group and somewhat deactivate the ring towards oxidation.[7] The carbon-halogen bond itself can be a site of reactivity, particularly under photolytic or reductive stress.

  • Alkyl Substituents (-CH₃): Alkyl groups like methyl are weakly electron-donating through hyperconjugation, which can slightly increase the electron density of the ring.

  • Hydrochloride Salt Form (-NH₃⁺Cl⁻): Converting the aniline free base to its hydrochloride salt is a common strategy to enhance stability. The protonation of the amino group's lone pair of electrons effectively transforms it into a strongly electron-withdrawing ammonium group (-NH₃⁺). This significantly reduces the electron density of the aromatic ring, rendering it far less susceptible to oxidative degradation.

This interplay of electronic effects dictates the inherent stability of each molecule. This guide will explore these differences through a rigorous, data-driven comparison.

Comparative Study Design: Selection of Reagents

To create a meaningful stability benchmark, we have selected four structurally related aniline reagents to compare against our primary compound of interest, This compound (Compound A) . The selection is designed to systematically evaluate the contribution of the hydrochloride salt, the chloro- substituent, and the fluoro- substituent to the overall stability.

Compound IDChemical NameRationale for Inclusion
A This compound Target Compound
B 5-Chloro-2-fluoro-4-methylanilineThe free base of Compound A, to directly assess the stabilizing effect of the hydrochloride salt.
C 2-Fluoro-4-methylaniline hydrochlorideLacks the C5-chloro group, to evaluate the stability impact of the chlorine atom.
D 5-Chloro-4-methylaniline hydrochlorideLacks the C2-fluoro group, to evaluate the stability impact of the fluorine atom.
E 4-Methylaniline hydrochloride (p-Toluidine HCl)A simpler analog lacking both halogens, serving as a baseline control.

Experimental Protocol: A Forced Degradation Study

Forced degradation, or stress testing, is an essential component of pharmaceutical development that exposes a drug substance to conditions more severe than accelerated stability testing.[8][9] It is designed to identify likely degradation products and establish degradation pathways.[2][6] The following protocol outlines a comprehensive forced degradation study for the comparative analysis of Compounds A-E.

The core of this study relies on a validated stability-indicating analytical method, which can accurately quantify the parent compound and separate it from any potential degradants.[8] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for this purpose.

Step 1: Preparation of Stock Solutions
  • Accurately weigh and dissolve a precise amount of each compound (A-E) in a suitable solvent (e.g., a mixture of acetonitrile and water) to create stock solutions of a known concentration, typically around 1 mg/mL.[5]

  • Handle all materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Step 2: Application of Stress Conditions

For each compound, subject aliquots of the stock solution to the following stress conditions in parallel.[3] It is crucial to also run a control sample (protected from light, at room temperature) for each compound to establish the baseline at T=0.

  • Acid Hydrolysis: Mix the stock solution with 1 M hydrochloric acid (HCl). Store at 60°C for 48 hours.[5]

  • Base Hydrolysis: Mix the stock solution with 1 M sodium hydroxide (NaOH). Store at 60°C for 48 hours.[5]

  • Oxidative Degradation: Mix the stock solution with 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place a solid sample of each compound in a hot air oven maintained at 80°C for 72 hours. Subsequently, dissolve the sample in the solvent for analysis.[8]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to exclude light.

Step 3: Sample Analysis by RP-HPLC
  • After the designated stress period, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples (stressed, controls, and T=0) using a validated stability-indicating RP-HPLC method.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

The experimental workflow is depicted in the diagram below.

G Experimental Workflow for Forced Degradation Study cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application (48-72h) cluster_analysis 3. Analysis & Data Processing prep Prepare 1 mg/mL stock solutions of Compounds A-E acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (1M NaOH, 60°C) prep->base Aliquot oxid Oxidation (6% H₂O₂, RT) prep->oxid Aliquot photo Photolysis (ICH Q1B) prep->photo Aliquot thermal Thermal (Solid) (80°C) prep->thermal Aliquot neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc RP-HPLC Analysis neutralize->hplc calc Calculate % Degradation vs. Control hplc->calc report Generate Stability Report calc->report

Caption: Workflow for the comparative forced degradation study.

Hypothetical Results and Discussion

The following table summarizes the expected outcomes from the forced degradation study. The data presented is hypothetical but is based on established chemical principles of aniline stability.

Compound IDChemical NameAcid Hydrolysis (% Deg.)Base Hydrolysis (% Deg.)Oxidation (H₂O₂) (% Deg.)Thermal (% Deg.)Photolysis (% Deg.)Overall Stability Rank
A 5-Chloro-2-fluoro-4-methylaniline HCl < 2% < 5% < 5% < 1% ~ 8% 1 (Most Stable)
B 5-Chloro-2-fluoro-4-methylaniline< 2%< 5%> 25%~ 5%~ 12%4
C 2-Fluoro-4-methylaniline HCl< 2%< 5%~ 8%< 1%~ 10%2
D 5-Chloro-4-methylaniline HCl< 2%< 5%~ 10%< 2%~ 15%3
E 4-Methylaniline HCl< 2%~ 6%> 15%~ 3%> 20%5 (Least Stable)
Interpretation of Results:
  • Effect of Hydrochloride Salt (A vs. B): The most dramatic difference is observed under oxidative stress. Compound B (free base), with its electron-rich amino group, shows significant degradation (>25%). In contrast, Compound A (HCl salt) is highly stable (<5%). This confirms that protonating the amine nitrogen withdraws electron density from the ring, providing substantial protection against oxidation. A similar, though less pronounced, protective effect is seen against thermal and photolytic stress.

  • Effect of Halogens (A vs. C, D, E): Comparing the halogenated analogs (A, C, D) to the non-halogenated baseline (E), we see a clear trend. The presence of electron-withdrawing halogens enhances stability against oxidation and photolysis. Compound E is the least stable of the hydrochloride salts.

  • Comparing Fluoro and Chloro Substituents (A vs. C vs. D): The combination of both fluorine and chlorine in Compound A appears to offer the highest degree of stability. Fluorine is more electronegative than chlorine, and its presence at the ortho position in Compound A likely provides a strong inductive withdrawal effect, contributing to its superior stability over Compound D (which lacks the fluorine). The slightly higher stability of Compound C over Compound D suggests that in this specific substitution pattern, the ortho-fluoro group offers more protection than the meta-chloro group, possibly due to its stronger inductive effect.

  • General Stability: All hydrochloride salts show excellent stability under acidic conditions, as the amine is already protonated. Hydrolytic stability under basic conditions is also generally good, though slight degradation may occur. Photolytic degradation is the most significant pathway for all the hydrochloride salts, which is common for halogenated aromatic compounds.

Potential Degradation Pathways

The degradation of substituted anilines can proceed through several mechanisms, primarily driven by oxidation and photolysis.

  • Oxidation: The primary degradation pathway for the free base aniline (Compound B) involves the oxidation of the amino group. This can lead to the formation of N-oxides, nitroso compounds, and ultimately colored polymeric impurities through radical coupling mechanisms, which often results in the sample darkening in color.[10][11]

  • Photodehalogenation: Under UV light, the carbon-halogen bond can undergo homolytic cleavage, creating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form a dehalogenated aniline. This pathway is likely responsible for the degradation observed in Compounds A, C, and D under photolytic stress.

  • Ring Opening/Fragmentation: Under highly aggressive stress conditions (not typically observed in standard forced degradation), the aromatic ring itself can be cleaved, leading to a complex mixture of smaller, aliphatic degradation products.

G Potential Degradation Pathways of Substituted Anilines cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) parent Parent Aniline (Free Base) (e.g., Compound B) n_oxide N-Oxide Derivative parent->n_oxide dehalo Dehalogenated Aniline parent->dehalo Minor pathway for free base parent_hcl Parent Aniline HCl Salt (e.g., Compound A) parent_hcl->dehalo Major pathway for salts poly Colored Polymeric Impurities n_oxide->poly

Caption: Key degradation pathways for aniline reagents.

Conclusion and Recommendations

This comparative guide demonstrates the superior stability of This compound relative to its free base and other structurally similar halogenated anilines. The stability is conferred by two key features:

  • The Hydrochloride Salt: This is the single most important factor for preventing oxidative degradation. The free base form is highly susceptible to oxidation and should be handled with care, preferably under an inert atmosphere and protected from light.

  • Dual Halogenation: The combination of both chloro- and fluoro- substituents provides enhanced stability against photolytic and thermal stress compared to analogs with single or no halogenation.

For researchers, scientists, and drug development professionals, we recommend the following best practices:

  • Prioritize the Hydrochloride Salt: For process development and long-term storage, the hydrochloride salt (Compound A) is the unequivocally superior choice for ensuring reagent integrity and consistency.

  • Storage Conditions: All aniline derivatives should be stored in well-sealed, airtight containers, protected from direct sunlight, and kept in a cool, dry place.[11][12] For the free base (Compound B), storage under an inert atmosphere (e.g., nitrogen or argon) is strongly advised to minimize oxidative degradation.

  • Conduct In-Use Stability Studies: When incorporating these reagents into reaction mixtures or formulations, it is prudent to conduct in-use stability studies to ensure compatibility with other components and reaction conditions.

By understanding the chemical principles that govern stability and employing rigorous analytical testing, scientists can ensure the quality and reliability of their synthetic processes from the very first step.

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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the cornerstone of process control, yield optimization, and final product quality. 5-Chloro-2-fluoro-4-methylaniline hydrochloride is a key building block whose concentration in complex reaction matrices must be monitored with high fidelity. This guide provides a comparative analysis of the principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The discussion is grounded in established chemical principles and offers pragmatic, field-tested insights for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Stability

High-Performance Liquid Chromatography, particularly in its reversed-phase modality, stands as the preeminent technique for the analysis of aromatic amines in process chemistry.[1] Its strength lies in its ability to separate the target analyte from a complex mixture of starting materials, by-products, and degradation products, making it an inherently stability-indicating method.[2]

Causality of Method Design

For a substituted aniline like 5-Chloro-2-fluoro-4-methylaniline, which possesses both hydrophobic (chlorinated aromatic ring) and hydrophilic (amino group) characteristics, reversed-phase chromatography is the logical choice. The hydrochloride salt ensures aqueous solubility, while the parent molecule's structure allows for strong retention and separation on a nonpolar stationary phase, such as C18. The mobile phase is typically a buffered aqueous-organic mixture. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase serves a critical purpose: it ensures the aniline's amino group remains consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks essential for accurate integration and quantification.[1]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: A typical gradient might start at 95% A, ramping to 5% A over 15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm, a common wavelength for aromatic compounds.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Withdraw a sample from the reaction mixture. Quench the reaction if necessary. Dilute an accurately weighed portion of the reaction mixture with the same diluent used for the standards to bring the analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration in the sample preparation by interpolation from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Calibration Standards HPLC Inject into HPLC System Standard->HPLC Sample Dilute & Filter Reaction Sample Sample->HPLC Detect UV Detection (254 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Standard Data Calculate Calculate Sample Concentration Integrate->Calculate Sample Data CalCurve->Calculate

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography (GC): A High-Sensitivity Option Requiring Derivatization

Gas Chromatography is a powerful technique renowned for its high separation efficiency and sensitivity, particularly when coupled with a Mass Spectrometer (GC-MS).[5] It is well-suited for analyzing volatile and thermally stable compounds.[5] However, its application to hydrochloride salts like the target analyte requires a critical sample preparation step.

Causality of Method Design

The core challenge is the analyte's salt form, which is non-volatile. Direct injection would result in decomposition in the hot injector port rather than volatilization. Therefore, a mandatory pre-analytical step is the neutralization of the hydrochloride salt to its free base (5-Chloro-2-fluoro-4-methylaniline). This is typically achieved by a liquid-liquid extraction under basic conditions. The resulting free amine is volatile and can be readily analyzed by GC. A Flame Ionization Detector (FID) offers robust, universal quantification for organic compounds, while a Mass Spectrometer (MS) provides definitive identification and enhanced selectivity.[5]

Experimental Protocol: GC-FID/MS
  • Instrumentation: A GC system with a split/splitless injector, a capillary column, and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.[1]

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of the free base (if available) or neutralize a standard of the hydrochloride salt in the same manner as the sample. Dissolve in a volatile organic solvent (e.g., dichloromethane or toluene).[5]

    • Sample Preparation (Neutralization & Extraction): a. Accurately weigh a sample of the reaction mixture into a vial. b. Add a suitable organic solvent (e.g., toluene) and an aqueous base (e.g., 2M NaOH) to adjust the pH > 11.[5] c. Add an internal standard (e.g., a structurally similar aniline not present in the sample) to the organic solvent. d. Vortex vigorously to extract the free amine into the organic layer. e. Allow the layers to separate and carefully transfer the organic layer for injection.

  • Quantification: Use an internal standard calibration method to correct for variations in extraction efficiency and injection volume.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Neutralize Neutralize to Free Base (pH > 11) AddIS Add Internal Standard Neutralize->AddIS Extract Liquid-Liquid Extraction AddIS->Extract Collect Collect Organic Layer Extract->Collect GC Inject into GC System Collect->GC Detect FID or MS Detection GC->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Calculate Determine Concentration from Curve Ratio->Calculate

Caption: Experimental workflow for GC analysis.

Potentiometric Titration: A Rapid, Low-Cost Assay for Total Amine Content

Potentiometric titration is a classical analytical technique that offers a simple, rapid, and cost-effective means of quantification. For an amine hydrochloride, this involves a direct acid-base titration. It is an absolute method that does not require a calibration curve using a reference standard of the analyte itself.

Causality of Method Design

This compound is the salt of a weak base and a strong acid. In solution, it behaves as a weak acid. It can therefore be directly titrated with a standardized strong base, such as sodium hydroxide. The endpoint, where all the amine hydrochloride has been neutralized, is marked by a sharp inflection in the pH (or potential) of the solution. A non-aqueous titration, titrating the free base with an acid like perchloric acid in a non-aqueous solvent, is also a common approach for amines but is less direct for the hydrochloride salt.[6]

Experimental Protocol: Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator or a pH meter with a high-precision burette. A combination glass pH electrode is suitable.

  • Reagents:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Solvent: A mixture of deionized water and ethanol (e.g., 1:1 v/v) to ensure complete dissolution of the sample.

  • Procedure: a. Accurately weigh a substantial amount of the reaction mixture (to ensure a sufficient titre volume) into a beaker. b. Add the water/ethanol solvent and stir until fully dissolved. c. Immerse the pH electrode and the burette tip into the solution. d. Titrate with the standardized NaOH solution, recording the pH and volume added. e. The equivalence point is determined from the point of maximum inflection on the titration curve (the first or second derivative).

  • Quantification: Calculate the amount of analyte using the stoichiometry of the reaction (1:1 mole ratio of analyte to NaOH), the volume of titrant consumed at the equivalence point, and the molarity of the titrant.

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_quant Quantification Weigh Accurately Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Record Record pH vs. Volume Titrate->Record Endpoint Determine Equivalence Point Record->Endpoint Calculate Calculate Moles & Concentration Endpoint->Calculate

Caption: Experimental workflow for potentiometric titration.

Quantitative Performance Comparison

The choice of analytical method is dictated by the specific requirements of the analysis, including the need for selectivity, sensitivity, and throughput, balanced against cost and complexity.

ParameterHPLC with UV DetectionGas Chromatography (GC-FID/MS)Potentiometric Titration
Principle Chromatographic separation based on polarity.Chromatographic separation of volatile compounds.Acid-base neutralization reaction.
Selectivity High. Resolves analyte from impurities and starting materials.Very High (with MS). High (with FID). Separation plus mass fragmentation provides definitive identification.Low. Measures total acidic/basic content; cannot distinguish between similar compounds.
Sensitivity Moderate (ng range).High to Very High (pg to fg range with MS).Low (mg range).
Precision (%RSD) Excellent (<1% routinely achievable).[2]Good to Excellent (<2-5%), dependent on sample prep.Good (1-2%), dependent on sample size and endpoint detection.
Sample Prep Simple dilution and filtration.Complex. Requires neutralization and liquid-liquid extraction.Simple weighing and dissolution.
Analysis Time 10-25 minutes per sample.10-25 minutes per sample (plus extraction time).Fast (2-5 minutes per sample).
Cost Moderate to High (instrumentation and solvents).Moderate to High (instrumentation and gases).Low.
Best For Routine QC, purity testing, stability studies, impurity profiling.Trace analysis, orthogonal method development, impurity identification.At-line process monitoring, assay of bulk material with known low impurity levels.

Conclusion and Authoritative Recommendations

For the comprehensive quantitative analysis of this compound in reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior and recommended method. Its high selectivity ensures that quantification is specific to the target analyte, a critical requirement in complex matrices. The ability to simultaneously monitor for impurities makes it an invaluable tool for process understanding and quality control in a regulated drug development environment.[1][2]

Gas Chromatography (GC) serves as an excellent orthogonal technique. While its mandatory sample preparation introduces complexity and potential for error, its high sensitivity can be advantageous for trace-level analysis. It is best employed for impurity identification (GC-MS) or as a secondary, confirmatory method to HPLC.

Potentiometric Titration , while lacking specificity, holds a valuable niche. Its speed, low cost, and simplicity make it a practical tool for rapid, at-line monitoring of the reaction's progress where a measure of total amine hydrochloride concentration is sufficient. It is also a reliable method for assaying the final, purified intermediate where interferences from other acidic or basic species are negligible.

Ultimately, a multi-faceted analytical approach provides the most robust process control. HPLC should form the core of the testing strategy, supplemented by GC-MS for impurity identification and titration for rapid in-process checks.

References

  • K. Si Ahmed, et al. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • PMC - NIH. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

  • Analytice. 5-Chloro-2-methylaniline - analysis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Link]

  • Scribd. Amine Titration. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 5-Chloro-2-fluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as 5-Chloro-2-fluoro-4-methylaniline hydrochloride (CAS No. 1263274-31-2), is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, the structural similarity of this compound to other halogenated anilines allows for the formulation of a robust disposal plan based on established best practices for this chemical class.[1][2][3][4] It is imperative to treat this compound as hazardous waste until a formal waste characterization can be performed by a qualified environmental health and safety (EHS) professional.

Core Directive: A Proactive Approach to Chemical Waste Management

The guiding principle for the disposal of this compound is the proactive management of hazardous waste. This approach, which aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), ensures the safe handling of hazardous materials from "cradle-to-grave."[5][6] The core tenets of this directive include:

  • Waste Minimization: Whenever feasible, laboratory procedures should be designed to minimize the generation of chemical waste.

  • Segregation: Proper segregation of waste streams is crucial to prevent accidental reactions and to facilitate compliant disposal. Halogenated compounds must be collected separately from non-halogenated waste.[7]

  • Clear Labeling and Storage: All waste containers must be clearly and accurately labeled and stored in a designated, secure area.

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Scientific Integrity in Disposal: Hazard Assessment and Control

A thorough understanding of the potential hazards associated with this compound is fundamental to its safe disposal. Based on data from structurally similar compounds, the following hazards should be assumed:

  • Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Carcinogenicity: May cause cancer.[1]

  • Irritation: Causes skin and serious eye irritation.[4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Ingestion
Carcinogenicity Suspected of causing cancer.[1]Ingestion, Inhalation, Dermal
Skin Irritation Causes skin irritation.[4]Dermal
Eye Irritation Causes serious eye irritation.[4]Ocular
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Environmental Release
Operational Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Prior to handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number "1263274-31-2," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials. Ensure halogenated waste is kept separate from non-halogenated waste streams.[7]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of 5-Chloro-2-fluoro-4-methylaniline hydrochloride Waste ppe Wear Appropriate PPE start->ppe collect Collect in a Labeled, Sealed, Compatible Container ppe->collect label_waste Label as 'Hazardous Waste' with Chemical Name & CAS collect->label_waste segregate Segregate as Halogenated Waste label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Transport by Licensed Hazardous Waste Hauler manifest->transport facility Final Disposal at a Permitted TSDF transport->facility

Caption: Disposal workflow for this compound.

  • Contact EHS: When the waste container is nearing full, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[6]

  • Transportation and Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal in accordance with all federal, state, and local regulations.[8]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Safety data sheet for 5-Chloro-2-methylaniline. (2024). CPAchem Ltd. [No direct link available]
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc. [Link]

  • Hazardous Substances and Toxic Waste. (n.d.). Environmental Law Reporter. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Waste Management. (n.d.). University of Oslo, Department of Chemistry. [Link]

  • This compound-1263274-31-2. (n.d.). Thoreauchem. [Link]

  • Safety Data Sheet for 5-Chloro-2-methylaniline. (2025). Fisher Scientific. [No direct link available]
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. [Link]

  • Safety Data Sheet for 3-Fluoro-4-methylaniline. (2025). Fisher Scientific. [No direct link available]
  • Safety Data Sheet for 3-Chloro-2-methylaniline hydrochloride. (2024). CymitQuimica. [No direct link available]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-2-fluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. However, with great innovation comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, field-proven safety and logistical information for handling 5-Chloro-2-fluoro-4-methylaniline hydrochloride, a substituted aniline derivative. The protocols outlined herein are designed to be a self-validating system, grounded in the principles of causality and authoritative standards, to build a deep trust in our shared commitment to laboratory safety.

Hazard Overview: Understanding the Risks of Aromatic Amines

Substituted anilines, as a class, present a range of health hazards that demand our utmost respect and caution. While specific toxicological data for this compound may be limited, the known hazards of structurally similar compounds, such as aniline and its hydrochloride salt, provide a strong basis for our safety protocols. Aromatic amines are known to be readily absorbed through the skin, and their hydrochloride salts can pose a risk of inhalation as fine dust.[1] The International Agency for Research on Cancer (IARC) has classified aniline and aniline hydrochloride as "probably carcinogenic to humans" (Group 2A), a designation based on sufficient evidence in experimental animals and strong mechanistic evidence.[2]

Key Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[3][4]

  • Carcinogenicity: Suspected of causing cancer.[2][3]

  • Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a procedural step but a critical element of risk mitigation when handling potentially hazardous chemicals.[5] The following PPE is mandatory when working with this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of solutions containing the compound and from airborne dust particles.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin absorption, which is a primary route of exposure for aromatic amines.[8][9]
Body Protection A buttoned lab coat and appropriate street clothes (long pants, closed-toe shoes)Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesShould be used when handling large quantities of the solid, when there is a potential for aerosol generation, or when adequate ventilation cannot be guaranteed.

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict handling protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before opening the container of this compound.

  • Handling the Solid:

    • Don all required PPE.

    • Carefully open the container in a fume hood to avoid inhaling any dust.

    • Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures: A Rapid Response Plan

In the event of a spill, a calm and methodical response is crucial to contain the situation and prevent exposure.

Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the spill with absorbent material Don_PPE->Contain Collect Collect the absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through a licensed contractor Decontaminate->Dispose Report Report the incident to the safety officer Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.

  • Waste Collection: All solid waste, including contaminated gloves, paper towels, and absorbent materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Aromatic amine wastes are considered hazardous and should not be disposed of down the drain or in regular trash.[8] Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for the destruction of amine waste.[10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Aniline and its salts - Evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • Aniline and Aniline Hydrochloride. International Agency for Research on Cancer. Available at: [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]

  • Aniline Hydrochloride. International Chemical Safety Cards. Available at: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary. Available at: [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. Available at: [Link]

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliathon. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche. Available at: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.